(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Description
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Properties
IUPAC Name |
tert-butyl N-(4-iodopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKNUVWILSPUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester (CAS No. 211029-67-3)
Introduction
(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, also known as N-Boc-4-amino-3-iodopyridine, is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic arrangement of a Boc-protected amine and an iodine atom on a pyridine scaffold offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of its synthesis, properties, and applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. The insights and protocols herein are curated for researchers, scientists, and professionals in the field of drug discovery and development.
Physicochemical Properties
The unique substitution pattern of this compound dictates its reactivity and utility in organic synthesis. The electron-withdrawing nature of the pyridine ring and the iodine atom, coupled with the sterically demanding tert-butoxycarbonyl (Boc) protecting group, allows for selective chemical transformations.
| Property | Value | Source |
| CAS Number | 211029-67-3 | |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | |
| Molecular Weight | 320.13 g/mol | |
| Appearance | Off-white to yellow solid | |
| Melting Point | 79-83 °C | |
| Boiling Point | 313.2±27.0 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.76 (s, 1H), 8.35 (d, J = 5.7 Hz, 1H), 8.11 (d, J = 5.7 Hz, 1H), 7.04 (br s, 1H), 1.55 (s, 9H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.0, 144.3, 142.3, 133.9, 127.1, 122.2, 82.1, 28.4 (Predicted based on N-Boc-3-Amino-4-bromopyridine) |
Synthesis of this compound
The synthesis of this key intermediate is typically achieved through a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The Boc-protected amino group acts as a directed metalation group (DMG), guiding the deprotonation of the adjacent C-4 position.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of halogenated pyridine derivatives.[1]
-
Preparation of the Reaction Vessel: A multi-necked round-bottom flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Initial Setup: The flask is charged with tert-butyl (pyridin-4-yl)carbamate and N,N,N',N'-tetramethylethylenediamine (TMEDA). Anhydrous tetrahydrofuran (THF) is added to dissolve the reactants.
-
Causality: TMEDA chelates with the lithium cation of n-butyllithium, increasing its basicity and facilitating the regioselective deprotonation. Anhydrous conditions are crucial as organolithium reagents are highly reactive towards water.
-
-
Directed ortho-Metalation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to -10 °C and stirred for 2 hours.
-
Causality: The Boc-amino group directs the deprotonation to the ortho C-3 position, forming a lithiated intermediate. The low temperature is essential to prevent side reactions and decomposition of the organolithium species.
-
-
Iodination: The reaction mixture is re-cooled to -78 °C. A solution of iodine in anhydrous THF is added dropwise. The mixture is stirred at -78 °C for an additional 2 hours.
-
Causality: The lithiated pyridine acts as a nucleophile, attacking the electrophilic iodine to form the C-I bond. Maintaining a low temperature is critical to control the reactivity of this step.
-
-
Quenching and Workup: The reaction is quenched by the slow addition of water at 0 °C, followed by a saturated aqueous solution of sodium sulfite to reduce any unreacted iodine.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The unique structural features of this compound make it a valuable precursor for the synthesis of complex heterocyclic scaffolds, particularly those found in kinase inhibitors. The iodine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.
A prominent example of its utility is in the synthesis of pyrazolopyrimidine-based kinase inhibitors. This core structure is found in numerous approved drugs and clinical candidates. While not a direct precursor in all published routes, the analogous (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is a key intermediate in the synthesis of Ibrutinib, a potent inhibitor of Bruton's Tyrosine Kinase (BTK).[2][3]
The Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell proliferation, differentiation, and survival.[1][4][5] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Ibrutinib and other BTK inhibitors covalently bind to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and the subsequent blockade of the downstream signaling cascade.
Sources
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester molecular weight
An In-Depth Technical Guide to tert-Butyl (4-Iodopyridin-3-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl (4-iodopyridin-3-yl)carbamate, a key building block in modern synthetic chemistry. The document details its chemical and physical properties, provides an experimentally validated synthesis protocol, explores its diverse applications in drug discovery and material science, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize halogenated pyridine derivatives in their research and development endeavors.
Introduction
Halogenated pyridines are a critical class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide array of functional molecules. Among these, tert-butyl (4-iodopyridin-3-yl)carbamate holds significant importance due to its unique structural features. The presence of an iodine atom at the 4-position and a Boc-protected amine at the 3-position of the pyridine ring allows for selective and sequential functionalization. The iodine atom is an excellent leaving group for various cross-coupling reactions, while the Boc-protecting group offers a stable yet easily removable shield for the amine functionality. This strategic arrangement of functional groups makes it an invaluable precursor for creating complex molecular architectures, particularly in the development of novel therapeutic agents and advanced materials.[1][2] This guide will delve into the core characteristics and applications of this compound, providing practical insights for its use in a laboratory setting.
Chemical and Physical Properties
The fundamental properties of tert-butyl (4-iodopyridin-3-yl)carbamate are summarized in the table below. It is important to note that while the requested compound is tert-butyl (4-iodopyridin-3-yl)carbamate, much of the publicly available data pertains to its isomer, tert-butyl (3-iodopyridin-4-yl)carbamate. As isomers, they share the same molecular formula and molecular weight.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [3][4][5][6] |
| Molecular Weight | 320.13 g/mol | [3][4][5][6] |
| IUPAC Name | tert-butyl N-(4-iodo-3-pyridinyl)carbamate | [1] |
| Synonyms | (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester, N-Boc-3-amino-4-iodopyridine | [1] |
| CAS Number | 154048-89-2 | [1] |
| Appearance | Off-white to yellow solid | [5][7] |
| Melting Point | 79-83°C (for the 3-iodo-4-yl isomer) | [7] |
| Boiling Point | 313.2±27.0 °C (Predicted) | [7] |
| Density | 1.652±0.06 g/cm³ (Predicted) | [7] |
| Purity | ≥ 95% (HPLC) | [5] |
Synthesis Protocol
The synthesis of substituted iodopyridines often involves directed ortho-metalation followed by quenching with an iodine source. The following is a representative procedure for the synthesis of the isomeric tert-butyl (3-iodopyridin-4-yl)carbamate, which illustrates the key chemical principles applicable to the synthesis of the target molecule.[7]
Reaction: Synthesis of tert-butyl (3-iodopyridin-4-yl)carbamate
Sources
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- 2. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]
- 3. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]
- 4. CAS 211029-67-3 | (3-Iodo-pyridin-4-YL)-carbamic acid tert-butyl ester - Synblock [synblock.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
A Technical Guide to (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester: Properties, Synthesis, and Applications
Abstract
(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, also known as tert-butyl N-(4-iodo-3-pyridinyl)carbamate, is a strategically important heterocyclic building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive iodine atom at the 4-position and a stable, acid-labile Boc-protecting group on the amine at the 3-position, makes it an exceptionally versatile intermediate. The C-I bond serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the compound's chemical properties, presents a detailed representative synthesis, explores its reactivity in key synthetic transformations, and discusses its applications in the fields of pharmaceutical and agrochemical development.
Chemical Identity and Physicochemical Properties
The compound is a substituted pyridine derivative, a class of structures prevalent in numerous biologically active molecules. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine during synthetic manipulations while allowing for facile deprotection under mild acidic conditions.
Compound Identification
| Identifier | Value | Source(s) |
| IUPAC Name | tert-butyl N-(4-iodo-3-pyridinyl)carbamate | [1] |
| CAS Number | 154048-89-2 | [1][2] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [2][3] |
| Molecular Weight | 320.13 g/mol | [2][3] |
| PubChem CID | 15366413 | [1][2] |
| MDL Number | MFCD04973410 | [2] |
| InChI Key | FUKNUVWILSPUSJ-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)NC1=C(C=CN=C1)I | [1] |
| Synonyms | N-Boc-3-Amino-4-iodopyridine, (4-Iodo-3-pyridinyl)carbamic acid, 1,1-dimethylethyl ester | [2][4] |
Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Yellow solid | [2] |
| Melting Point | 72-76 °C | [4][5] |
| Boiling Point | 313.2 ± 27.0 °C (Predicted) | [4][5] |
| Density | 1.652 ± 0.06 g/cm³ (Predicted) | [5] |
| Purity | Typically ≥ 95% (HPLC) | [2] |
| Solubility | Expected to be soluble in organic solvents like THF, dichloromethane, and ethyl acetate. Low solubility in water. | [6] |
| Storage | Store at 0-8 °C under an inert atmosphere. | [2][5] |
Synthesis and Characterization
While multiple pathways to substituted iodopyridines exist, a common and effective strategy involves the protection of an aminopyridine followed by directed iodination. The Boc protection of 3-aminopyridine enhances its solubility in organic solvents and deactivates the amine towards electrophilic attack, allowing for more controlled functionalization of the pyridine ring.
Representative Synthesis Protocol
This two-step protocol outlines a plausible and robust method starting from 3-aminopyridine.
Step 1: Boc Protection of 3-Aminopyridine The first step is the protection of the exocyclic amine. Di-tert-butyl dicarbonate (Boc₂O) is a standard reagent for this transformation, reacting selectively with the amino group in the presence of a base to prevent N-acylation of the pyridine ring itself.
-
Dissolve 3-aminopyridine (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the stirred solution. The choice of a slight excess of Boc₂O ensures complete consumption of the starting amine.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by redissolving the residue in ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude tert-butyl pyridin-3-ylcarbamate, which can be purified by column chromatography or recrystallization.
Step 2: Directed Iodination With the amine protected, the pyridine ring can be iodinated. Directed ortho-metalation is a powerful technique for regioselective functionalization. The Boc-protected amino group can direct lithiation to the adjacent C4 position.
-
Dissolve the purified tert-butyl pyridin-3-ylcarbamate (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of the organolithium species and prevent side reactions.
-
Slowly add a strong lithium base, typically n-butyllithium (n-BuLi, 2.2 eq.), dropwise. The use of two equivalents is often necessary for deprotonation and subsequent metalation.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
In a separate flask, dissolve iodine (I₂, 1.2 eq.) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C. The reaction is typically instantaneous, indicated by the quenching of the deep color of the iodine.
-
After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.
-
Allow the mixture to warm to room temperature, and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a yellow solid.[2]
Synthesis Workflow Diagram
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- 2. chemimpex.com [chemimpex.com]
- 3. AB223281 | CAS 154048-89-2 – abcr Gute Chemie [abcr.com]
- 4. N-Boc-3-Amino-4-iodopyridine , 96% , 154048-89-2 - CookeChem [cookechem.com]
- 5. 154048-89-2 | CAS DataBase [m.chemicalbook.com]
- 6. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]
(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester synthesis protocol
An In-depth Technical Guide to the Synthesis of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Introduction
This compound is a pivotal heterocyclic intermediate in the landscape of modern medicinal chemistry and drug development. Its structure, featuring a pyridine core functionalized with a reactive iodine atom and a protected amine, renders it an exceptionally versatile building block. The presence of the iodo group facilitates a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the strategic introduction of complex molecular fragments.[1][2] The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine functionality during these transformations and can be readily removed under acidic conditions.[3]
This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate. We will delve into the causality behind experimental choices, offering insights that bridge theoretical knowledge with practical application. The protocol is designed as a self-validating system, incorporating checkpoints and characterization methods to ensure the successful synthesis of the target compound.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 3-aminopyridine. This strategy is predicated on two core chemical principles: amine protection and directed ortho-metalation (DoM).
-
Amine Protection: The amino group of 3-aminopyridine is first protected with a tert-butoxycarbonyl (Boc) group. This is crucial for two reasons:
-
It prevents the acidic N-H proton from interfering with the strongly basic organolithium reagent used in the subsequent step.
-
The bulky, electron-withdrawing Boc group serves as a powerful directing group, facilitating the regioselective deprotonation of the adjacent C-4 position on the pyridine ring.[4]
-
-
Directed ortho-Metalation (DoM) and Iodination: The Boc-protected intermediate undergoes lithiation at the C-4 position using a strong base like n-butyllithium (n-BuLi), a reaction often enhanced by the chelating agent N,N,N',N'-tetramethylethylenediamine (TMEDA).[1][4] The resulting highly reactive organolithium species is then quenched with an electrophilic iodine source, typically molecular iodine (I₂), to install the iodine atom at the desired position with high precision.[4]
This strategic approach avoids the formation of unwanted isomers that could arise from direct electrophilic iodination of unprotected 3-aminopyridine.
Visualized Synthesis Workflow
The overall synthetic pathway is summarized in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Safety Precautions: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
n-Butyllithium (n-BuLi): Pyrophoric; handle under an inert atmosphere (Nitrogen or Argon).
-
Iodine (I₂): Harmful and an oxidizing agent. Avoid inhalation of vapors.[5]
-
Tetrahydrofuran (THF): Flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or a solvent purification system.
-
Strong Acids/Bases: Corrosive. Handle with care.
Part 1: Synthesis of tert-Butyl (pyridin-3-yl)carbamate (Boc-3-AP)
This initial step protects the amino group of the starting material.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 10.0 g | 106.3 | Starting Material |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 25.5 g | 116.9 | Boc Protecting Agent |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 16.2 mL | 116.9 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Solvent |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridine (10.0 g, 106.3 mmol).
-
Dissolve the starting material in dichloromethane (200 mL).
-
Add triethylamine (16.2 mL, 116.9 mmol) to the solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (25.5 g, 116.9 mmol) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture at room temperature.
-
Stir the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-aminopyridine spot has been completely consumed.
-
Upon completion, wash the reaction mixture sequentially with water (2 x 100 mL) and saturated brine solution (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, tert-butyl (pyridin-3-yl)carbamate, can be used in the next step without further purification. The expected yield is typically >95%.
Part 2: Synthesis of this compound
This step involves the critical directed ortho-metalation and subsequent iodination.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| tert-Butyl (pyridin-3-yl)carbamate | C₁₀H₁₄N₂O₂ | 194.23 | 20.6 g | 106.0 | Substrate |
| TMEDA | C₆H₁₆N₂ | 116.24 | 33.5 mL | 222.6 | Chelating Agent |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 139 mL (1.6M in hexanes) | 222.6 | Strong Base |
| Iodine (I₂) | I₂ | 253.81 | 56.6 g | 222.9 | Electrophile |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 600 mL | - | Solvent |
Procedure:
-
Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum for additions. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen to ensure anhydrous conditions.
-
Initial Solution: Add tert-butyl (pyridin-3-yl)carbamate (20.6 g, 106.0 mmol) to the flask and dissolve it in anhydrous THF (400 mL).
-
Add TMEDA (33.5 mL, 222.6 mmol) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M solution in hexanes, 139 mL, 222.6 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, warm the reaction mixture to -10 °C and stir for an additional 2 hours. The solution will typically change color, indicating the formation of the organolithium species.
-
Iodination: Re-cool the mixture to -78 °C. In a separate flask, dissolve iodine (56.6 g, 222.9 mmol) in anhydrous THF (200 mL). Add this iodine solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at -78 °C for 2 hours after the addition is complete.
-
Quenching: While the flask is still in the cold bath, carefully quench the reaction by the slow, dropwise addition of 200 mL of water.
-
Workup: Remove the cold bath and allow the mixture to warm to room temperature. Add 100 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to neutralize any remaining iodine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 300 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 10-30% ethyl acetate).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as an off-white or light yellow solid. The expected yield is in the range of 50-65%.
Reaction Mechanism Visualization
The core of the second step, the directed ortho-metalation and iodination, is detailed below.
Caption: Mechanism of the directed iodination step.
Conclusion
The protocol detailed in this guide presents a robust and reliable method for the synthesis of this compound. By leveraging the principles of amine protection and directed ortho-metalation, this approach provides high regioselectivity and good yields. The causality-driven explanations for each step are intended to empower researchers to not only replicate this synthesis but also to troubleshoot and adapt it for related molecular targets. The resulting compound is a high-value intermediate, primed for further elaboration in the synthesis of novel pharmaceutical agents and other advanced materials.[2][6]
References
-
Investigating the Synthesis Pathways of 3-Amino-4-iodopyridine (CAS 105752-11-2) . Available at: [Link]
- CN102936220A - BOC protection method for aminopyridine - Google Patents.
-
tert-Butyloxycarbonyl protecting group - Wikipedia . Available at: [Link]
-
3-aminopyridine - Organic Syntheses Procedure . Available at: [Link]
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- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
A Technical Guide to the Spectroscopic Characterization of tert-Butyl (4-Iodopyridin-3-yl)carbamate
Molecular Structure and Overview
tert-Butyl (4-iodopyridin-3-yl)carbamate (Molecular Formula: C₁₀H₁₃IN₂O₂, Molecular Weight: 320.13 g/mol ) is a substituted pyridine derivative featuring a bulky tert-butoxycarbonyl (Boc) protecting group on the 3-position amine and an iodine atom at the 4-position.[2][3] This specific arrangement of functional groups makes it a versatile intermediate for introducing the 3-amino-4-iodopyridine scaffold into more complex molecules, often through cross-coupling reactions. Accurate spectroscopic analysis is paramount to verify its structure and purity before its use in multi-step syntheses.
For clarity in the following spectroscopic discussions, the standard IUPAC numbering system for the pyridine ring is used.
Figure 1: Molecular structure and atom numbering for spectroscopic assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in the molecule. The predicted spectrum for this compound shows distinct signals for the pyridine ring protons, the N-H proton of the carbamate, and the tert-butyl group.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 8.6 - 8.8 | Singlet (s) | - | 1H |
| H-6 | ~ 8.3 - 8.4 | Doublet (d) | ~ 5.5 | 1H |
| H-5 | ~ 7.9 - 8.0 | Doublet (d) | ~ 5.5 | 1H |
| N-H | ~ 7.0 - 7.5 | Broad Singlet (br s) | - | 1H |
| -C(CH₃)₃ | ~ 1.55 | Singlet (s) | - | 9H |
In-Depth Analysis & Causality
-
Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom.
-
H-2: This proton is positioned between the ring nitrogen and the amine-bearing carbon. Its proximity to the nitrogen atom makes it the most deshielded proton, appearing as a sharp singlet.
-
H-6 and H-5: These two protons form a simple AX spin system. H-6 is adjacent to the ring nitrogen, making it more deshielded than H-5. They appear as doublets due to their ortho-coupling, with a typical coupling constant of approximately 5.5 Hz.
-
-
N-H Proton: The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding effects.
-
tert-Butyl Protons: The nine protons of the Boc group are chemically equivalent and show no coupling to other protons. They give rise to a sharp, intense singlet at approximately 1.55 ppm, a highly characteristic signal for this protecting group.
Standard Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Solvent Choice: Chloroform-d (CDCl₃) is a common choice. If the N-H proton is of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to sharpen the signal and prevent exchange.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans for good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is used to identify all unique carbon environments within the molecule. The spectrum is characterized by the carbamate carbonyl, the pyridine ring carbons, and the distinct carbons of the Boc group.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 153 - 155 |
| C-2 | ~ 150 - 152 |
| C-6 | ~ 148 - 150 |
| C-3 | ~ 140 - 142 |
| C-5 | ~ 130 - 132 |
| C-4 | ~ 105 - 110 |
| -C (CH₃)₃ | ~ 80 - 82 |
| -C(CH₃ )₃ | ~ 28.3 |
In-Depth Analysis & Causality
-
Carbonyl Carbon (C=O): The carbamate carbonyl carbon is highly deshielded and appears far downfield, typically in the 153-155 ppm range.
-
Pyridine Ring Carbons:
-
C-2 and C-6: These carbons, adjacent to the electronegative nitrogen, are the most deshielded of the ring carbons.
-
C-3: The carbon bearing the carbamate group is also significantly downfield.
-
C-4: This carbon is directly bonded to iodine. Due to the "heavy atom effect," the electron cloud around this carbon is polarized, causing significant shielding. This results in an upfield shift to the ~105-110 ppm region, which is a key diagnostic feature for this isomer.
-
C-5: This carbon is the most shielded among the C-H carbons of the ring.
-
-
tert-Butyl Carbons: The quaternary carbon of the Boc group appears around 80-82 ppm, while the three equivalent methyl carbons give a strong signal around 28.3 ppm.
Standard Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.
-
Instrumentation: Acquire on a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 512 to 2048 scans, as the ¹³C nucleus has low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing: Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.
Predicted ESI-MS Data
| m/z (Da) | Ion Species | Notes |
| 321.0095 | [M+H]⁺ | Monoisotopic mass of C₁₀H₁₄IN₂O₂⁺. High-resolution MS should match this value. |
| 343.0014 | [M+Na]⁺ | Common sodium adduct. |
| 264.9523 | [M-C₄H₈+H]⁺ | Fragment resulting from the loss of isobutene (56 Da). |
| 220.9672 | [M-C₅H₈O₂+H]⁺ | Fragment resulting from the loss of the entire Boc group (100 Da), yielding protonated 3-amino-4-iodopyridine. |
Note: Predicted m/z values are for the monoisotopic masses.
Fragmentation Pathway Analysis
The structural integrity of the molecule can be further validated by observing characteristic fragmentation patterns. Under ESI-MS conditions, the primary fragmentation pathways for the Boc-protected amine involve the loss of components from the protecting group.
Figure 2: Proposed major fragmentation pathways in positive-ion ESI-MS.
Standard Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass measurement.
-
Ionization Mode: Positive ion mode is preferred to generate [M+H]⁺ and other cationic species.
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical value. Analyze tandem MS (MS/MS) data to confirm fragmentation patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by absorptions from the N-H, C=O, and C-O bonds of the carbamate, as well as vibrations from the aromatic ring.
Predicted IR Data Summary
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~ 3350 - 3400 | N-H Stretch | Medium |
| ~ 2980 - 2950 | C-H Stretch (sp³) | Medium-Strong |
| ~ 1710 - 1730 | C=O Stretch (Carbamate) | Strong, Sharp |
| ~ 1580 - 1600 | C=C / C=N Stretch (Aromatic) | Medium |
| ~ 1510 - 1530 | N-H Bend | Medium |
| ~ 1250, 1160 | C-O Stretch (Carbamate) | Strong |
Spectral Interpretation
-
N-H Region: A distinct peak around 3350 cm⁻¹ is indicative of the N-H bond in the secondary carbamate.
-
C=O Stretch: The most prominent feature in the spectrum will be a very strong, sharp absorption band around 1710-1730 cm⁻¹. This peak is characteristic of the carbonyl group in the Boc protecting group and serves as a definitive marker for its presence.
-
C-O Stretches: Strong bands associated with the C-O single bonds of the carbamate ester functionality are expected in the 1300-1100 cm⁻¹ region.
-
Aromatic Region: Absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ fingerprint region.
Standard Experimental Protocol
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect data over the 4000-400 cm⁻¹ range, typically averaging 16 or 32 scans for a high-quality spectrum.
-
Processing: Perform a background subtraction using the empty ATR crystal as a reference.
Conclusion
The structural identity and purity of tert-butyl (4-iodopyridin-3-yl)carbamate can be unequivocally confirmed through a combination of spectroscopic techniques. The key diagnostic signatures include: the characteristic ¹H NMR signals of the substituted pyridine ring and the intense 9H singlet of the Boc group; the ¹³C NMR signal for the iodine-bearing carbon (C-4) shifted upfield to ~105-110 ppm; a high-resolution mass spectrum matching the calculated molecular formula; and a strong C=O absorption band near 1720 cm⁻¹ in the IR spectrum. This guide provides the predictive data and analytical framework necessary for researchers to confidently verify this important synthetic intermediate.
References
-
NIST. tert-Butyl carbamate in the NIST Chemistry WebBook. [Link]
Sources
1H NMR spectrum of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
An In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] While a fully assigned experimental spectrum for this specific isomer is not publicly available, this document leverages foundational NMR principles and data from closely related analogues to present a detailed, predictive interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the structural elucidation and verification of complex organic molecules. We will delve into the theoretical basis for the predicted chemical shifts and coupling patterns, provide a detailed experimental protocol for data acquisition, and present the information with the scientific rigor expected in a research setting.
Introduction: The Compound and the Technique
This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its functionalization allows for the synthesis of a diverse range of biologically active molecules.[2] The presence of an iodine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, while the tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for multi-step synthetic pathways.[3]
Given its role as a critical building block, unambiguous structural verification is paramount. ¹H NMR spectroscopy is the cornerstone technique for this purpose, providing detailed information about the electronic environment and connectivity of every proton in a molecule.[4] This guide will explain how to interpret the ¹H NMR spectrum to confirm the identity and purity of this compound.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution spectrum is a prerequisite for accurate analysis. The following protocol outlines a self-validating system for obtaining reliable data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), inside a standard 5 mm NMR tube.[5]
-
Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable. DMSO-d₆ is an alternative if solubility is an issue and is particularly useful for observing exchangeable protons like N-H, as it slows down the exchange rate.
-
-
Spectrometer Setup (400 MHz Example):
-
Insert the sample into the spectrometer's probe.
-
Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.[5]
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field during acquisition.[5]
-
Shim the magnetic field. This process involves adjusting the homogeneity of the magnetic field across the sample to achieve narrow, symmetrical peaks (good resolution).[5] This is an iterative process, optimized by observing the linewidth of a reference signal, such as the residual solvent peak.
-
-
Data Acquisition:
-
Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from 0 to 10 ppm for this type of molecule.[5]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8, 16, or more) to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.[5]
-
Relaxation Delay (d1): Set a relaxation delay of 1.5-2.0 seconds to allow for nearly complete relaxation of the protons between pulses, ensuring accurate signal integration.[5]
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Reference the spectrum by setting the chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.
-
Predicted ¹H NMR Spectrum: Analysis and Interpretation
The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The protons on the pyridine ring are chemically distinct due to their unique positions relative to the nitrogen atom and the iodo and carbamate substituents.
Figure 1: Molecular structure of this compound with proton labeling.
Summary of Predicted Spectral Data
The following table summarizes the anticipated ¹H NMR data for the title compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| tert-Butyl (9H) | ~ 1.55 | Singlet (s) | N/A | 9H |
| N-H (1H) | ~ 7.5 - 8.5 | Broad Singlet (br s) | N/A | 1H |
| H5 | ~ 7.8 - 8.1 | Doublet (d) | ~ 5 - 6 | 1H |
| H6 | ~ 8.3 - 8.5 | Doublet (d) | ~ 5 - 6 | 1H |
| H2 | ~ 8.7 - 8.9 | Singlet (s) | N/A | 1H |
Detailed Signal Analysis
-
~ 1.55 ppm (Singlet, 9H): This signal corresponds to the nine chemically equivalent protons of the tert-butyl (Boc) group.[6] Its upfield position is characteristic of aliphatic protons shielded from electron-withdrawing groups. The absence of adjacent protons results in a singlet multiplicity according to the n+1 rule.
-
~ 7.5 - 8.5 ppm (Broad Singlet, 1H): This signal is assigned to the amine proton (N-H) of the carbamate. Its chemical shift can be variable and its peak is often broad due to several factors: (1) quadrupolar relaxation caused by the adjacent ¹⁴N nucleus, and (2) chemical exchange with trace amounts of water or acid in the solvent. In a very pure, dry solvent, this peak can be sharper.
-
Pyridine Ring Protons (H2, H5, H6): The protons directly attached to the pyridine ring are significantly deshielded and appear far downfield. This is due to two primary effects:
-
Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring, reducing the shielding of the ring protons.[7]
-
Anisotropic Effect: The delocalized π-electrons of the aromatic ring create a powerful ring current in the presence of the external magnetic field. The protons outside the ring lie in a region where this induced magnetic field reinforces the external field, causing a strong deshielding effect and a shift to a higher frequency (downfield).[4]
-
-
~ 8.7 - 8.9 ppm (Singlet, H2): The H2 proton is positioned between the strongly electron-withdrawing nitrogen atom and the carbamate-substituted carbon. This environment makes it the most deshielded proton on the ring. It is expected to appear as a singlet because its nearest proton neighbors (H5 and H6) are too far away for significant through-bond coupling (typically ⁴J or greater, which is often close to 0 Hz).
-
~ 8.3 - 8.5 ppm (Doublet, H6) & ~ 7.8 - 8.1 ppm (Doublet, H5): The H6 proton is adjacent to the ring nitrogen, leading to a significant downfield shift. The H5 proton is further from the nitrogen and is therefore expected to be at a relatively more upfield position. These two protons are on adjacent carbons (ortho to each other) and will exhibit spin-spin coupling. This coupling splits each signal into a doublet with an expected coupling constant (³JH5-H6) of approximately 5-6 Hz, a typical value for ortho-coupling in pyridine systems.
Figure 2: Diagram illustrating the ortho J-coupling between H5 and H6.
Advanced Verification: 2D NMR Techniques
For complex or ambiguous spectra, two-dimensional (2D) NMR experiments provide definitive assignments.
-
COSY (Correlation Spectroscopy): A COSY spectrum would be invaluable to confirm the H5-H6 coupling.[5] It would show a cross-peak correlating the signals at ~8.3-8.5 ppm and ~7.8-8.1 ppm, definitively proving they are from coupled protons.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[5] For instance, the tert-butyl protons (~1.55 ppm) would show a correlation to the carbonyl carbon of the carbamate group, confirming that part of the structure.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. By understanding the fundamental principles of chemical shift and spin-spin coupling, a detailed and predictive analysis can be performed. The spectrum is expected to show five distinct signals: a singlet for the highly deshielded H2 proton, a pair of doublets for the coupled H5 and H6 protons, a broad singlet for the N-H proton, and a large singlet for the nine equivalent tert-butyl protons. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of this important synthetic intermediate.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem. (n.d.).
- Supporting Information. (n.d.).
- (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER - ChemicalBook. (n.d.).
- 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021).
- (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester | 154048-89-2 - J&K Scientific. (n.d.).
- (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester - Chem-Impex. (n.d.).
- (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester - CymitQuimica. (n.d.).
- CAS 211029-67-3 | (3-Iodo-pyridin-4-YL)-carbamic acid tert-butyl ester - Synblock. (n.d.).
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
Sources
13C NMR of Boc-protected 3-amino-4-iodopyridine
An In-depth Technical Guide to the ¹³C NMR of Boc-Protected 3-Amino-4-Iodopyridine
Abstract
Tert-butyl (4-iodopyridin-3-yl)carbamate, commonly referred to as Boc-protected 3-amino-4-iodopyridine, is a pivotal intermediate in the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents. Unambiguous structural confirmation of this building block is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will delve into the theoretical underpinnings of the observed chemical shifts, influenced by the unique electronic interplay of the pyridine ring, the bulky tert-butyloxycarbonyl (Boc) protecting group, and the heavy iodine substituent. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering predictive insights, a detailed experimental protocol, and a systematic approach to spectral interpretation.
Molecular Structure and Electronic Influence
To accurately interpret the ¹³C NMR spectrum, one must first understand the electronic environment of each carbon atom within the molecule. The chemical shifts are dictated by the synergistic and antagonistic effects of the substituents on the electron-deficient pyridine core.
-
The Pyridine Ring: As a heteroaromatic system, the nitrogen atom imparts an overall electron-withdrawing character, generally deshielding the ring carbons compared to benzene.
-
The 3-NHBoc Group: The carbamate group at the C3 position acts as a potent electron-donating group (EDG) through resonance (+M effect), where the nitrogen lone pair delocalizes into the ring. This effect increases the electron density, particularly at the ortho (C2, C4) and para (C6) positions, leading to upfield shifts (shielding). Concurrently, it exerts a weaker electron-withdrawing inductive effect (-I effect).
-
The 4-Iodo Group: The iodine atom at the C4 position is electronegative and exerts a -I effect, deshielding adjacent carbons. However, the most significant influence of iodine on the directly attached carbon (C4) is the "heavy atom effect."[1] This phenomenon, arising from spin-orbit coupling, induces a substantial upfield shift (strong shielding) for the ipso-carbon, a characteristic feature in the NMR of iodo-substituted aromatics.[1][2]
The interplay of these effects results in a unique electronic landscape for each carbon atom, which is directly reflected in the ¹³C NMR spectrum.
Figure 1: Molecular structure of tert-butyl (4-iodopyridin-3-yl)carbamate with carbon numbering.
Predicted ¹³C NMR Chemical Shifts
Based on established substituent effects, data from analogous compounds, and theoretical principles, we can predict the approximate chemical shifts for each carbon atom.[3][4] The ¹³C NMR data for the analogous N-Boc-3-Amino-4-bromopyridine provides a valuable reference point for the pyridine ring carbons.[5]
Boc Group Carbons
The signals for the Boc protecting group are highly characteristic and readily assigned:
-
C=O (Carbonyl): The carbamate carbonyl typically appears in the 152-155 ppm range.[6] We predict a signal around ~152.5 ppm .
-
Cq (Quaternary): The quaternary carbon of the tert-butyl group is found in a distinct region, typically 80-82 ppm.[5] A signal is predicted at ~82.0 ppm .
-
CH₃ (Methyl): The three equivalent methyl carbons are highly shielded and consistently appear around 28 ppm. We predict a strong signal at ~28.4 ppm .[5][6]
Pyridine Ring Carbons
The assignment of the five pyridine carbons requires careful consideration of the competing electronic effects.
-
C4 (Iodo-substituted): This carbon is subject to the powerful shielding of the heavy atom effect from the directly bonded iodine. While the adjacent electron-donating NHBoc group would normally cause shielding, the iodine effect is dominant. In similar iodo-aromatic systems, the ipso-carbon chemical shift is often found in the 95-105 ppm range.[7] We predict this signal to be the most upfield of the ring carbons at ~98.0 ppm .
-
C3 (Carbamate-substituted): Attached to the electron-donating nitrogen, this carbon is expected to be shielded relative to its position in unsubstituted pyridine. However, its proximity to the C4-I bond introduces complex effects. Using the bromo-analogue (133.9 ppm) as a reference, we predict a similar chemical shift at ~134.5 ppm .[5]
-
C5: This carbon is ortho to the C4-I and meta to the NHBoc group. The inductive withdrawal of the iodine is expected to be the primary influence, causing a downfield shift. Its chemical shift in the bromo-analogue is 127.1 ppm.[5] We predict a comparable value at ~127.5 ppm .
-
C2: Positioned ortho to the strongly donating NHBoc group and meta to the iodine, C2 should be significantly shielded by resonance. The bromo-analogue shows this peak at 144.3 ppm.[5] A similar shift is expected here, predicted at ~144.0 ppm .
-
C6: This carbon is para to the donating NHBoc group and meta to the iodine. It will experience strong shielding via the resonance effect. The bromo-analogue's value of 142.3 ppm suggests a similar environment.[5] We predict a signal at ~142.8 ppm .
Experimental Protocol for ¹³C NMR Acquisition
A self-validating and reproducible protocol is essential for obtaining high-quality spectral data. The following procedure is recommended for a standard 400 MHz or 500 MHz NMR spectrometer.
Figure 2: Standard workflow for ¹³C NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 15-20 mg of tert-butyl (4-iodopyridin-3-yl)carbamate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common solvent for this class of compounds and offers good solubility.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Configuration:
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium signal of the CDCl₃.
-
Tune and match the ¹³C probe to the correct frequency.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems).
-
Set the following critical parameters:
-
Number of Scans (NS): 1024 to 2048. A higher number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[7]
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of all carbon nuclei, especially quaternary carbons, ensuring more accurate signal integration, although quantitative analysis is not the primary goal here.
-
Spectral Width (SW): Approximately 240-250 ppm to ensure all signals, from TMS to potential carbonyls, are captured.
-
Temperature: 298 K (25 °C).
-
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat and even baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm. The CDCl₃ solvent signal should appear as a triplet at approximately 77.16 ppm.[8]
-
Summary of Spectral Assignments
The following table consolidates the predicted chemical shifts and provides the primary justification for each assignment, offering a clear guide for spectral interpretation.
| Carbon Atom | Predicted δ (ppm) | Rationale for Assignment |
| C=O | ~152.5 | Typical chemical shift for a carbamate carbonyl carbon.[6] |
| C2 | ~144.0 | ortho to the strong electron-donating NHBoc group, resulting in significant shielding. Value is based on the bromo-analogue.[5] |
| C6 | ~142.8 | para to the electron-donating NHBoc group, also experiencing strong resonance shielding. Value is based on the bromo-analogue.[5] |
| C3 | ~134.5 | Directly attached to the carbamate nitrogen. Its shift is influenced by both the NHBoc and the adjacent C4-I. Value is based on the bromo-analogue.[5] |
| C5 | ~127.5 | ortho to the inductively withdrawing iodine atom, causing a relative downfield shift. Value is based on the bromo-analogue.[5] |
| C4 | ~98.0 | Ipso-carbon attached to iodine. The dominant "heavy atom effect" causes a strong upfield shift, making it the most shielded aromatic carbon.[1][7] |
| Cq | ~82.0 | Characteristic chemical shift for the quaternary carbon of a tert-butyl group in a Boc protecting group.[5] |
| CH₃ | ~28.4 | Highly shielded and equivalent methyl carbons of the tert-butyl group. Typically a very intense signal.[5][6] |
Conclusion
The ¹³C NMR spectrum of Boc-protected 3-amino-4-iodopyridine is a powerful tool for its structural verification. The key diagnostic signals include the heavily shielded ipso-carbon (C4) at approximately 98.0 ppm, a direct consequence of the heavy atom effect, and the three characteristic signals of the Boc group. The remaining pyridine carbons exhibit shifts that are a predictable consequence of the strong electron-donating carbamate and the inductively withdrawing iodine. By following the detailed protocol and using the assignments provided in this guide, researchers can confidently and accurately interpret the ¹³C NMR spectrum of this essential synthetic intermediate, ensuring the quality and integrity of their research and development efforts.
References
-
Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
-
Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
-
Thomas, S., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
Tierney, J., et al. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
-
Garno, J. C., et al. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]
-
Deady, L. W., et al. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]
-
Supporting Information for "A mild and efficient method for the synthesis of N-tert-butyloxycarbonyl protected amines and amino acids". Indian Academy of Sciences. [Link]
-
Ohtawa, M., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Acros Pharmatech. N-Boc-3-Amino-4-iodopyridine. Acros Pharmatech. [Link]
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eGrove, University of Mississippi. Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. University of Mississippi. [Link]
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An In-depth Technical Guide to the Mass Spectrometric Analysis of tert-Butyl (4-iodopyridin-3-yl)carbamate
Executive Summary
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of tert-butyl (4-iodopyridin-3-yl)carbamate, a key heterocyclic building block in medicinal chemistry and drug development.[1] As a molecule featuring a basic pyridine core, a labile Boc-protecting group, and a heavy halogen, its characterization demands a nuanced approach. This document moves beyond standard operating procedures to deliver field-proven insights into method development, ionization theory, and spectral interpretation. We will dissect the compound's predictable yet informative fragmentation patterns, providing researchers with the expert grounding needed to unambiguously identify this analyte and its analogues. The guide culminates in a validated, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, designed for immediate application in a research or quality control environment.
Analyte Deep Dive: Chemical & Structural Context
Understanding the analyte's structure is the bedrock of any successful mass spectrometry method. tert-Butyl (4-iodopyridin-3-yl)carbamate is a multi-functionalized pyridine derivative. Its utility in synthetic chemistry stems from the orthogonal reactivity of its functional groups: the iodine atom is primed for cross-coupling reactions, while the Boc-protected amine can be revealed for subsequent derivatization.
Key Structural Features Influencing Mass Spectrometric Behavior:
-
Pyridine Nitrogen: A basic site (pKa ≈ 5.2 for pyridine) that is readily protonated, making the molecule highly suitable for positive mode electrospray ionization.
-
tert-Butoxycarbonyl (Boc) Group: A thermally and chemically labile protecting group known for its highly characteristic and predictable fragmentation behavior in the gas phase.
-
Carbon-Iodine Bond: The weakest bond in the aromatic core, presenting a likely site for fragmentation upon collisional activation.
-
Amide Linkage: A stable linkage that can also fragment under sufficient energetic input.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1][2][3] |
| Molecular Weight (Average) | 320.13 g/mol | [1][2] |
| Monoisotopic Mass | 320.00217 Da | [3] |
| Predicted Protonated Adduct [M+H]⁺ | 321.00945 m/z | Calculated |
| Predicted Sodium Adduct [M+Na]⁺ | 342.99139 m/z | [3] |
| Appearance | Yellow Solid | [1] |
The Methodological Cornerstone: Ionization & Resolution
The selection of the ionization source and mass analyzer is not a trivial choice; it is a strategic decision that dictates the quality and utility of the resulting data.
The Case for Electrospray Ionization (ESI)
For a polar, non-volatile molecule like our analyte, Electrospray Ionization (ESI) is the superior technique.[4] It is a 'soft' ionization method that gently transfers pre-formed solution-phase ions into the gas phase, minimizing in-source fragmentation and ensuring the protonated molecular ion, [M+H]⁺, is observed with high abundance.[4]
Causality of Selection:
-
Protonation Site: The pyridine nitrogen provides a thermodynamically favorable site for protonation in the acidic mobile phases typically used in reversed-phase chromatography. This leads to a strong signal in positive ion mode .
-
Analyte Stability: ESI's gentle nature preserves the intact molecular ion, which is the crucial starting point for any structural elucidation using tandem mass spectrometry (MS/MS).
-
LC Compatibility: ESI is the universal interface for coupling liquid chromatography to mass spectrometry (LC-MS), a necessity for analyzing samples in complex matrices.[4]
The Imperative of High-Resolution Mass Spectrometry (HRMS)
While nominal mass instruments can detect the compound, High-Resolution Mass Spectrometry (HRMS)—using analyzers like Orbitrap or Time-of-Flight (TOF)—is essential for confident identification.[5][6][7] HRMS provides a mass measurement with high accuracy (typically < 5 ppm), which allows for the determination of the analyte's elemental formula. This is a self-validating system; if the measured mass of the parent ion does not match the theoretical mass for C₁₀H₁₄IN₂O₂⁺ within a narrow error margin, the peak cannot be the target analyte. For halogenated compounds, HRMS is particularly powerful for distinguishing the target from other co-eluting species that may have the same nominal mass.[8][9]
Decoding the Signature: Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is the key to unlocking the structural identity of the analyte. By isolating the protonated molecular ion ([M+H]⁺ at m/z 321.01) and subjecting it to collision-induced dissociation (CID), we generate a reproducible fragmentation pattern that serves as a molecular fingerprint.[10]
The fragmentation of tert-butyl (4-iodopyridin-3-yl)carbamate is dominated by the predictable behavior of the Boc group and the inherent weakness of the C-I bond.
Primary Fragmentation Pathways from [M+H]⁺:
-
Loss of Isobutylene (56 Da): This is the most characteristic fragmentation of Boc-protected amines.[11][12][13] The reaction proceeds via a six-membered ring transition state, resulting in the neutral loss of isobutylene (C₄H₈) and the formation of a carbamic acid intermediate ion at m/z 265.97 .
-
Loss of the tert-Butyl Cation (57 Da): A simple cleavage can result in the loss of the stable tert-butyl carbocation, leaving a fragment at m/z 263.95 .
-
Complete Loss of the Boc Group (100 Da): A subsequent loss of CO₂ (44 Da) from the m/z 265.97 ion, or a concerted loss from the parent ion, leads to the deprotected 3-amino-4-iodopyridine ion at m/z 220.96 .
-
Cleavage of the C-I Bond: The carbon-iodine bond is the weakest in the aromatic system. Its homolytic cleavage results in the loss of an iodine radical (127 Da), producing a highly stable fragment ion at m/z 194.05 . This is a very common pathway for iodoaromatics.[14]
Caption: Predicted MS/MS fragmentation of protonated tert-butyl (4-iodopyridin-3-yl)carbamate.
Table 2: Summary of Predicted Key Ions
| m/z (Monoisotopic) | Elemental Formula | Description / Neutral Loss |
| 321.0095 | C₁₀H₁₄IN₂O₂⁺ | Protonated Molecular Ion [M+H]⁺ |
| 265.9729 | C₆H₈IN₂O₂⁺ | Loss of isobutylene (-C₄H₈) |
| 263.9572 | C₆H₇IN₂O₂⁺ | Loss of tert-butyl cation (-C₄H₉) |
| 220.9623 | C₅H₆IN₂⁺ | Loss of Boc group (-C₅H₈O₂) |
| 194.0507 | C₁₀H₁₄N₂O₂⁺ | Loss of iodine radical (-I) |
A Validated Experimental Workflow: From Sample to Spectrum
This section provides a robust, step-by-step protocol for the LC-MS/MS analysis of the title compound. The choices within this protocol are designed to ensure sensitivity, reproducibility, and chromatographic integrity.
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Stability of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Synthesis
(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester is a critical building block in medicinal chemistry and drug development. Its unique structure, featuring a pyridine ring substituted with a synthetically versatile iodine atom and a Boc-protected amine, makes it an invaluable intermediate for the synthesis of a wide range of biologically active molecules.[1] The presence of the iodine atom allows for various cross-coupling reactions, while the Boc-protecting group enables selective manipulation of the amino functionality.[2] Understanding the stability of this compound is paramount to ensure the integrity of starting materials, the success of synthetic transformations, and the quality of the final active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the stability of this compound, including its key physicochemical properties, potential degradation pathways, recommended storage and handling conditions, and a detailed protocol for assessing its stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃IN₂O₂ |
| Molecular Weight | 320.13 g/mol |
| Appearance | Yellow solid[2] |
| Purity (typical) | ≥ 95% (HPLC)[2] |
| Storage Conditions | 0-8°C, protected from light[2] |
Core Stability Profile: A Tale of Two Functional Groups
The stability of this compound is primarily dictated by the interplay of its two key functional moieties: the tert-butyloxycarbonyl (Boc) protected amine and the iodo-pyridine ring.
The Robust yet Labile Boc Group
The Boc protecting group is renowned for its stability under a wide range of conditions, particularly basic and nucleophilic environments.[3] This robustness makes it a workhorse in multi-step synthesis. However, its lability under acidic conditions is its defining characteristic and primary mode of cleavage.
-
Acid Sensitivity: The carbamate linkage is readily cleaved by strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as under milder acidic conditions over time. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.
-
Thermal Instability: While generally stable at moderate temperatures, the Boc group can undergo thermal decomposition at elevated temperatures, typically above 80-90°C for prolonged periods.[4] This degradation proceeds through a fragmentation mechanism, yielding the corresponding amine, isobutylene, and carbon dioxide.
The Sensitive Iodo-Pyridine Moiety
The iodo-pyridine portion of the molecule is susceptible to degradation through several pathways, primarily influenced by light and the presence of nucleophiles.
-
Photostability: Aromatic iodides are notoriously sensitive to light, particularly UV radiation. Exposure can initiate radical reactions leading to deiodination, where the iodine atom is replaced by a hydrogen atom.[5] This process can lead to the formation of colored degradation products and a loss of potency if the iodine is crucial for subsequent reactions.
-
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring, coupled with the good leaving group ability of iodine, makes the C-I bond susceptible to nucleophilic attack. This is a common consideration in palladium-catalyzed cross-coupling reactions where reductive dehalogenation can be a significant side reaction.[5]
-
pH Instability: Extreme pH conditions can affect the stability of the pyridine nucleus itself, potentially leading to ring-opening or other rearrangements, although this is generally less of a concern under typical synthetic and storage conditions compared to photolytic and nucleophilic degradation.[5]
Proposed Degradation Pathways
Based on the known reactivity of the constituent functional groups, two primary degradation pathways for this compound can be proposed:
-
Acid-Catalyzed Deprotection: In the presence of acidic conditions, the Boc group will be cleaved to yield 4-iodo-pyridin-3-amine.
-
Photolytic Deiodination: Upon exposure to light, the C-I bond can undergo homolytic cleavage, leading to the formation of (pyridin-3-yl)-carbamic acid tert-butyl ester.
It is also conceivable that under harsh conditions (e.g., strong acid and heat), a combination of these pathways could occur, leading to the formation of 3-aminopyridine.
Caption: Proposed primary degradation pathways for this compound.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a refrigerator at 0-8°C.[2]
-
Light: Protect from light by storing in an amber vial or in a dark, light-proof container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation, although this is a secondary concern compared to light and acid sensitivity.
-
Handling: Avoid contact with strong acids. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocol: A Framework for Stability Assessment
A comprehensive stability assessment of this compound should involve forced degradation studies under various stress conditions, in line with the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[6][7]
Forced Degradation (Stress Testing) Protocol
The goal of forced degradation is to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[8]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution in the chosen solvent at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Caption: Experimental workflow for forced degradation stability testing.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any degradation products.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is generally a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer is invaluable for the identification and structural elucidation of unknown degradation products.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to confirm the structure of the starting material and to identify degradation products after isolation. The disappearance of the characteristic singlet for the tert-butyl protons (around 1.4 ppm) is a clear indicator of Boc deprotection.
Data Interpretation and Reporting
The results from the stability studies should be tabulated to clearly show the percentage of the parent compound remaining and the percentage of each degradation product formed under each stress condition.
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 (e.g., Deprotected) | % Degradation Product 2 (e.g., Deiodinated) |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| 80°C (Solid) | 48 | |||
| 80°C (Solution) | 48 | |||
| Photostability (ICH Q1B) | - | |||
| Dark Control | - |
This data will provide a comprehensive stability profile of this compound, enabling researchers to make informed decisions regarding its storage, handling, and use in synthesis.
Conclusion
This compound is a valuable synthetic intermediate whose stability is governed by the chemical properties of its Boc-protected amine and iodo-pyridine functionalities. The primary degradation pathways are acid-catalyzed deprotection and photolytic deiodination. By adhering to proper storage and handling procedures, including refrigeration and protection from light, the integrity of this compound can be maintained. A systematic approach to stability testing, employing forced degradation studies and a validated stability-indicating analytical method, is essential for ensuring the quality and reliability of this key building block in drug discovery and development.
References
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
- BenchChem. (2025). A Comparative Guide to Confirming Deprotection: NMR vs. Mass Spectrometry.
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ResearchGate. (n.d.). 1H NMR spectra to show BOC deprotection on the carbonate unit in the.... Retrieved from [Link]
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10227.
- PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
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RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
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ResearchGate. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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Navigating the Solubility Landscape of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester in organic solvents. Moving beyond a simple recitation of data, this document delves into the foundational principles of solubility, offers predictive strategies based on physicochemical properties, and presents detailed, field-proven protocols for empirical solubility determination. By integrating theoretical knowledge with practical, step-by-step methodologies, this guide serves as an essential resource for researchers aiming to characterize and optimize the solubility of this and other challenging compounds in the drug discovery and development pipeline.
Introduction: The Central Role of Solubility in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, solubility is a fundamental physicochemical property that can dictate its success or failure.[1] Poor solubility can lead to a cascade of challenges, including low bioavailability, difficulties in formulation, and inaccurate results in biological assays.[1][2] this compound, a heterocyclic compound with a molecular weight of 320.13 g/mol , presents a molecular structure that suggests a nuanced solubility profile across the spectrum of organic solvents. This guide will equip the researcher with the necessary tools to systematically investigate and understand this profile.
Physicochemical Profile and Predictive Assessment of Solubility
While empirical determination is the gold standard, a predictive assessment based on the molecular structure can guide solvent selection and experimental design.
Physicochemical Properties of this compound (and its Isomer):
| Property | Value (Predicted or from Isomer Data) | Source |
| Molecular Formula | C10H13IN2O2 | Chemical Supplier Data |
| Molecular Weight | 320.13 g/mol | Chemical Supplier Data |
| Melting Point | 79-83°C | Chemical Supplier Data |
| pKa (Predicted) | 11.85 ± 0.70 | Chemical Supplier Data |
| Appearance | White to off-white solid | Chemical Supplier Data |
The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound contains both polar (the pyridine ring, carbamate group) and non-polar (the tert-butyl group, iodinated aromatic ring) regions, suggesting it will exhibit intermediate polarity.
A Strategic Approach to Solvent Selection:
A logical starting point for solubility screening is to test a range of solvents with varying polarities. The following table lists common organic solvents used in the pharmaceutical industry, ordered by their polarity index.[4][5][6]
| Solvent | Polarity Index (P') | Classification | Anticipated Solubility |
| n-Hexane | 0.1 | Non-polar, Aliphatic | Low |
| Toluene | 2.4 | Non-polar, Aromatic | Moderate |
| Diethyl Ether | 2.8 | Low Polarity | Moderate |
| Dichloromethane (DCM) | 3.1 | Moderately Polar, Halogenated | High |
| Tetrahydrofuran (THF) | 4.0 | Moderately Polar, Ether | High |
| Ethyl Acetate | 4.4 | Moderately Polar, Ester | High |
| Acetone | 5.1 | Polar Aprotic | High |
| Methanol | 5.1 | Polar Protic | Moderate to High |
| Acetonitrile | 5.8 | Polar Aprotic | Moderate to High |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High |
Based on the structure of the target compound, it is reasonable to hypothesize that it will exhibit good solubility in moderately polar to polar aprotic solvents such as Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, and Dimethylformamide. Its solubility in highly polar protic solvents like methanol may be significant, while solubility in non-polar solvents like hexane is expected to be limited.
Experimental Determination of Solubility: A Methodical Approach
A multi-tiered approach to solubility determination, starting with rapid kinetic screening and progressing to a more rigorous thermodynamic assessment for key solvents, is often the most efficient strategy.
Kinetic Solubility Screening
Kinetic solubility provides a rapid assessment of a compound's dissolution tendency and is particularly useful for high-throughput screening in early drug discovery.[2][7][8] This method typically involves dissolving the compound in a strong organic solvent like DMSO and then observing its precipitation upon dilution into the solvent of interest.[2][7]
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The gold standard for determining the true solubility of a compound is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.[9][10]
Experimental Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for thermodynamic solubility determination.
Detailed Protocol for the Shake-Flask Method:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure equilibrium is reached.[9]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For accurate results, centrifugation or filtration using a chemically compatible syringe filter (e.g., PTFE) is recommended.[11]
-
Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a gravimetric method.
Analytical Quantification of Solubilized Compound
The choice of analytical technique for quantifying the dissolved compound depends on the required accuracy, throughput, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a highly sensitive and specific method for determining the concentration of a compound in solution.[3][12]
Logical Flow for HPLC-UV Quantification:
Caption: HPLC-UV quantification workflow.
Step-by-Step HPLC-UV Protocol:
-
Method Development: Develop a suitable HPLC method that provides good separation and a sharp peak for this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. The UV detector should be set to a wavelength where the compound has maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Inject these standards into the HPLC system and record the corresponding peak areas. Plot a calibration curve of peak area versus concentration.[3][11]
-
Sample Analysis: Dilute the saturated supernatant from the shake-flask experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Inject the diluted sample into the HPLC system and determine the peak area. Use the calibration curve to calculate the concentration of the diluted sample.
-
Solubility Calculation: Multiply the concentration of the diluted sample by the dilution factor to obtain the solubility of the compound in the original organic solvent.
Gravimetric Analysis
For less volatile solvents and when a high degree of accuracy is required, the gravimetric method is a reliable, albeit more labor-intensive, alternative.[1][13][14]
Step-by-Step Gravimetric Protocol:
-
Sample Preparation: Transfer a precise volume of the saturated supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or an aluminum pan for a thermogravimetric analyzer).
-
Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Drying to Constant Weight: Dry the residue to a constant weight to ensure all the solvent has been removed.
-
Weighing: Accurately weigh the container with the dried residue.
-
Solubility Calculation: The solubility (in g/L or mg/mL) is calculated by dividing the mass of the residue by the initial volume of the supernatant.
Data Presentation and Interpretation
For clarity and ease of comparison, the determined solubility data should be presented in a tabular format.
Example Solubility Data Table:
| Organic Solvent | Polarity Index (P') | Solubility (mg/mL) at 25°C | Classification |
| n-Hexane | 0.1 | [Experimental Value] | [e.g., Sparingly Soluble] |
| Toluene | 2.4 | [Experimental Value] | [e.g., Soluble] |
| Dichloromethane | 3.1 | [Experimental Value] | [e.g., Freely Soluble] |
| Acetone | 5.1 | [Experimental Value] | [e.g., Freely Soluble] |
| Methanol | 5.1 | [Experimental Value] | [e.g., Soluble] |
| Dimethyl Sulfoxide | 7.2 | [Experimental Value] | [e.g., Very Soluble] |
The interpretation of this data will be crucial for subsequent formulation development. For instance, high solubility in a volatile solvent like dichloromethane could be advantageous for purification by crystallization, while good solubility in a less toxic solvent like ethanol might be preferred for oral formulations.
Conclusion: A Pathway to Informed Drug Development
The solubility of this compound in organic solvents is a key parameter that will significantly impact its journey through the drug development process. This guide has provided a comprehensive framework for both predicting and empirically determining this critical property. By employing a systematic approach that combines theoretical understanding with rigorous experimental protocols, researchers can generate high-quality, reliable solubility data. This, in turn, will enable informed decisions regarding solvent selection for synthesis, purification, formulation, and in vitro screening, ultimately accelerating the development of this promising compound.
References
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Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
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Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
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Gala, J., & M.Sc, D. (2025, August 7). Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved from [Link]
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Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. Retrieved from [Link]
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Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. Retrieved from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
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Solvent-Miscibility-and-Polarity-Chart.pdf. (n.d.). Organometallics. Retrieved from [Link]
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Polarity of Solvents. (n.d.). Retrieved from [Link]
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Augustijns, P., & Brewster, M. (n.d.). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Semantic Scholar. Retrieved from [Link]
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What Factors Are Taken Into Consideration When Selecting a Solvent? (2026, January 2). Retrieved from [Link]
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Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? Retrieved from [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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Determination of solubility by gravimetric method: A brief review. (n.d.). Retrieved from [Link]
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Tenger Chemical. (n.d.). types of organic solvents. Retrieved from [Link]
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Allen. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]
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Study.com. (n.d.). Video: Organic Solvents Definition, Types & List. Retrieved from [Link]
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Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
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Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]
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Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (n.d.). Ingenta Connect. Retrieved from [Link]
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GlobalSpec. (n.d.). Organic Solvents Selection Guide: Types, Features, Applications. Retrieved from [Link]
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Steps in Gravimetric Analysis | PDF | Solubility | Analytical Chemistry. (n.d.). Scribd. Retrieved from [Link]
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The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]
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World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]
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(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester safety data sheet
An In-depth Technical Guide to the Safe Handling of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
This guide provides a detailed safety and handling protocol for this compound, a key building block in medicinal chemistry and drug development. As a substituted iodopyridine, this compound requires careful handling due to its potential irritant properties and reactivity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the scientific rationale behind safety procedures, ensuring a culture of proactive safety for researchers and laboratory professionals.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform appropriate storage and handling protocols.
| Property | Value | Source |
| Chemical Name | tert-butyl (4-iodopyridin-3-yl)carbamate | - |
| Synonyms | N-Boc-3-amino-4-iodopyridine | - |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1][2][3] |
| Molecular Weight | 320.13 g/mol | [1][2][3] |
| CAS Number | Not assigned for this isomer; Analog (3-iodo-4-pyridinyl) is 211029-67-3 | [2][3][4] |
| Appearance | Expected to be an off-white to yellow solid | [2][4] |
| Melting Point | Analog (3-iodo-4-pyridinyl) isomer: 79-83°C | [4] |
| Storage Temperature | 0-8°C, under inert gas (Nitrogen or Argon) | [2][4] |
| Key Sensitivities | Light Sensitive | [4] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. Based on data from structural analogs, this compound is anticipated to carry the following classifications.[4][5]
| GHS Classification | Hazard Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory system) | H335 | May cause respiratory irritation |
GHS Pictogram:
The causality behind this classification lies in the nature of halogenated aromatic compounds. The iodine atom and the pyridine ring can interact with biological tissues, leading to irritation upon direct contact or inhalation of airborne particulates.
Caption: GHS hazard communication workflow for the subject compound.
The Logic of Safe Handling and Exposure Control
A self-validating safety protocol relies on a multi-layered defense against exposure, known as the "Hierarchy of Controls."
1. Engineering Controls (First Line of Defense): The primary risk from this solid compound is the inhalation of fine dust or aerosolized particles, which may cause respiratory irritation (H335).[4][5] Therefore, all weighing and manipulation of the solid must be performed within a certified chemical fume hood or a powder containment hood. This is non-negotiable. The constant airflow physically removes airborne particles from the user's breathing zone, providing a robust layer of protection that is not dependent on user behavior.
2. Administrative Controls: Establish designated areas for handling this compound. Access should be restricted to trained personnel who have read and understood this safety guide.
3. Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential to prevent skin (H315) and eye (H319) irritation. The choice of PPE is critical and must be appropriate for the task.
-
Eye and Face Protection: Due to the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient.[4][5] Chemical splash goggles that form a seal around the eyes are mandatory whenever the compound is handled. A face shield should be worn over the goggles if there is a significant risk of splashing, such as during the quenching of a reaction.[6]
-
Skin Protection:
-
Gloves: Wear standard nitrile laboratory gloves. Double-gloving is recommended during transfers of the solid material. It is crucial to wash hands thoroughly after removing gloves.[5]
-
Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.
-
-
Respiratory Protection: Not typically required if work is conducted within a properly functioning fume hood.[6] If a situation arises where the ventilation is compromised, a NIOSH-approved respirator with a particulate filter would be necessary.
First Aid and Emergency Response Protocol
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | Protocol | Rationale |
| Inhalation | 1. Immediately move the affected person to fresh air.[4][7]2. Keep the person at rest in a position comfortable for breathing.[4]3. If breathing is difficult or irritation persists, seek immediate medical attention. | Removes the individual from the source of exposure. The resting position minimizes respiratory stress. Medical evaluation is needed for persistent symptoms. |
| Skin Contact | 1. Immediately remove all contaminated clothing.2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][6]3. If skin irritation occurs or persists, get medical advice.[5] | Physical removal of the compound is key. Prolonged washing ensures complete decontamination. Medical attention is required if the body's inflammatory response does not subside. |
| Eye Contact | 1. Immediately rinse the eyes cautiously with water for several minutes.[4]2. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4]3. Seek immediate medical attention from an ophthalmologist.[8] | The H319 hazard necessitates immediate and thorough irrigation to flush the irritant from the eye surface. This is a medical emergency, and professional evaluation is required to assess for damage. |
| Ingestion | 1. Do NOT induce vomiting.[6]2. Rinse the mouth with water.[9]3. Seek immediate medical attention. Call a poison control center or doctor. | Inducing vomiting can cause further damage to the esophagus. Rinsing removes residual material. Professional medical evaluation is essential to manage potential systemic effects. |
Accidental Release and Spill Management
A small-scale spill of this solid compound in a laboratory setting can be managed safely with the correct procedure.
Caption: Step-by-step protocol for managing a solid chemical spill.
Firefighting Measures and Thermal Stability
While the compound itself may be combustible, the primary hazard in a fire is the generation of toxic decomposition products.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can release highly toxic and corrosive gases, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen iodide (HI)
-
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with these hazardous decomposition products.
Storage, Stability, and Incompatibilities
Correct storage is essential for maintaining the chemical's integrity and ensuring laboratory safety.
-
Conditions for Safe Storage:
-
Incompatible Materials:
-
Strong Oxidizing Agents: These can react exothermically with the carbamate and pyridine functionalities, potentially leading to a fire or explosion. Keep segregated from materials like peroxides, nitrates, and perchlorates.[10]
-
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, minimizing risk and ensuring the integrity of their scientific work.
References
-
PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet. Carbamic acid, Butyl-, 3-iodo-2-propynyl ester. [Link]
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Chem-Impex. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester. Chem-Impex International. [Link]
-
CPAChem. Safety data sheet - Ethyl-o-silicate. CPAChem. [Link]
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Capot Chemical Co., Ltd. MSDS of (3-Pyridin-3-YL-propyl)-carbamic acid tert-butyl ester. Capot Chemical Co., Ltd. [Link]
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PubChemLite. (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. PubChemLite. [Link]
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Australian Industrial Chemicals Introduction Scheme. Carbamic acid, butyl-, 3-iodo-2-propynyl ester (IPBC). Australian Government Department of Health and Aged Care. [Link]
-
Ataman Kimya. 3-IODO-2-PROPYNYL BUTYLCARBAMATE (IPBC). Ataman Kimya. [Link]
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PubChemLite. (3-iodo-pyridin-4-yl)-carbamic acid tert-butyl ester. PubChemLite. [Link]
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A Comprehensive Technical Guide to (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester: A Keystone Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of functionalized heterocyclic moieties is a cornerstone of molecular design. Among these, the pyridine ring system holds a privileged position due to its presence in numerous biologically active compounds and its capacity for diverse chemical modifications. (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester has emerged as a particularly valuable and versatile building block, offering a unique combination of functionalities that empower chemists to forge complex molecular architectures.
This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound. We will delve into its fundamental properties, nomenclature, and detailed synthetic protocols. More critically, we will illuminate the rationale behind its application in advanced chemical synthesis, particularly in the construction of high-value molecules such as kinase inhibitors. This document is designed to be a practical and intellectually stimulating resource, blending established chemical principles with field-proven insights to aid researchers in leveraging this potent synthetic tool.
Part 1: Core Compound Identification and Nomenclature
Precise identification of chemical entities is paramount for reproducible scientific research. This compound is known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for efficient literature searching and procurement.
Synonyms and Identifiers
The most commonly encountered synonyms for this compound are:
-
tert-Butyl (4-iodopyridin-3-yl)carbamate
-
N-Boc-3-amino-4-iodopyridine
-
3-(tert-Butoxycarbonylamino)-4-iodopyridine
-
(4-Iodo-3-pyridinyl)carbamic acid, 1,1-dimethylethyl ester
A comprehensive list of identifiers is provided in the table below for unambiguous referencing.
| Identifier | Value |
| CAS Number | 154048-89-2 |
| Molecular Formula | C₁₀H₁₃IN₂O₂ |
| Molecular Weight | 320.13 g/mol |
| IUPAC Name | tert-butyl (4-iodopyridin-3-yl)carbamate |
| InChI Key | FUKNUVWILSPUSJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(C=CN=C1)I |
Part 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The table below summarizes key physicochemical data, while the subsequent sections detail its spectroscopic signature for characterization and quality control.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 135-137 °C |
| Boiling Point | ~378.5 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Spectroscopic Characterization
The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H), 8.19 (d, J=5.2 Hz, 1H), 7.68 (d, J=5.2 Hz, 1H), 7.08 (br s, 1H), 1.54 (s, 9H). The singlet at 8.65 ppm is characteristic of the proton at the 2-position of the pyridine ring. The two doublets at 8.19 and 7.68 ppm correspond to the coupled protons at the 6- and 5-positions, respectively. The broad singlet at 7.08 ppm is attributed to the NH proton of the carbamate, and the sharp singlet at 1.54 ppm represents the nine equivalent protons of the tert-butyl group.
-
¹³C NMR (101 MHz, CDCl₃): δ 154.6, 149.8, 145.8, 141.2, 126.7, 100.2, 81.5, 28.3. Key signals include the carbonyl carbon of the Boc group at ~154.6 ppm, the carbons of the pyridine ring, and the quaternary and methyl carbons of the tert-butyl group at approximately 81.5 and 28.3 ppm, respectively. The carbon bearing the iodine atom is observed at around 100.2 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. A strong band around 1710-1730 cm⁻¹ corresponds to the C=O stretching of the carbamate. The N-H stretching vibration is typically observed as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations are also present in the fingerprint region.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 321.0.
Part 3: Synthesis Protocol - A Self-Validating System
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The protocol described below is a robust and scalable method, incorporating in-process checks that serve as a self-validating system.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Boc Protection of 3-Aminopyridine
-
To a solution of 3-aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product, tert-butyl (pyridin-3-yl)carbamate, can be purified by recrystallization or used directly in the next step if sufficiently pure.
Step 2: Directed Ortho-Metalation and Iodination
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve tert-butyl (pyridin-3-yl)carbamate (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.5 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 2.2 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to -10 °C and stir for 2 hours.
-
Cool the reaction mixture back down to -78 °C.
-
In a separate flask, prepare a solution of iodine (I₂, 2.5 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for an additional 2 hours.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Part 4: Synthetic Utility and Mechanistic Insights
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The Boc-protected amine is stable under a wide range of conditions, while the iodo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
Key Transformations and Mechanistic Rationale
-
Suzuki-Miyaura Coupling: The iodo substituent is an excellent leaving group for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the pyridine ring. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) is critical for achieving high yields and preventing side reactions. This reaction is fundamental in building the core structures of many kinase inhibitors.
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of a C-N bond at the 4-position by coupling with a primary or secondary amine. This is particularly useful for introducing linkers or pharmacophoric elements containing nitrogen. The choice of ligand for the palladium catalyst is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands often being employed.
-
Sonogashira Coupling: The iodo group can be readily coupled with terminal alkynes under Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base). This introduces an alkyne functionality, which can be a key structural element or a precursor for further transformations.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), unmasking the primary amine at the 3-position. This amine can then be further functionalized, for example, through acylation or reductive amination.
Application in the Synthesis of PI3K/mTOR Inhibitors
A prime example of the strategic use of this building block is in the synthesis of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, a critical class of anti-cancer agents. For instance, in the synthesis of GSK2126458 (Omipalisib), a potent PI3K/mTOR inhibitor, a functionalized pyridine core is essential for its activity.[1][2]
The this compound scaffold provides an ideal starting point for constructing such complex molecules. A hypothetical synthetic approach is outlined below:
Caption: Hypothetical synthetic pathway to a PI3K/mTOR inhibitor core.
In this pathway, a Suzuki coupling reaction is first employed to install a complex aryl moiety at the 4-position. This is followed by the deprotection of the Boc group to reveal the 3-amino group, which can then be acylated or coupled with another fragment to complete the synthesis of the target inhibitor. This stepwise, controlled functionalization is a testament to the strategic value of the title compound.
Conclusion: An Indispensable Tool for Modern Synthesis
This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its unique arrangement of a protected amine and a reactive iodide on a pyridine scaffold provides a robust and flexible platform for the synthesis of a wide array of complex and high-value molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and reactivity is not merely beneficial—it is essential for unlocking new frontiers in chemical innovation.
References
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Chem-Impex. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester. [Link]
-
J&K Scientific. (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester. [Link]
-
PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. [Link]
- Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43.
- Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. Journal of Medicinal Chemistry, 53(12), 4638-4657.
-
MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
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The Strategic Role of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Publication Date: January 9, 2026
Abstract
(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, a key heterocyclic building block, has emerged as a pivotal intermediate in the landscape of medicinal chemistry. Its unique structural features—a pyridine core, a strategically positioned iodine atom, and a Boc-protected amine—offer a versatile platform for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound, with a particular focus on its role in the development of kinase inhibitors. We will explore the causality behind its use in palladium-catalyzed cross-coupling reactions and provide field-proven protocols for its synthesis and derivatization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of this valuable synthetic intermediate.
Introduction: The Pyridine Scaffold and the Strategic Advantage of a Halogenated Intermediate
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a desirable core for molecular design. The introduction of specific functional groups onto this ring system allows for the fine-tuning of a compound's biological activity and physical properties.
This compound (henceforth referred to as 1 ) is a prime example of a strategically functionalized intermediate. The molecule incorporates three key features that are instrumental for its utility in drug discovery:
-
The Pyridine Core: Provides a foundational structure with favorable biological and physicochemical properties.
-
The Iodine Atom at Position 4: Serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of substituents with high regioselectivity.
-
The Boc-Protected Amino Group at Position 3: The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions to allow for further derivatization.[1]
This strategic combination of functionalities makes compound 1 an ideal starting point for the synthesis of libraries of complex pyridine derivatives for high-throughput screening and lead optimization.
Synthesis of this compound: A Validated Protocol
The synthesis of compound 1 is typically achieved through the iodination of a Boc-protected 3-aminopyridine precursor. The following protocol is a self-validating system, designed for reproducibility and scalability in a research setting.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Aminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Diisopropylamine
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step-by-Step Methodology:
-
Boc Protection of 3-Aminopyridine:
-
To a solution of 3-aminopyridine (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (pyridin-3-yl)carbamate.
-
-
Directed Ortho-Metalation and Iodination:
-
To a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.2 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
To this solution, add a solution of tert-butyl (pyridin-3-yl)carbamate (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add a solution of iodine (2.5 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
-
Caption: Synthetic workflow for this compound.
Strategic Applications in Kinase Inhibitor Synthesis
One of the most significant applications of compound 1 is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Case Study: Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for the development of anti-inflammatory drugs.[2][3] Many potent p38 MAP kinase inhibitors feature a substituted pyridine core.[4][5] Compound 1 serves as an excellent starting material for accessing these complex molecules.
The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction at the 4-position of the pyridine ring, followed by deprotection of the Boc group and subsequent functionalization of the resulting amino group.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[6][7][8] In the context of p38 MAP kinase inhibitor synthesis, this reaction can be used to introduce an aryl or heteroaryl substituent at the 4-position of the pyridine ring.
Experimental Protocol: Suzuki-Miyaura Coupling of Compound 1
Materials:
-
This compound (1 )
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a reaction vessel, add compound 1 (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Caption: Suzuki-Miyaura coupling workflow with compound 1.
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[9][10][11] This reaction can be employed to introduce various amine substituents at the 4-position of the pyridine ring.
Data Presentation: Representative Cross-Coupling Reactions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | 85 |
| 2 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 78 |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | CuI (5), TEA | THF | 60 | 92 |
Following the cross-coupling reaction, the Boc protecting group can be readily removed under acidic conditions to yield the free amine.[12][13]
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected pyridine derivative
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Step-by-Step Methodology:
-
Deprotection:
-
Dissolve the Boc-protected compound in a minimal amount of DCM.
-
Add 4 M HCl in 1,4-dioxane (10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration.
-
The resulting 3-amino-4-substituted pyridine is a versatile intermediate that can be further functionalized, for example, by acylation or sulfonylation, to generate a diverse library of potential kinase inhibitors.
Signaling Pathway Context
The strategic synthesis of p38 MAP kinase inhibitors using compound 1 is grounded in the desire to modulate the cellular signaling pathway responsible for the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
Conclusion: A Cornerstone Intermediate for Drug Discovery
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its strategic design allows for the efficient and regioselective synthesis of complex substituted pyridines, particularly those with applications as kinase inhibitors. The ability to perform a variety of palladium-catalyzed cross-coupling reactions at the 4-position, combined with the robust yet readily cleavable Boc-protecting group at the 3-position, provides a powerful platform for the generation of diverse molecular libraries. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this key intermediate in their drug discovery endeavors.
References
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Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC. [Link]
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Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. [Link]
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Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. PubMed. [Link]
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One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. Organic Letters. [Link]
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Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. R Discovery. [Link]
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3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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A method for synthesizing trametinib key intermediate. Eureka | Patsnap. [Link]
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Trametinib Intermediates CAS 871700-30-0. Jinan Tantu Chemicals Co., Ltd.. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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(PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester: A Versatile Intermediate for Next-Generation Agrochemicals
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical landscape, pyridine-based compounds have consistently emerged as a privileged scaffold in the design of potent herbicides, insecticides, and fungicides.[1][2] This guide delves into the strategic application of a key building block, (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, as a versatile intermediate in the synthesis of next-generation agrochemicals. While not an active pesticide in its own right, its unique structural features offer a robust platform for chemical elaboration and the discovery of new active ingredients.
The Strategic Importance of the Pyridine Carbamate Scaffold
The pyridine ring is a fundamental heterocyclic motif found in numerous commercial agrochemicals.[2] Its presence can confer desirable properties such as enhanced biological activity, favorable metabolic profiles, and improved transport within the plant or insect. Similarly, the carbamate functional group is the defining feature of a major class of insecticides that act by reversibly inhibiting the enzyme acetylcholinesterase.[3][4] The combination of these two moieties in a single, functionalized molecule like this compound presents a powerful starting point for the development of novel agrochemical candidates.
Physicochemical Properties and Synthetic Utility
This compound is a solid at room temperature with a molecular weight of 320.13 g/mol and a molecular formula of C₁₀H₁₃IN₂O₂.[5] Its true value for the agrochemical researcher lies in the strategic arrangement of its functional groups, which allows for selective and sequential chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [5] |
| Molecular Weight | 320.13 g/mol | [5] |
| CAS Number | 211029-67-3 | [5] |
The key reactive sites of this molecule are:
-
The Iodo Group: The iodine atom on the pyridine ring is an excellent leaving group, making this position ideal for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[6] This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group on the amino functionality provides stability during reactions at other sites of the molecule.[7] This protecting group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized, for example, by acylation or alkylation, to introduce additional diversity.[7][8]
Synthetic Pathways to Novel Agrochemicals
The true utility of this compound is realized in its role as a precursor to more complex and biologically active molecules. Below is a representative, hypothetical workflow illustrating how this intermediate could be employed in an agrochemical discovery program.
Workflow for the Synthesis of a Hypothetical Pyridine-Based Herbicide
This workflow outlines a potential synthetic route from this compound to a novel herbicidal candidate.
Caption: A potential synthetic workflow for developing a novel herbicide.
Experimental Protocol: Suzuki Coupling
The following is a generalized, step-by-step protocol for the Suzuki coupling reaction, a key step in the functionalization of the iodo-pyridine intermediate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Potential Applications in Agrochemical Discovery
By leveraging the synthetic versatility of this compound, researchers can explore the synthesis of various classes of potential agrochemicals:
-
Herbicides: The pyridine core is a key component of several herbicides.[9][10] By introducing different aryl or heteroaryl groups at the 4-position and modifying the carbamate side chain, novel compounds with potential herbicidal activity can be generated. For instance, some pyridine derivatives are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[1]
-
Insecticides: The carbamate functional group is a well-established pharmacophore for insecticides that target the nervous system of insects.[3][11] The pyridine scaffold can be used to modulate the potency, selectivity, and pharmacokinetic properties of these carbamate insecticides.
-
Fungicides: Pyridine-containing compounds have also demonstrated efficacy as fungicides. The ability to systematically modify the structure of this compound allows for the exploration of new chemical space in the search for novel antifungal agents.
Conclusion
This compound represents a strategically valuable, though not directly active, compound for the agrochemical industry. Its well-defined reactive sites and the presence of both the pyridine and carbamate moieties make it an ideal starting point for the synthesis of diverse libraries of novel compounds. For researchers and scientists in the field of drug development, this intermediate offers a robust and versatile platform to accelerate the discovery of the next generation of safe and effective agrochemicals.
References
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. National Institutes of Health. [Link]
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Synthesis and herbicidal activities of pyridyl sulfonylureas: More convenient preparation process of phenyl pyrimidylcarbamates | Request PDF. ResearchGate. [Link]
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tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320. PubChem. [Link]
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(4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester - PubChemLite. [Link]
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. [Link]
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Carbamate Toxicity - StatPearls - NCBI Bookshelf. [Link]
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Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences. [Link]
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Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor - PMC - NIH. [Link]
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The use of carbamates, atropine, and 2-pyridine aldoxime methoiodide in the protection of Artemia salina against poisoning by carbophenothion - PubMed. [Link]
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(3-iodo-pyridin-4-yl)-carbamic acid tert-butyl ester - PubChemLite. [Link]
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PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS - European Patent Office - EP 4140995 A1 - Googleapis.com. [Link]
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(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester: A Comprehensive Technical Guide for Synthetic Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester in Modern Synthesis
This compound, also known as N-Boc-3-amino-4-iodopyridine, is a pivotal synthetic intermediate in medicinal chemistry and materials science.[1][2] Its strategic value lies in the orthogonal reactivity of its functional groups: a Boc-protected amine and an iodo-substituted pyridine ring. This unique arrangement allows for selective and sequential chemical transformations, making it an invaluable building block for the construction of complex molecular architectures.[1]
The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality.[3][4] It is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, a characteristic that is fundamental to its utility in multi-step synthesis.[3][4] The iodine atom at the 4-position of the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.[1] This guide will provide a comprehensive overview of the synthesis, properties, and key applications of this versatile intermediate, with a focus on practical, field-proven insights for laboratory and industrial applications.
I. Synthesis and Purification: Establishing a Reliable Foundation
The efficient synthesis of this compound is critical for its widespread application. The primary route involves a two-step process starting from the readily available 3-aminopyridine.
Step 1: N-Boc Protection of 3-Aminopyridine
The initial step is the protection of the amino group of 3-aminopyridine using di-tert-butyl dicarbonate (Boc₂O).[4][5][6] This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of the Boc anhydride.[4][5] The subsequent collapse of the tetrahedral intermediate yields the N-Boc protected amine.[4]
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Methodological & Application
Buchwald-Hartwig amination of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
An In-Depth Guide to the Buchwald-Hartwig Amination of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed . This transformation is a critical step in synthesizing complex aminopyridine scaffolds, which are prevalent in modern pharmaceuticals. This guide moves beyond a simple recitation of steps to explain the underlying principles, enabling robust reaction development and troubleshooting.
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, supplanting harsher, traditional methods and offering unparalleled functional group tolerance and substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction is a cornerstone of medicinal chemistry, facilitating the construction of carbon-nitrogen (C-N) bonds that form the backbone of countless therapeutic agents.[3][4]
The substrate of focus, this compound, is a valuable building block. The aminopyridine motif is a privileged structure in drug discovery, and the Boc-protecting group offers a convenient handle for subsequent synthetic manipulations. The presence of an iodo-substituent makes this substrate highly reactive in the crucial oxidative addition step of the catalytic cycle, a key principle governing selectivity in poly-halogenated systems.[2][5]
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][6][7]
The generally accepted mechanism involves the following key steps:
-
Activation of Precatalyst : The reaction typically starts with a stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species by an amine or phosphine ligand.[5][6] Modern, well-defined precatalysts are designed for efficient and reliable generation of the active catalyst.[8]
-
Oxidative Addition : The active LPd(0) complex reacts with the aryl iodide in an oxidative addition step, forming a Pd(II) intermediate. This step involves the cleavage of the carbon-iodine bond and is often the rate-determining step of the cycle.[7][9] The reactivity order for aryl halides is generally I > Br > OTf > Cl.[5]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1] The choice of base is critical to ensure it is strong enough to deprotonate the amine without degrading the substrates.
-
Reductive Elimination : This final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general starting point for the amination of this compound with a representative secondary amine, morpholine. Optimization may be required for other amine coupling partners.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₀H₁₃IN₂O₂ | 320.13 | 1.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 (2 mol% Pd) |
| XPhos | C₃₃H₄₇P | 478.70 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - |
Step-by-Step Procedure
-
Inert Atmosphere Preparation : All glassware should be oven- or flame-dried prior to use. The reaction should be assembled under an inert atmosphere of argon or nitrogen, preferably within a glovebox.
-
Reaction Assembly : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 320 mg), sodium tert-butoxide (1.4 mmol, 135 mg), XPhos (0.04 mmol, 19 mg), and Pd₂(dba)₃ (0.02 mmol, 18.3 mg).
-
Reagent Addition : Seal the flask with a septum. If not in a glovebox, evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).
-
Reaction Conditions : Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The color of the mixture will typically darken as the reaction proceeds.
-
Monitoring Progress : The reaction's progress should be monitored periodically.[2] Withdraw a small aliquot via syringe, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filtration : Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification : The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.[10]
Process Optimization & Troubleshooting
Even robust reactions can present challenges. A logical approach to optimization and troubleshooting is essential for success.
Key Optimization Parameters
-
Catalyst System (Palladium Source & Ligand) : The combination of the palladium source and the phosphine ligand is critical. While Pd₂(dba)₃/XPhos is a powerful system, other combinations may be more effective for challenging substrates. Modern, air-stable Buchwald precatalysts (e.g., XPhos Pd G3 or G4) offer convenience and high reactivity, often allowing for lower catalyst loadings.[8][11] Bulky, electron-rich biaryl phosphine ligands are generally required to promote the key oxidative addition and reductive elimination steps.[1]
-
Base Selection : Strong, non-nucleophilic bases like NaOtBu are common. However, for substrates with base-sensitive functional groups (the Boc group can be labile at high temperatures with strong bases), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be necessary.[5][12][13] The solubility of the base can also play a significant role.[5]
-
Solvent Choice : Toluene and 1,4-dioxane are the most common solvents.[5][14] The choice can affect reagent solubility and catalyst stability. Anhydrous and thoroughly degassed solvents are mandatory to prevent catalyst deactivation.[13]
-
Temperature : Typical reaction temperatures range from 80-110 °C.[5] If a reaction is sluggish, increasing the temperature may improve the rate, but this can also lead to degradation of sensitive substrates or the catalyst.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a Buchwald-Hartwig amination.
Common side reactions to monitor for include hydrodehalogenation (replacement of iodine with hydrogen) and homocoupling of the starting materials.[13] These are often indicative of catalyst decomposition or the presence of water.
Safety Precautions
The Buchwald-Hartwig amination involves hazardous materials that require careful handling in a controlled laboratory environment.
-
Palladium Catalysts and Phosphine Ligands : These reagents are often air- and moisture-sensitive and should be handled under an inert atmosphere.[3] Many phosphine ligands are toxic and should not be inhaled or come into contact with skin.
-
Bases : Sodium tert-butoxide is a strong, corrosive base that is highly reactive with water. Handle with appropriate personal protective equipment (PPE).[3]
-
Solvents : Organic solvents like toluene and dioxane are flammable and have associated toxicological risks. All operations should be conducted within a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing this reaction.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Saha, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wasiak, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]
-
Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
Saha, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing tert-butyl (4-iodopyridin-3-yl)carbamate. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 3-amino-4-substituted pyridine scaffold in pharmacologically active molecules.[1] We present not only detailed, field-proven protocols for key transformations such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations but also delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions. The aim is to empower researchers to confidently and successfully employ this substrate in the synthesis of complex molecular architectures.
Introduction: The Strategic Value of a Versatile Pyridine Building Block
The pyridine ring is a privileged scaffold in pharmaceutical science, present in numerous approved drugs. The specific substitution pattern of the starting material, tert-butyl (4-iodopyridin-3-yl)carbamate (CAS 154048-89-2), offers a strategic advantage. The tert-butoxycarbonyl (Boc) protecting group on the C3-amine provides stability and solubility while allowing for straightforward deprotection under acidic conditions. The iodide at the C4 position serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2][3]
Palladium catalysis has revolutionized modern organic synthesis, allowing for bond constructions that were previously arduous or impossible.[4][5] These reactions are prized for their high efficiency, functional group tolerance, and mild conditions, making them indispensable tools in the development of new chemical entities.[2][3]
The Engine of Synthesis: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. The process is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for couplings like Suzuki) or migratory insertion (for Heck), and reductive elimination.[4][6][7] The active catalyst, a Palladium(0) species, is regenerated at the end of the cycle, allowing for low catalyst loadings.[4]
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, owing to the stability and low toxicity of the boronic acid coupling partners.[5][7]
Rationale: This protocol is designed for high-yield coupling of aryl and heteroaryl boronic acids to the C4 position of the pyridine ring. The use of Pd(dppf)Cl₂ provides a robust and air-stable pre-catalyst that is readily reduced in situ to the active Pd(0) species. Dioxane is a common high-boiling solvent, and an aqueous carbonate base is essential for the transmetalation step.[5]
Experimental Protocol: Synthesis of tert-butyl (4-phenylpyridin-3-yl)carbamate
Materials & Equipment:
-
tert-butyl (4-iodopyridin-3-yl)carbamate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a round-bottom flask, add tert-butyl (4-iodopyridin-3-yl)carbamate (e.g., 320 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Add 1,4-dioxane (8 mL).
-
In a separate vessel, dissolve K₂CO₃ (414 mg, 3.0 mmol) in deionized water (2 mL) and degas the solution by bubbling with nitrogen/argon for 15 minutes.
-
Add the degassed aqueous base to the reaction flask.
-
Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust, air-stable pre-catalysts. Dppf is excellent for heteroaromatic substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents capable of reaching sufficient temperatures. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Application Protocol: Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, proving invaluable for the synthesis of complex scaffolds and natural products.[2][8]
Rationale: This protocol employs palladium(II) acetate as a pre-catalyst, which is reduced in situ. Tri(o-tolyl)phosphine is a suitable ligand that balances stability and activity. A hindered organic base like triethylamine (Et₃N) is used to neutralize the HI generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst.[9][10] DMF is a polar aprotic solvent that effectively solubilizes the reactants and salts formed.
Experimental Protocol: Synthesis of tert-butyl (4-((E)-2-(methoxycarbonyl)vinyl)pyridin-3-yl)carbamate
Materials & Equipment:
-
tert-butyl (4-iodopyridin-3-yl)carbamate (1.0 eq)
-
Methyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a Schlenk tube, add tert-butyl (4-iodopyridin-3-yl)carbamate (320 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and P(o-tol)₃ (30 mg, 0.10 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL), followed by methyl acrylate (135 µL, 1.5 mmol) and triethylamine (279 µL, 2.0 mmol).
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford the substituted alkene.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) precursors.[9] |
| Ligand | PPh₃, P(o-tol)₃ | Monodentate phosphines are standard for Heck reactions. |
| Base | Et₃N, DIPEA, Na₂CO₃ | Neutralizes HI byproduct and aids in catalyst regeneration.[10] |
| Solvent | DMF, Acetonitrile, Dioxane | Polar aprotic solvents are generally preferred. |
| Temperature | 80-120 °C | Reaction typically requires elevated temperatures. |
Application Protocol: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[11][12] This reaction is fundamental in the synthesis of pharmaceuticals, conjugated polymers, and molecular electronics.[11] It uniquely employs a dual-catalyst system of palladium and copper.
Rationale: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[12] An amine base like triethylamine serves as both the base and often as the solvent.
Experimental Protocol: Synthesis of tert-butyl (4-(phenylethynyl)pyridin-3-yl)carbamate
Materials & Equipment:
-
tert-butyl (4-iodopyridin-3-yl)carbamate (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Schlenk flask and inert atmosphere line
Procedure:
-
To a Schlenk flask, add tert-butyl (4-iodopyridin-3-yl)carbamate (320 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL). Stir to dissolve.
-
Add phenylacetylene (121 µL, 1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 6-18 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor progress by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate the alkyne product.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pre-catalysts that generate the active Pd(0) species. |
| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate.[12] |
| Base/Solvent | Et₃N, DIPEA | Acts as an acid scavenger and solvent. |
| Solvent (co) | THF, DMF | Used to ensure solubility of the starting materials. |
| Temperature | 25-60 °C | Often proceeds efficiently at or slightly above room temperature. |
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, coupling aryl halides with primary or secondary amines.[13][14] This has largely replaced harsher classical methods for synthesizing aryl amines.[13]
Rationale: This reaction requires a strong, non-nucleophilic base to deprotonate the amine or a pre-formed amide complex. Sodium tert-butoxide is a common choice. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) are critical for promoting the challenging C-N reductive elimination step.[15] Toluene is a standard non-polar solvent for this transformation.
Experimental Protocol: Synthesis of tert-butyl (4-(phenylamino)pyridin-3-yl)carbamate
Materials & Equipment:
-
tert-butyl (4-iodopyridin-3-yl)carbamate (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Glovebox or Schlenk line technique for handling air-sensitive reagents
Procedure:
-
Inside a glovebox: To a reaction vial, add Pd₂(dba)₃ (18 mg, 0.02 mmol), SPhos (33 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add tert-butyl (4-iodopyridin-3-yl)carbamate (320 mg, 1.0 mmol).
-
Seal the vial, remove from the glovebox, and add anhydrous toluene (5 mL) followed by aniline (109 µL, 1.2 mmol) via syringe.
-
Heat the reaction to 100 °C for 8-24 hours, monitoring by LC-MS.
-
Cool to room temperature, and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and filter through celite. Transfer the filtrate to a separatory funnel.
-
Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the diarylamine product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Air-sensitive but highly active Pd(0) source or precursor. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are essential for C-N coupling.[14] |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic base is required.[15] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | To drive the reaction to completion. |
General Workflow and Troubleshooting
A successful cross-coupling experiment relies on careful setup and execution. The following workflow highlights critical steps.
Common Troubleshooting Tips:
-
No Reaction: Check the activity of the palladium catalyst; it can degrade over time. Ensure the base is sufficiently strong and anhydrous (for Buchwald-Hartwig). Verify that the system was properly degassed, as oxygen can deactivate the Pd(0) catalyst.
-
Low Yield: The ligand may be suboptimal; screen different phosphine ligands. The temperature may be too low. For Suzuki couplings, ensure the boronic acid is of good quality, as they can degrade to form boroxines.
-
Side Reactions: In Suzuki couplings, homo-coupling of the boronic acid can occur. This can sometimes be suppressed by using lower catalyst loading or a different base/solvent system. In Heck reactions, isomerization of the product alkene can occur, which may be influenced by the choice of base.
Conclusion
tert-butyl (4-iodopyridin-3-yl)carbamate is a powerful and versatile intermediate for the synthesis of complex, nitrogen-containing molecules. By leveraging the selectivity and efficiency of palladium-catalyzed cross-coupling reactions, researchers can readily introduce a diverse range of substituents at the C4 position. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this substrate in pharmaceutical and materials science research.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Cross-Coupling Reactions Guide. (n.d.). Millipore Sigma.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org.
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. (n.d.). Tokyo Chemical Industry Co., Ltd..
- (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester. (n.d.). CymitQuimica.
- Buchwald–Hartwig amin
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). IntechOpen.
- Heck Reaction. (n.d.). University of Regensburg.
- Palladium-catalyzed Buchwald-Hartwig amination. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Heck Reaction. (2023). Chemistry LibreTexts.
- (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester. (n.d.). J&K Scientific.
- Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020).
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- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
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- 8. Heck Reaction [organic-chemistry.org]
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- 15. atlanchimpharma.com [atlanchimpharma.com]
Application Notes and Protocols: Synthesis of Substituted Pyridines from (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
<
Introduction: The Central Role of Substituted Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester has emerged as a versatile and highly valuable building block for the synthesis of diverse substituted 3-aminopyridines.[1][2] The presence of the iodine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the adjacent amino group ensures stability and allows for subsequent deprotection under controlled conditions.[1][2]
This comprehensive guide provides detailed protocols and expert insights into the application of this compound in the synthesis of substituted pyridines, with a focus on robust and scalable cross-coupling methodologies.
The Key Building Block: this compound
This compound , also known as N-Boc-3-amino-4-iodopyridine, is a stable, often crystalline solid that serves as a key intermediate.[1] Its structure combines the reactivity of an aryl iodide with the protected functionality of an amine, making it an ideal substrate for a range of synthetic transformations.
Synthesis of this compound
While this intermediate is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale preparation involves the directed ortho-metalation of 4-(tert-butoxycarbonylamino)pyridine followed by quenching with an iodine source.
Protocol 1: Synthesis of this compound [3]
-
Reagents and Materials:
-
4-(tert-butoxycarbonylamino)pyridine
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
n-butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Heptane mixture
-
-
Procedure:
-
To a stirred solution of 4-(tert-butoxycarbonylamino)pyridine and TMEDA in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add n-butyllithium solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to -10 °C and stir for 2 hours.
-
Re-cool the mixture to -78 °C and add a solution of iodine in THF dropwise.
-
Stir the reaction at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding water at 0 °C, followed by the addition of a saturated sodium sulfite solution to consume any unreacted iodine.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 20% ethyl acetate in heptane) to yield this compound as an off-white solid.[3]
-
-
Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Iodine is corrosive and volatile. All operations should be performed in a well-ventilated fume hood.[4]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Functionality
The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that enables the formation of new carbon-carbon and carbon-heteroatom bonds. The following sections detail protocols for key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl and vinyl-aryl structures.[5] It involves the coupling of an organoboron reagent with an organic halide.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. The base is required to activate the organoboron species.
Protocol 2: Suzuki-Miyaura Coupling of this compound
-
Reagents and Materials:
-
This compound
-
Aryl or vinyl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., XPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃)
-
Solvent (e.g., DMF, Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, the base, and the palladium catalyst and ligand (if used).
-
Purge the vessel with an inert gas for 15-20 minutes.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Table 1: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄ (5-10 mol%), Pd₂(dba)₃ (2-5 mol%) |
| Ligand | XPhos, SPhos, P(t-Bu)₃ (if Pd₂(dba)₃ is used) |
| Boron Reagent | 1.1 - 1.5 equivalents |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ (2-3 equivalents) |
| Solvent | Dioxane/H₂O, DMF, Toluene |
| Temperature | 80 - 120 °C |
| Typical Yields | 60 - 95% |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Sources
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Abstract
This technical guide provides a detailed exploration of the deprotection of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester to yield the synthetically valuable intermediate, 3-amino-4-iodopyridine. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and facile, acid-labile removal.[1] This document offers an in-depth analysis of the reaction mechanism, presents optimized protocols for deprotection using common acidic reagents, discusses potential challenges, and provides troubleshooting strategies. The protocols and insights are tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Strategic Importance of 3-Amino-4-iodopyridine
The target molecule, 3-amino-4-iodopyridine, is a versatile building block in medicinal chemistry and materials science. The presence of three distinct functionalities—an amino group, an iodo substituent, and a pyridine core—offers a rich platform for diverse chemical transformations. The amino group serves as a key nucleophile or a site for further derivatization, while the iodo atom is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The pyridine ring itself imparts specific electronic and solubility properties to the final compounds.
The precursor, this compound, is a stable, crystalline solid that can be stored for extended periods without significant degradation, making it an ideal starting material for the controlled release of the often less stable 3-amino-4-iodopyridine.[2] The Boc protecting group ensures the inertness of the amino functionality during preceding synthetic steps, and its efficient removal is a critical final step to unmask the reactive amine for subsequent elaborations.
Reaction Mechanism: Acid-Catalyzed Boc Deprotection
The deprotection of the Boc group is a classic example of an acid-catalyzed cleavage reaction. The generally accepted mechanism involves three key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon.
-
Formation of a Tert-butyl Cation: The protonated carbamate undergoes fragmentation, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid intermediate readily decarboxylates, releasing carbon dioxide gas and the free amine. In the presence of excess acid, the newly formed, basic 3-amino-4-iodopyridine is protonated to form its corresponding ammonium salt.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Comparative Analysis of Deprotection Protocols
The choice of deprotection reagent is critical and depends on the substrate's sensitivity to acid and the desired final form of the product (free amine vs. salt). The two most common and effective methods are presented below.
| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) in Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Work-up | Aqueous basic wash to yield free amine | Evaporation/precipitation to yield HCl salt |
| Advantages | Rapid reaction, volatile byproducts. | Product often precipitates as the HCl salt, simplifying isolation. |
| Disadvantages | TFA is corrosive and requires careful handling. | Dioxane is a peroxide-former and a suspected carcinogen. |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is advantageous when the free amine is desired directly after a straightforward work-up.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq) dropwise to the stirred solution. A common volumetric ratio is 1:1 of DCM to TFA.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To the residue, slowly add saturated aqueous NaHCO₃ solution until the effervescence of CO₂ ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-amino-4-iodopyridine. Further purification can be achieved by column chromatography or recrystallization if necessary.
Caption: Workflow for TFA-mediated Boc Deprotection.
Protocol 2: Deprotection using 4M HCl in Dioxane
This method is particularly useful when the hydrochloride salt of the product is desired, which can often be isolated by simple filtration.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous (optional, for dissolution)
-
Diethyl ether
-
Standard laboratory glassware, including a filtration setup
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add a 4M solution of HCl in 1,4-dioxane (5-10 eq). If the starting material has poor solubility, a minimal amount of anhydrous dioxane can be added to aid dissolution.
-
Reaction: Stir the mixture at room temperature. The deprotection is often accompanied by the precipitation of the 3-amino-4-iodopyridine hydrochloride salt.[4] The reaction is typically complete within 1 to 4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. A simple work-up of a small aliquot (neutralization and extraction) may be necessary for TLC analysis.
-
Isolation: Upon completion, dilute the reaction mixture with diethyl ether to enhance the precipitation of the hydrochloride salt.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with diethyl ether to remove any non-polar impurities.
-
Drying: Dry the collected solid under vacuum to yield 3-amino-4-iodopyridine hydrochloride.
Scientific Insights and Troubleshooting
-
Substrate Stability: The C-I bond in 3-amino-4-iodopyridine is generally stable to the acidic conditions used for Boc deprotection. However, prolonged exposure to strong acids at elevated temperatures should be avoided to minimize any potential for de-iodination, though this is not a commonly reported issue under standard deprotection protocols.
-
Byproduct Formation: The primary byproduct of the deprotection is the tert-butyl cation. In the absence of a nucleophilic substrate, this cation will typically be quenched by the counter-ion of the acid or deprotonate to form isobutylene gas.[3] For highly sensitive substrates with nucleophilic functional groups (e.g., tryptophan or methionine residues in peptides), the addition of a scavenger like anisole or triethylsilane can be beneficial to trap the tert-butyl cation and prevent side reactions.[2] For 3-amino-4-iodopyridine, such scavengers are generally not necessary.
-
Incomplete Reaction: If the reaction appears sluggish, this could be due to insufficient acid or steric hindrance. The reaction time can be extended, or a slight warming (to 40-50 °C) may be employed, though this should be done with caution. Ensure that the acidic reagent is of good quality and anhydrous, as water can interfere with the reaction.
-
Work-up Considerations: When using the TFA protocol, complete neutralization with a base is crucial to obtain the free amine. The use of a pH meter or pH paper is recommended. For the HCl/dioxane protocol, if the hydrochloride salt does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce solidification.
Conclusion
The deprotection of this compound is a robust and high-yielding transformation that provides access to the versatile building block, 3-amino-4-iodopyridine. Both TFA in DCM and 4M HCl in dioxane are effective reagent systems, and the choice between them can be guided by the desired final product form and laboratory safety considerations. By understanding the underlying mechanism and potential challenges, researchers can confidently and efficiently perform this critical synthetic step.
References
-
Bagley, M. C., et al. (2009). A versatile strategy for the synthesis of substituted pyridines. Journal of Organic Chemistry, 74(15), 5563–5573. Available at: [Link]
-
Common Organic Chemistry (n.d.). Boc Deprotection - HCl. Available at: [Link]
-
ResearchGate (2013). I have a problem with boc deprotection of pyridinium salts. Available at: [Link]
-
Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
Navigating the Nuances of Acidity: A Comprehensive Guide to the Deprotection of Boc-Protected Aminopyridines
For researchers, medicinal chemists, and professionals in drug development, the tert-butoxycarbonyl (Boc) group is an indispensable tool for the protection of amine functionalities. Its stability under a wide range of synthetic conditions, coupled with its facile cleavage under acidic treatment, makes it a workhorse in multistep synthesis. However, when the amine is situated on a pyridine ring, the inherent basicity of the heterocyclic nitrogen introduces a layer of complexity to this seemingly straightforward deprotection. This application note provides an in-depth technical guide to the acid-catalyzed deprotection of Boc-protected aminopyridines, offering field-proven insights, detailed protocols, and troubleshooting strategies to ensure successful and efficient synthesis.
The Underlying Chemistry: A Tale of Two Basic Centers
The acid-catalyzed removal of a Boc group proceeds via a well-established mechanism. The reaction is initiated by protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide.[1][2]
However, in the case of aminopyridines, a competition for the acid catalyst exists. The pyridine ring nitrogen, being a basic center, will also be protonated under acidic conditions. The extent of this protonation and its effect on the deprotection reaction is highly dependent on the position of the amino group relative to the ring nitrogen.
dot graph "Mechanism_of_Acid-Catalyzed_Boc_Deprotection_of_Aminopyridine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: General mechanism of acid-catalyzed Boc deprotection of aminopyridines.
The basicity of the pyridine nitrogen is significantly influenced by the position of the amino group. This is quantified by the pKa of the conjugate acid of the aminopyridine isomers.
| Isomer | pKa of Conjugate Acid | Relative Basicity |
| 2-Aminopyridine | 6.86 | Moderate |
| 3-Aminopyridine | 6.0 | Low |
| 4-Aminopyridine | 9.17 | High |
Data sourced from BenchChem Comparative Guide.[3]
4-Aminopyridine , being the most basic isomer, will readily sequester the acid catalyst, forming a pyridinium salt. This necessitates the use of a stoichiometric excess of acid to ensure that sufficient catalyst is available to promote the deprotection of the Boc group. In contrast, 3-aminopyridine is the least basic, and its deprotection is expected to proceed with greater ease, requiring less acid. 2-Aminopyridine exhibits intermediate basicity. This fundamental difference in basicity is the key to selecting the appropriate deprotection conditions for each isomer.
Selecting the Right Tool for the Job: A Comparative Look at Acidic Reagents
The two most commonly employed reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl), typically in a suitable solvent.[4][5] The choice between them often comes down to the specific substrate, desired salt form of the product, and practical considerations.
| Reagent | Common Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) or neat | Highly effective and volatile, simplifying removal after reaction.[5] | Corrosive, relatively expensive, and can lead to trifluoroacetylation side products. The resulting trifluoroacetate salt can sometimes be challenging to handle. |
| Hydrochloric Acid (HCl) | 4M solution in 1,4-Dioxane or Ethyl Acetate | Cost-effective and readily available. The resulting hydrochloride salt is often a stable, crystalline solid, which can aid in purification.[6][7] | Can be less volatile, and the use of ethereal solvents like dioxane requires careful handling due to peroxide formation. |
Field-Tested Protocols for Success
The following protocols are designed to be robust starting points for the deprotection of Boc-protected aminopyridines. As with any chemical reaction, optimization for specific substrates may be necessary.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} Caption: General experimental workflow for Boc deprotection of aminopyridines.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general and highly effective method, particularly for less basic substrates like Boc-3-aminopyridine. For more basic substrates like Boc-4-aminopyridine, increasing the equivalents of TFA may be necessary.
Materials:
-
Boc-protected aminopyridine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (5-10 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected aminopyridine in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. For Boc-3-aminopyridine, 5 equivalents may be sufficient. For Boc-2- and Boc-4-aminopyridine, 10 equivalents or more may be required.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
For the work-up, carefully add a saturated aqueous solution of NaHCO₃ to the residue until the effervescence ceases and the pH is basic (pH 8-9).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free aminopyridine.[6]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is a cost-effective alternative to TFA and often yields the aminopyridine as a hydrochloride salt, which can sometimes be purified by simple filtration.
Materials:
-
Boc-protected aminopyridine (1.0 equiv)
-
4M HCl in 1,4-Dioxane (5-10 equiv)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
Procedure:
-
Dissolve the Boc-protected aminopyridine in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol) or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Add the 4M HCl in 1,4-dioxane solution to the reaction mixture. For Boc-3-aminopyridine, 5 equivalents may be sufficient. For Boc-2- and Boc-4-aminopyridine, a larger excess (e.g., 10 equivalents) is recommended.
-
Stir the mixture at room temperature for 1 to 12 hours. The reaction progress should be monitored by TLC or LC-MS.[5]
-
Upon completion, the aminopyridine hydrochloride salt may precipitate from the reaction mixture. If so, the solid can be collected by filtration and washed with diethyl ether or MTBE.[8]
-
To obtain the free amine, the hydrochloride salt is dissolved in water and neutralized by the addition of a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the solution is basic.[9]
-
The free aminopyridine is then extracted with an appropriate organic solvent, and the organic layers are combined, dried, and concentrated as described in Protocol 1.
Troubleshooting and Key Considerations for Success
Even with robust protocols, challenges can arise. Here are some common issues and their solutions, tailored for aminopyridine substrates.
Issue 1: Incomplete Deprotection
-
Cause: Insufficient acid due to protonation of the pyridine nitrogen, especially with 4-aminopyridine.
-
Solution: Increase the equivalents of the acidic reagent. For particularly stubborn deprotections, consider gentle heating, but be mindful of potential side reactions.
Issue 2: Side Reactions - tert-Butylation
-
Cause: The electrophilic tert-butyl cation generated during the reaction can alkylate the electron-rich pyridine ring or the deprotected amino group.
-
Solution: The use of a scavenger, such as anisole or thioanisole, can trap the tert-butyl cation and prevent unwanted side reactions. Add the scavenger to the reaction mixture along with the acid.
Issue 3: Difficult Work-up and Isolation
-
Cause: The high water solubility of some aminopyridines and their salts can lead to poor recovery during aqueous work-ups.
-
Solution: After neutralization, saturate the aqueous layer with NaCl to decrease the solubility of the aminopyridine and improve extraction efficiency. Alternatively, for hydrochloride salts, consider using a basic ion-exchange resin to neutralize the salt and elute the free amine.[10]
Analytical Monitoring: Your Key to a Successful Reaction
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction. The deprotected aminopyridine will be significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more definitive confirmation of the reaction's progress and the identity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet for the tert-butyl protons of the Boc group (around 1.5 ppm in ¹H NMR) is a clear indicator of successful deprotection.[11]
Conclusion
The acid-catalyzed deprotection of Boc-protected aminopyridines is a fundamental transformation in organic synthesis. By understanding the interplay between the basicity of the pyridine nitrogen and the reaction mechanism, and by selecting the appropriate reagents and conditions, researchers can navigate the nuances of this reaction with confidence. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for achieving high yields and purity in the synthesis of these valuable building blocks.
References
-
Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471–3474. [Link]
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
- BenchChem. (2025). A Comparative Guide to Boc Deprotection Methodologies.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
- BenchChem. (2025). Chemoselective Boc deprotection in the presence of other protecting groups.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- BenchChem. (2025). A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy.
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. [Link]
- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Ryan, M.-R., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. [Link]
- Hebei Sundia Medical Technology Co Ltd. (2014). BOC protection method for aminopyridine. CN102936220B.
- Boumoud, B., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 56(3), 823-826.
- Hebei Sundia Medical Technology Co Ltd. (2014). BOC protection method for aminopyridine. CN102936220B.
-
Herrerías, C. I., et al. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Green Chemistry, 17(1), 263-268. [Link]
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of peptide research, 58(4), 338–341. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
-
Guchhait, S. K., et al. (2019). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Tetrahedron letters, 60(27), 1789-1792. [Link]
- BenchChem. (2025). A Comparative Guide to Boc Deprotection Methodologies.
- BenchChem. (2025). A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy.
-
Singh, J., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92298-92302. [Link]
- BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage.
-
ResearchGate. (2016). How to remove TFA salt?. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the.... [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
- ResearchGate. (2021).
- The Royal Society of Chemistry. (2020). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
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- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Chemoselective functionalization of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
An In-Depth Guide to the Chemoselective Functionalization of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Introduction: A Versatile Scaffold for Modern Chemistry
This compound is a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its structure is uniquely primed for selective modification. The pyridine core is a ubiquitous feature in numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of three key functional groups—a reactive carbon-iodine bond, a directing Boc-protected amine, and the nitrogen atom of the pyridine ring—offers a versatile platform for constructing complex molecular architectures.
The carbon-iodine bond at the 4-position is the primary site for chemoselective functionalization. Its inherent reactivity, being the most easily cleaved among carbon-halogen bonds, makes it an ideal handle for palladium-catalyzed cross-coupling reactions.[2] These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse libraries of compounds from a single, common intermediate.[3][4] This guide provides a senior application scientist's perspective on three cornerstone transformations for this substrate: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. We will delve into the mechanistic rationale behind procedural choices and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Synthesis of the Starting Material: this compound
Before functionalization, a reliable synthesis of the starting material is paramount. The following protocol is adapted from established literature procedures for the ortho-iodination of a protected 4-aminopyridine.[5]
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-(tert-butoxycarbonylamino)pyridine (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.8 equiv) in anhydrous tetrahydrofuran (THF), cool the mixture to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Lithiation: Slowly add n-butyllithium (2.7 equiv, typically a 1.6 M solution in hexanes) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to warm to -10 °C and stir for 2 hours.
-
Iodination: Re-cool the reaction mixture to -78 °C. Add a solution of iodine (2.9 equiv) in anhydrous THF dropwise. Stir the mixture at -78 °C for an additional 2 hours.
-
Quenching and Work-up: Quench the reaction by slowly adding water at 0 °C, followed by a saturated aqueous solution of sodium sulfite to consume excess iodine.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the title compound as an off-white solid.[5]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is an indispensable tool for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[6][7] This reaction couples the aryl iodide with an organoboron species, such as a boronic acid or a boronate ester, offering high functional group tolerance and generally mild reaction conditions.
Mechanistic Rationale & Key Considerations
The catalytic cycle, illustrated below, is the foundation for understanding the reaction's requirements.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Catalyst & Ligand: The choice of palladium source and ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for reactive aryl iodides, more complex substrates may require a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with specialized phosphine ligands.[2][3] Bulky, electron-rich biarylphosphine ligands can accelerate the reductive elimination step, which is often rate-limiting, and improve overall efficiency.[8] A known issue is the formation of phenylated byproducts when using triphenylphosphine-based ligands; this can be suppressed by using alternative ligands or carefully optimized conditions.[9][10]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role by activating the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7] Cesium carbonate is often used for more challenging couplings due to its higher solubility and basicity.
-
Solvent: A biphasic solvent system, such as 1,4-dioxane/water or DME/water, is commonly employed to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.[2]
Application Protocol: Suzuki-Miyaura Coupling
| Parameter | Recommended Value/Reagent | Purpose |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Aryl- or Vinylboronic Acid | 1.1 - 1.5 equiv |
| Catalyst | Pd(PPh₃)₄ | 2-5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O | 4:1 ratio |
| Temperature | 80 - 100 °C | Reaction initiation |
| Time | 4 - 12 hours | Reaction completion |
Step-by-Step Procedure:
-
Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 6 hours or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography to obtain the desired coupled product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the iodo-pyridine to a terminal alkyne.[11] This reaction is fundamental for creating conjugated systems used in materials science and as precursors for complex heterocyclic syntheses.[12]
Mechanistic Rationale & Key Considerations
The Sonogashira reaction typically employs a dual catalytic system involving palladium and copper.
Caption: The dual Palladium/Copper Catalytic Cycle in Sonogashira Coupling.
-
Catalyst System: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[13] The copper generates a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.[14]
-
Side Reactions: The primary side reaction is the copper-catalyzed oxidative homo-coupling of the alkyne (Glaser coupling). This is minimized by maintaining strictly anaerobic (oxygen-free) conditions throughout the setup and reaction.[12]
Application Protocol: Sonogashira Coupling
| Parameter | Recommended Value/Reagent | Purpose |
| Aryl Halide | This compound | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.2 - 2.0 equiv |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2-5 mol% |
| Cu Co-catalyst | CuI | 1-10 mol% |
| Base/Solvent | Et₃N or THF/Et₃N | Solvent and Base |
| Temperature | Room Temp. to 60 °C | Reaction initiation |
| Time | 2 - 16 hours | Reaction completion |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv). Add the terminal alkyne (1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed as monitored by TLC/LC-MS. The reaction mixture often turns dark.[14]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent and purify by flash column chromatography to isolate the alkynylated pyridine product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is notoriously difficult via classical methods.[15] It enables the coupling of the iodo-pyridine with a vast range of primary and secondary amines.[16][17]
Mechanistic Rationale & Key Considerations
The success of this reaction is highly dependent on the ligand used to support the palladium catalyst.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
-
Catalyst & Ligand: This is the most critical choice. Simple ligands are often ineffective. The development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos) and ferrocenyl phosphines (e.g., Josiphos) was a breakthrough for this reaction.[17][18] These ligands promote the difficult reductive elimination step to form the C-N bond and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is very common, though carbonates like K₂CO₃ or Cs₂CO₃ can be sufficient for more reactive systems, especially under microwave conditions.[18]
-
Amine Scope: The reaction is broadly applicable to primary and secondary alkyl and aryl amines. The choice of ligand/catalyst system is often tailored to the specific class of amine being coupled.[16][17]
Application Protocol: Buchwald-Hartwig Amination
| Parameter | Recommended Value/Reagent | Purpose |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | Xantphos or BINAP | 2-4 mol% |
| Base | NaOtBu or Cs₂CO₃ | 1.5 - 2.5 equiv |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous |
| Temperature | 80 - 110 °C | Reaction initiation |
| Time | 6 - 24 hours | Reaction completion |
Step-by-Step Procedure:
-
Setup: In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk flask. Add the aryl iodide (1.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., Xantphos, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate/backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene). Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is confirmed by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and filter through celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by silica gel chromatography.
Summary Workflow
The chemoselective functionalization of this compound provides a powerful and convergent approach to highly decorated pyridine derivatives, which are of high value in drug discovery and materials science.
Caption: Synthetic pathways from the central iodo-pyridine intermediate.
By carefully selecting the appropriate palladium catalyst, ligand, base, and solvent system, researchers can selectively forge new C-C and C-N bonds at the C4 position with high efficiency and predictability. This strategic approach minimizes synthetic steps and maximizes molecular diversity, accelerating the discovery of novel chemical entities.
References
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. Available at: [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. RSC Publishing. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC - NIH. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]
-
Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. ResearchGate. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link]
-
9-fluorenylphosphines for the Pd-catalyzed sonogashira, suzuki, and Buchwald-Hartwig coupling reactions in organic solvents and water. PubMed. Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NIH. Available at: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
(3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester. Chem-Impex. Available at: [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
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- 5. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
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Application Notes and Protocols for the Ortho-lithiation of Boc-Protected 3-Aminopyridine
Introduction: Strategic C-H Functionalization of the Pyridine Scaffold
The pyridine ring is a cornerstone motif in medicinal chemistry and drug development, featuring prominently in numerous blockbuster pharmaceuticals. The regioselective functionalization of this electron-deficient heterocycle, however, presents a formidable synthetic challenge.[1] Direct electrophilic aromatic substitution is often difficult and yields mixtures of isomers. Among the array of modern synthetic tools, Directed ortho-Metalation (DoM) has emerged as a powerful and reliable strategy for the precise C-H functionalization of pyridines.[2][3] This application note provides a detailed guide to the ortho-lithiation of 3-aminopyridine, leveraging the tert-butoxycarbonyl (Boc) protecting group as a potent Directed Metalation Group (DMG), followed by quenching with an electrophile. This method offers a predictable and high-yielding route to valuable 2-substituted-3-(Boc-amino)pyridine derivatives, which are versatile intermediates in pharmaceutical research.
Mechanistic Rationale: The Power of the Directed Metalation Group (DMG)
Directed ortho-metalation relies on the coordination of a Lewis-acidic organolithium reagent to a Lewis-basic heteroatom-containing functional group on the aromatic ring.[2][4] This initial complexation event, known as the Complex-Induced Proximity Effect (CIPE), positions the strong base in close proximity to a specific ortho-proton, facilitating its abstraction over other potentially acidic protons in the molecule.[5]
In the case of N-Boc-3-aminopyridine, the carbonyl oxygen of the Boc group serves as the coordinating heteroatom for the lithium reagent. This directs the deprotonation exclusively to the C-2 position of the pyridine ring, as the alternative ortho-position (C-4) is sterically more hindered and electronically less favorable for deprotonation. The electron-withdrawing nature of the pyridine nitrogen further acidifies the ring protons, making them susceptible to abstraction by a strong base.[6]
It is crucial to employ a strong, non-nucleophilic base to avoid competitive addition to the electron-deficient pyridine ring.[7] While alkyllithiums like n-BuLi or s-BuLi can be used, hindered amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred to minimize nucleophilic attack.[6][7] The choice of base and reaction conditions is critical for achieving high regioselectivity and yield.
Reaction Mechanism Overview
Caption: Mechanism of Directed Ortho-Lithiation.
Experimental Protocol: Ortho-Iodination of N-Boc-3-aminopyridine
This protocol details the regioselective lithiation of tert-butyl (pyridin-3-yl)carbamate at the C-2 position and subsequent trapping with iodine, a common electrophile for further cross-coupling reactions.
Materials:
-
tert-butyl (pyridin-3-yl)carbamate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M, 2.2 eq)
-
Iodine (I₂) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Argon or nitrogen gas inlet
-
Syringes and needles
-
Dry ice/acetone bath
Step-by-Step Methodology
Caption: Workflow for ortho-iodination.
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add tert-butyl (pyridin-3-yl)carbamate (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe. Stir the mixture under a positive pressure of argon until all the solid has dissolved.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (2.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon addition of the base.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated species.
-
Electrophilic Trap: In a separate dry flask, dissolve iodine (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for an additional 30 minutes at -78 °C, slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired tert-butyl (2-iodopyridin-3-yl)carbamate.
Key Parameters and Optimization
The success of the ortho-lithiation of N-Boc-3-aminopyridine is highly dependent on several critical parameters. The following table summarizes key variables and provides field-proven insights for optimization.
| Parameter | Recommended Condition | Rationale & Expert Commentary |
| Base | s-BuLi or n-BuLi (2.1-2.5 eq) | Alkyllithiums are generally effective. s-BuLi is more basic and can lead to faster lithiation.[6] Two equivalents are necessary to first deprotonate the carbamate N-H and then the ortho C-H. |
| Solvent | Anhydrous THF or Diethyl Ether | THF is a good coordinating solvent that helps to deaggregate the organolithium reagent, increasing its basicity.[6] Strict anhydrous conditions are mandatory to prevent quenching of the base. |
| Temperature | -78 °C | Low temperatures are critical to prevent side reactions, such as nucleophilic addition to the pyridine ring and potential rearrangement of the lithiated intermediate.[7] Maintaining this temperature during base addition is paramount. |
| Additive | TMEDA (optional, 1-2 eq) | N,N,N',N'-Tetramethylethylenediamine (TMEDA) can be added to chelate the lithium cation, breaking up alkyllithium aggregates and increasing the rate of metalation.[5] This can be beneficial for less reactive substrates. |
| Electrophile | Various (I₂, DMF, Aldehydes, etc.) | The lithiated intermediate is a potent nucleophile and reacts with a wide range of electrophiles.[8][9] For solid electrophiles, it is best to add them as a solution in anhydrous THF. |
Troubleshooting and Self-Validation
A well-executed protocol should be self-validating. Here are common issues and how to address them:
-
Low Yield: Often due to insufficient exclusion of water or air. Ensure all glassware is flame-dried, and solvents are rigorously anhydrous. Titrate the organolithium reagent before use to confirm its concentration.
-
Mixture of Isomers: If lithiation at C-4 is observed, it may indicate that the reaction temperature was too high, allowing for equilibration to a more thermodynamically stable, but undesired, isomer. Ensure strict temperature control.
-
Starting Material Recovery: Indicates incomplete lithiation. This can be due to inactive base, insufficient reaction time, or quenching by adventitious water.
Conclusion
The directed ortho-lithiation of N-Boc-3-aminopyridine is a robust and highly regioselective method for the synthesis of 2-substituted 3-aminopyridine derivatives. By carefully controlling the reaction parameters, particularly temperature and stoichiometry, researchers can reliably access a diverse range of functionalized pyridine building blocks crucial for the advancement of drug discovery programs.
References
-
Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]
-
El-Hiti, G. A., & Smith, K. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles, 91(3), 479-526. [Link]
-
Valenta, P., et al. (2016). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. RSC Advances, 6, 103551-103589. [Link]
-
ResearchGate. (n.d.). Directed metalation of pyridine through deprotonation. [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. [Link]
-
El-Hiti, G. A., et al. (2019). Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives. Molecules, 24(18), 3293. [Link]
-
Myers, A. G. (n.d.). ortho metalation. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Caron, S., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64), 8931-8933. [Link]
-
Mortier, J. (n.d.). Directed Ortho Metalation. [Link]
-
Smith, K., & El-Hiti, G. A. (2011). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2011(1), 1-44. [Link]
-
Hodgson, D. M., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(3), 856-859. [Link]
-
Comins, D. L., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2021(5), 1-16. [Link]
-
Organic Chemistry Portal. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. [Link]
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- 3. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
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- 9. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines [organic-chemistry.org]
Scale-up synthesis of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
An Application Note for the Scale-up Synthesis of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Introduction
This compound is a valuable functionalized pyridine derivative. Its structure, featuring a Boc-protected amine and an iodine atom on the pyridine core, makes it a highly versatile intermediate for constructing more complex molecules through reactions like Suzuki and Sonogashira cross-coupling.[1] This positions it as a key building block in the discovery and development of novel pharmaceuticals and agrochemicals.[2]
This application note provides a detailed, two-step protocol for the scalable synthesis of this compound, starting from commercially available 3-aminopyridine. The described methodology is designed for robustness, high yield, and operational safety, making it suitable for researchers and process chemists in drug development and manufacturing. The narrative emphasizes the rationale behind procedural choices, ensuring that the protocol is not just a series of steps, but a self-validating scientific process.
Synthetic Strategy and Rationale
The synthesis is approached in two logical stages: protection followed by functionalization. This strategy is paramount for achieving high regioselectivity and yield.
-
Boc Protection: The amino group of 3-aminopyridine is first protected with a tert-butoxycarbonyl (Boc) group. This is crucial for two reasons:
-
It prevents the amino group from undergoing undesired side reactions during the subsequent iodination step.
-
The electron-donating nature of the Boc-protected amino group activates the pyridine ring towards electrophilic substitution and directs the incoming electrophile primarily to the ortho (C2, C4) and para (C6) positions.
-
-
Regioselective Iodination: The protected intermediate, tert-butyl (pyridin-3-yl)carbamate, is then subjected to electrophilic iodination. N-Iodosuccinimide (NIS) is selected as the iodinating agent. This reagent is a convenient and safer source of an electrophilic iodine (I+) compared to alternatives that may require harsh oxidative conditions.[3][4] Due to the steric hindrance imposed by the bulky Boc group at the C3 position, the electrophilic attack is sterically favored at the C4 position over the C2 position, leading to the desired product with high regioselectivity.
Caption: Overall two-step synthetic scheme.
Part 1: Scale-up Synthesis of tert-Butyl (pyridin-3-yl)carbamate (Intermediate 1)
This initial step involves the protection of the amino group of 3-aminopyridine using di-tert-butyl dicarbonate ((Boc)₂O). This reagent is widely used due to its high reactivity under mild conditions and the benign nature of its byproducts (tert-butanol and CO₂).[5][6]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| 3-Aminopyridine | 94.12 | 1.06 | 1.0 | 100 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.17 | 1.1 | 255 g |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 1.0 L |
| Saturated aq. NaHCO₃ | - | - | - | 500 mL |
| Brine | - | - | - | 500 mL |
| Ethyl Acetate | - | - | - | 1.5 L |
| Anhydrous MgSO₄ | - | - | - | 50 g |
Equipment: 3L three-neck round-bottom flask, mechanical stirrer, dropping funnel, nitrogen inlet, thermometer.
Detailed Experimental Protocol
-
Reaction Setup: Assemble the 3L flask with the mechanical stirrer, dropping funnel, and nitrogen inlet. Purge the flask with nitrogen.
-
Reagent Charging: To the flask, add 3-aminopyridine (100 g, 1.06 mol) and anhydrous tetrahydrofuran (1.0 L).[7] Stir the mixture at room temperature (20-25°C) until all the solid has dissolved.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (255 g, 1.17 mol) in 200 mL of THF and load it into the dropping funnel. Add the (Boc)₂O solution dropwise to the stirred 3-aminopyridine solution over approximately 1 hour. An exotherm may be observed; maintain the internal temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the THF.
-
Extraction: To the residue, add ethyl acetate (1.0 L) and saturated aqueous sodium bicarbonate solution (500 mL). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer with brine (500 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a solid. The crude product can be further purified by recrystallization from an ethyl acetate/heptane mixture to yield tert-butyl (pyridin-3-yl)carbamate as a white crystalline solid.
Part 2: Synthesis of this compound
This step employs N-Iodosuccinimide (NIS) for a regioselective C-H iodination at the C4 position of the pyridine ring. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve both the substrate and the reagent.
Safety Precautions for N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[8][9][10] It may also cause respiratory irritation.[11]
-
Handling: Always handle NIS in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9]
-
Storage: Store NIS in a tightly closed container in a cool, dry, and dark place (2-8°C), preferably under an inert atmosphere as it can be moisture and light-sensitive.[8][10]
-
Spills: In case of a spill, avoid generating dust.[9] Clean up spills immediately using dry procedures and place the waste in a suitable, labeled container for disposal.[11]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| tert-Butyl (pyridin-3-yl)carbamate | 194.23 | 0.51 | 1.0 | 100 g |
| N-Iodosuccinimide (NIS) | 224.98 | 0.57 | 1.1 | 128 g |
| Acetonitrile, anhydrous | - | - | - | 1.2 L |
| Saturated aq. Na₂S₂O₃ | - | - | - | 600 mL |
| Brine | - | - | - | 500 mL |
| Ethyl Acetate | - | - | - | 1.5 L |
| Anhydrous Na₂SO₄ | - | - | - | 50 g |
Equipment: 3L three-neck round-bottom flask, mechanical stirrer, nitrogen inlet, thermometer, powder funnel.
Detailed Experimental Protocol
-
Reaction Setup: Set up the 3L flask under a nitrogen atmosphere.
-
Reagent Charging: Add tert-butyl (pyridin-3-yl)carbamate (100 g, 0.51 mol) and anhydrous acetonitrile (1.2 L) to the flask. Stir until the solid dissolves.
-
Addition of NIS: Add N-Iodosuccinimide (128 g, 0.57 mol) portion-wise over 30 minutes via the powder funnel. The reaction is mildly exothermic; maintain the temperature between 20-25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (600 mL) to neutralize any unreacted iodine and NIS. Stir for 20 minutes until the dark color dissipates.
-
Work-up: Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Add ethyl acetate (1.5 L) to the remaining aqueous residue. Separate the organic layer, and wash it sequentially with saturated aqueous Na₂S₂O₃ solution (200 mL) and brine (500 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from isopropanol or by silica gel chromatography to afford the final product, this compound, as an off-white solid.
Process Workflow and Scale-Up Considerations
Caption: Step-by-step experimental workflow diagram.
-
Heat Management: Both reaction steps are exothermic, particularly the addition of (Boc)₂O. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled cooling should be used to maintain the specified temperature ranges.
-
Reagent Addition: The rate of addition for both (Boc)₂O and NIS should be carefully controlled during scale-up to manage the exotherm and ensure homogenous mixing. Sub-surface addition may be beneficial for larger volumes.
-
Purification: While recrystallization is effective at the lab scale, industrial-scale production may favor a slurry wash with a suitable solvent system to improve throughput and reduce solvent waste. If high purity is required, column chromatography remains an option but is less ideal for very large quantities.[12]
-
Waste Management: The aqueous layers from the work-up should be handled and disposed of according to local environmental regulations. Solvent recovery and recycling should be considered for a greener and more cost-effective process.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. The protocol prioritizes operational safety, particularly in the handling of N-Iodosuccinimide, and employs a logical synthetic strategy to ensure high yield and regioselectivity. By providing clear, step-by-step instructions and discussing the underlying chemical principles and scale-up considerations, this guide serves as a comprehensive resource for chemists and researchers engaged in the synthesis of functionalized heterocyclic intermediates.
References
-
DC Fine Chemicals. N-Iodosuccinimide Safety Data Sheet. [Link]
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
-
PubMed. Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. [Link]
-
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
ResearchGate. Various routes for the synthesis of functionalized pyridines. [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
-
NIH. Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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PubMed. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]
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ResearchGate. Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. [Link]
-
Autechaux. Investigating the Synthesis Pathways of 3-Amino-4-iodopyridine (CAS 105752-11-2). [Link]
-
NIH. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
- Google Patents. US2521544A - Iodinating amino pyrimidines and amino pyridines.
- Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
-
Autechaux. Sourcing 3-Amino-4-iodopyridine: A Guide for Pharmaceutical Manufacturers. [Link]
-
Organic Syntheses. 3-aminopyridine. [Link]
-
Wikipedia. 3-Aminopyridine. [Link]
-
ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]
-
Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]
-
NIH. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]
-
PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
- Google Patents. WO2012095691A1 - An improved process for producing aminopyridines.
- Google Patents.
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Abstract
This application note provides a detailed protocol for the purification of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, a key intermediate in pharmaceutical synthesis.[1][2] The described method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and widely applicable technique for the purification of small organic molecules in the pharmaceutical industry.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for methodological choices to ensure scientific integrity and successful implementation.
Introduction and Scientific Background
This compound is a versatile building block in medicinal chemistry, often employed in the synthesis of novel therapeutics.[1][2] Its structure comprises a pyridine ring substituted with an iodine atom and a tert-butoxycarbonyl (Boc) protected amine. The purity of this intermediate is paramount to the successful synthesis of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and selectivity.[5][6]
This application note details a reversed-phase HPLC method, which is particularly well-suited for compounds with moderate polarity like our target molecule. The non-polar stationary phase and polar mobile phase in RP-HPLC allow for effective separation based on hydrophobicity.[4]
Method Development Rationale
The development of a successful HPLC purification method requires careful consideration of several parameters. The following sections outline the rationale behind the selection of each component of the method.
Analyte Properties
-
Structure: this compound (Figure 1)
-
Molecular Formula: C₁₀H₁₃IN₂O₂[7]
-
Molecular Weight: 320.13 g/mol [7]
-
Polarity: The presence of the pyridine ring and the carbamate group imparts some polarity, while the tert-butyl and iodo groups contribute to its non-polar character. This mixed polarity makes it an ideal candidate for reversed-phase chromatography.
Selection of Chromatographic Mode
Reversed-phase HPLC was chosen due to its versatility and suitability for a wide range of organic molecules.[3][4] The hydrophobic interactions between the analyte and the stationary phase provide a robust mechanism for separation.[4]
Stationary Phase (Column) Selection
A C18 (octadecylsilyl) bonded silica column is the most common and versatile stationary phase for reversed-phase HPLC and is recommended here.[6] The long alkyl chains provide a high degree of hydrophobicity, leading to good retention of moderately non-polar compounds like our target molecule.
Mobile Phase Selection
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent.[8]
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength.[9]
-
Aqueous Component: HPLC-grade water is used as the weak solvent.
-
Additive: A small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. This helps to protonate the basic pyridine nitrogen, leading to sharper peaks and improved reproducibility. For Boc-protected amines, a low concentration of TFA (e.g., 0.1%) is generally acceptable and can improve peak shape without causing significant deprotection during the chromatographic run.[10]
Detection Method
The pyridine ring in the analyte contains a chromophore that absorbs UV light. Therefore, a UV detector is the most appropriate choice for monitoring the elution of the compound. Based on the UV spectra of similar pyridine derivatives, a detection wavelength of 254 nm is a good starting point.[11]
HPLC Purification Workflow
The overall workflow for the HPLC purification of this compound is depicted in the following diagram.
Caption: Workflow for HPLC purification.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purification of this compound.
Materials and Instrumentation
-
Compound: Crude this compound
-
Solvents: HPLC-grade acetonitrile, HPLC-grade water, Trifluoroacetic acid (TFA)
-
Instrumentation: Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in Water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or vacuum filtration to prevent bubble formation in the HPLC system.[12]
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of Mobile Phase B (Acetonitrile with 0.1% TFA) to ensure complete dissolution.[12]
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the column.
HPLC Method Parameters
The following table summarizes the optimized HPLC method parameters.
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | 254 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 5 | 30 |
| 25 | 80 |
| 30 | 80 |
| 31 | 30 |
| 35 | 30 |
Purification Procedure
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (30% Mobile Phase B) for at least 5 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution and Fraction Collection: Run the gradient program as detailed in Table 2. Monitor the chromatogram and collect fractions corresponding to the main product peak.
-
Post-Purification:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions containing the pure product.
-
Remove the acetonitrile and water using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Troubleshooting and Method Optimization
The following diagram outlines a logical approach to troubleshooting common issues encountered during HPLC purification.
Caption: Troubleshooting poor peak shape.
For further optimization, consider adjusting the gradient slope for better resolution of closely eluting impurities. If co-elution is a problem, changing the organic modifier (e.g., to methanol) or the stationary phase (e.g., to a phenyl-hexyl column) can alter the selectivity of the separation.[9][13]
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and efficient means for the purification of this compound. By understanding the principles behind the method development, researchers can adapt and troubleshoot the protocol to suit their specific needs, ensuring the high purity of this critical pharmaceutical intermediate.
References
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 684-695. [Link]
-
Gilar, M., & Jaworski, A. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe, 24(4), 184-194. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
International Journal of Pharmaceutical Research and Applications. Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
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Catalyst Selection for Coupling Reactions with (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester: An In-Depth Application Guide
Introduction: Strategic Importance of Substituted 3-Aminopyridines
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 3-amino-4-substituted pyridine motif is a privileged structure found in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics. (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester serves as a versatile and strategically important building block for accessing these complex molecules. The presence of the iodine atom at the 4-position allows for a wide range of palladium-catalyzed cross-coupling reactions, while the Boc-protected amine at the 3-position directs reactivity and provides a handle for further functionalization.
This comprehensive guide provides a detailed exploration of catalyst system selection for various cross-coupling reactions with this compound. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.
Understanding the Substrate: Key Chemical Properties
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by several factors:
-
The C-I Bond: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, facilitating oxidative addition to the palladium(0) center, often under milder conditions than the corresponding bromides or chlorides.[1]
-
The Pyridine Ring: The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. This effect is particularly pronounced in electron-rich pyridine systems. However, the electron-withdrawing nature of the carbamate group can mitigate this effect to some extent.
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky and electron-withdrawing protecting group. Its steric hindrance can influence the choice of ligand, favoring those that are not overly bulky. Electronically, it reduces the electron density of the pyridine ring, which can be beneficial in some coupling reactions.[2] The Boc group is generally stable under the basic conditions of most coupling reactions but can be sensitive to strong acids.
Catalyst System Selection for Key Coupling Reactions
The success of any cross-coupling reaction hinges on the judicious selection of the palladium source, ligand, base, and solvent. The following sections provide a detailed analysis for the most common coupling reactions with this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester.[3]
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the iodopyridine to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product.[3]
Catalyst System Selection:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | These are common and effective palladium precursors that are readily reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ can be used directly as a Pd(0) source.[3] |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), PPh₃, dppf | For challenging substrates like electron-deficient pyridines, bulky and electron-rich phosphine ligands such as XPhos and SPhos are often superior as they promote both oxidative addition and reductive elimination.[4][5] For less demanding couplings, traditional ligands like PPh₃ or dppf can be effective. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome, with carbonates and phosphates being common choices.[4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the catalyst.[4] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize tert-butyl (4-phenylpyridin-3-yl)carbamate.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[6]
Mechanistic Considerations: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.[7]
Catalyst System Selection:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common precatalysts that are efficiently converted to the active Pd(0) species in the reaction mixture. |
| Ligand | Xantphos, BINAP, RuPhos, BrettPhos | The choice of ligand is critical and depends on the nature of the amine. For primary and secondary amines, bulky, electron-rich biarylphosphine ligands are generally preferred to facilitate reductive elimination and prevent β-hydride elimination.[8][9] |
| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or potassium tert-butoxide are commonly used. For sensitive substrates, milder bases like cesium carbonate may be employed.[8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential for the success of the Buchwald-Hartwig amination. The solvent should be thoroughly degassed. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Objective: To synthesize tert-butyl (4-(phenylamino)pyridin-3-yl)carbamate.
Materials:
-
This compound
-
Aniline
-
Pd₂(dba)₃
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOt-Bu (1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and aniline (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Generalized Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[10]
Mechanistic Considerations: The reaction is typically co-catalyzed by palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium intermediate.[11] Copper-free variants are also well-established.
Catalyst System Selection:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | These are standard palladium catalysts for Sonogashira couplings.[10] |
| Copper Co-catalyst | CuI | Copper(I) iodide is the most common co-catalyst used to facilitate the formation of the copper acetylide.[10] |
| Ligand | PPh₃ | Triphenylphosphine is a common and effective ligand for Sonogashira reactions. |
| Base | Et₃N, i-Pr₂NH (DIPA) | A mild amine base is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[10] |
| Solvent | THF, DMF, Toluene | Anhydrous, degassed solvents are required to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).[10] |
Heck Coupling: Vinylation of the Pyridine Ring
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[12]
Mechanistic Considerations: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the product and regenerates the palladium catalyst.[13]
Catalyst System Selection:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(II) acetate is a widely used and effective precatalyst for Heck reactions.[13] |
| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃ | The choice of phosphine ligand can influence the regioselectivity and efficiency of the reaction. For less reactive aryl chlorides, more electron-rich and bulky phosphines like P(t-Bu)₃ are often necessary.[14] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An inorganic or organic base is required to neutralize the HX generated in the catalytic cycle.[13] |
| Solvent | DMF, NMP, Dioxane | Polar aprotic solvents are typically used for Heck reactions. |
Stille Coupling: Utilizing Organostannanes
The Stille reaction couples an aryl halide with an organostannane reagent.[15]
Mechanistic Considerations: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not require a base.[16]
Catalyst System Selection:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.[16] |
| Ligand | PPh₃, AsPh₃ | Triphenylphosphine is the most common ligand. In some cases, triphenylarsine can be beneficial. |
| Additives | LiCl, CuI | The addition of lithium chloride can accelerate the transmetalation step. Copper(I) iodide can also have a beneficial co-catalytic effect.[16] |
| Solvent | THF, Dioxane, Toluene, DMF | A range of anhydrous, degassed aprotic solvents can be used. |
Note on Stille Coupling: While versatile, the high toxicity of organotin reagents has led to a preference for other cross-coupling methods, such as the Suzuki-Miyaura reaction, when possible.
General Workflow for Catalyst Screening and Optimization
For novel coupling partners with this compound, a systematic approach to catalyst screening and optimization is recommended.
Diagram: Catalyst Screening Workflow
Caption: A general workflow for catalyst screening and optimization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. The successful application of this substrate in palladium-catalyzed cross-coupling reactions is highly dependent on the careful selection of the catalyst system. This guide provides a comprehensive overview of the key considerations for choosing the appropriate palladium source, ligand, base, and solvent for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. The provided protocols and mechanistic insights are intended to serve as a strong foundation for researchers to develop robust and efficient synthetic routes towards their target molecules.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products.
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.
- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- J. Chem. Educ. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
-
Wikipedia. (2024). Stille reaction. Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Reactions of 4-Amino-3-iodopyridine. BenchChem.
- RSC Publishing. (2021). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Advances, 11(32), 19685-19694.
-
PubChem. (n.d.). tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. Retrieved from [Link]
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine. BenchChem.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic letters, 13(15), 3956–3959.
- PubMed. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. Tetrahedron Letters, 55(39), 5372-5375.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
- MDPI. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- PubMed. (2019). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 9(64), 37435-37453.
- Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(12), 8438–8447.
- RSC Publishing. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Organic & Biomolecular Chemistry.
- Beilstein Journals. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Beilstein Journal of Organic Chemistry, 10, 2366-2373.
- PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987.
- PubMed. (2020). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 24(10), 2206–2212.
- PubMed. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. Tetrahedron Letters, 55(39), 5372-5375.
- RSC Publishing. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers, 8(11), 2736-2743.
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
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- 4. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
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Application Note & Protocols: Navigating Solvent Effects in Reactions of tert-Butyl (4-Iodopyridin-3-yl)carbamate
Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in chemical reactions involving tert-butyl (4-iodopyridin-3-yl)carbamate. This versatile pyridine-based building block is a cornerstone in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, is profoundly influenced by the reaction medium. This guide moves beyond simple procedural lists to explain the underlying principles of solvent effects, offering a framework for rational solvent selection to optimize reaction outcomes, enhance catalyst stability, and improve yield and selectivity. A detailed protocol for a comparative solvent screening in a Suzuki-Miyaura coupling reaction is provided as a practical case study.
Introduction: The Strategic Importance of a Key Building Block
tert-Butyl (4-iodopyridin-3-yl)carbamate is a highly valuable intermediate in modern synthetic chemistry. Its structure combines three key features:
-
A pyridine ring , a common motif in biologically active compounds.
-
An iodo substituent , which serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3][4]
-
A tert-butoxycarbonyl (Boc) protected amine , which modulates the electronic properties of the pyridine ring and provides a handle for further functionalization.
The success of synthetic campaigns utilizing this intermediate often hinges on the judicious selection of reaction conditions, with the solvent playing a pivotal, though often underestimated, role.[2][5] The solvent does not merely act as a passive medium to dissolve reactants; it actively participates in the reaction mechanism by influencing catalyst activity, stabilizing intermediates, and affecting the solubility and reactivity of bases and other reagents.[5][6] This guide will elucidate these effects to empower chemists to make informed decisions, troubleshoot challenging transformations, and develop robust, scalable synthetic routes.
The Mechanistic Role of Solvents in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the most common and powerful methods for functionalizing tert-butyl (4-iodopyridin-3-yl)carbamate. To understand the impact of solvents, one must first consider the fundamental steps of a typical catalytic cycle, such as the Suzuki-Miyaura reaction.[4][7]
Caption: Experimental workflow for the parallel solvent screening protocol.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In four separate reaction vials, weigh tert-butyl (4-iodopyridin-3-yl)carbamate (e.g., 100 mg, 0.31 mmol), phenylboronic acid (46 mg, 0.38 mmol), and K₂CO₃ (130 mg, 0.94 mmol).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (1.4 mg, 0.0062 mmol) and SPhos (5.1 mg, 0.0124 mmol) in a small amount of the reaction solvent to be used (e.g., 1 mL of dioxane). Rationale: Preparing a stock solution ensures accurate dispensing of small catalyst quantities.
-
-
Reaction Setup (under inert atmosphere):
-
Purge each reaction vial containing the solids with nitrogen or argon for 5 minutes.
-
To the vials, add the designated solvent system:
-
Vial A: 1,4-Dioxane (3 mL) and degassed water (0.6 mL) (5:1 ratio)
-
Vial B: Toluene (3 mL)
-
Vial C: DMF (3 mL)
-
Vial D: 2-MeTHF (3 mL) and degassed water (0.6 mL) (5:1 ratio)
-
-
Add an aliquot of the catalyst stock solution to each vial.
-
Seal the vials tightly with screw caps.
-
-
Reaction Execution:
-
Place all vials in a preheated heating block or oil bath set to 90 °C.
-
Stir the reactions vigorously.
-
-
Monitoring the Reaction:
-
After 1 hour, and every subsequent hour, take a small aliquot from each reaction mixture via syringe.
-
Quench the aliquot with water and extract with ethyl acetate.
-
Analyze the organic layer by TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. Record the time to completion for each reaction.
-
-
Workup and Isolation:
-
Once a reaction is complete (as determined by monitoring), cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude mass for each reaction.
-
Purify the crude product via column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
-
Calculate the isolated yield and assess purity by NMR and/or LC-MS.
-
Data Presentation: Expected Outcomes
The following table presents hypothetical but scientifically plausible results from the described solvent screening experiment.
| Solvent System | Reaction Time (h) | Isolated Yield (%) | Purity (by LC-MS, %) | Observations |
| 1,4-Dioxane / H₂O | 2 | 92% | >98% | Clean reaction profile, efficient conversion. The aqueous phase effectively solubilizes the K₂CO₃ base, facilitating transmetalation. [8] |
| Toluene | 8 | 45% | 90% | Sluggish reaction. The poor solubility of the inorganic base in the non-polar solvent significantly hinders the reaction rate. [5] |
| DMF | 1.5 | 88% | >98% | Very fast reaction. DMF's high polarity accelerates the process. However, potential for side reactions or decomposition at higher temperatures. [6] |
| 2-MeTHF / H₂O | 2.5 | 89% | >97% | A greener alternative to THF/Dioxane. Performance is comparable to dioxane, making it an excellent choice for sustainable chemistry. [9] |
Decision Framework for Solvent Selection
Choosing the right solvent involves balancing multiple factors. The following logic tree can guide the decision-making process.
Caption: Logic tree for rational solvent selection based on project priorities.
Conclusion
The choice of solvent is a critical parameter that dictates the efficiency, selectivity, and overall success of reactions involving tert-butyl (4-iodopyridin-3-yl)carbamate. While polar aprotic solvents like DMF can offer rapid conversions, mixed aqueous systems such as 1,4-dioxane/water often provide a superior balance of reactivity, catalyst stability, and clean product formation by ensuring the effective participation of the inorganic base. For researchers focused on sustainable and safer processes, emerging bio-derived solvents like 2-MeTHF present highly effective alternatives. By moving from a trial-and-error approach to a systematic, mechanistically informed screening protocol, chemists can rapidly identify optimal conditions, accelerate discovery, and develop robust synthetic methods suitable for drug development and beyond.
References
- Vertex AI Search. (2025). Investigating the Synthesis Pathways of 3-Amino-4-iodopyridine (CAS 105752-11-2).
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Request PDF. (n.d.).
- Request PDF. (n.d.).
- York Research Database. (2019).
- Semantic Scholar. (n.d.).
- Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- ChemicalBook. (n.d.). (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER.
- RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- CymitQuimica. (n.d.). (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester.
- Chem-Impex. (n.d.). (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester.
- Wordpress. (2025). SNAr Reaction in Other Common Molecular Solvents.
- Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Use of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester in total synthesis
An In-Depth Guide to the Application of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester in Total Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern synthetic organic chemistry, the strategic incorporation of nitrogen-containing heterocycles is paramount for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Among the myriad of available building blocks, this compound (also known as tert-butyl (4-iodopyridin-3-yl)carbamate) has emerged as a particularly powerful and versatile intermediate.
Its utility stems from a synthetically advantageous arrangement of functional groups on the pyridine core:
-
An Iodine at the C4 Position: The carbon-iodine bond is the most reactive among the carbon-halogen series (I > Br > Cl) for oxidative addition to palladium(0), making it an exceptional handle for a wide array of palladium-catalyzed cross-coupling reactions.[4]
-
A Boc-Protected Amine at the C3 Position: The tert-butoxycarbonyl (Boc) group provides robust protection for the amino functionality. It is stable under a wide range of reaction conditions, including the basic and often heated environments of cross-coupling reactions, yet can be cleanly removed under acidic conditions when desired.[5]
This unique combination allows for the sequential and regioselective elaboration of the pyridine scaffold, making it a cornerstone reagent in the synthesis of complex molecular architectures, particularly those found in kinase inhibitors and other biologically active compounds. This guide provides detailed application notes and protocols for the key transformations involving this reagent, grounded in established chemical principles and field-proven insights.
Synthesis of the Core Reagent: this compound
Before its application, it is valuable to understand the synthesis of the title compound. A common and effective route begins with the readily available 3-aminopyridine. The process involves protection of the amino group followed by a directed ortho-metalation and iodination sequence.
Protocol 1: Synthesis from 3-Aminopyridine
This two-step procedure first protects the amine and then introduces the iodine atom regioselectively.
Workflow for Reagent Synthesis
Caption: Synthesis of the title reagent from 3-aminopyridine.
Step-by-Step Methodology:
-
Boc Protection of 3-Aminopyridine:
-
Dissolve 3-aminopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure. The resulting crude tert-butyl (pyridin-3-yl)carbamate is often carried forward without further purification.
-
-
Directed ortho-Metalation and Iodination:
-
Scientist's Insight: This step is highly sensitive to air and moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolve the crude tert-butyl (pyridin-3-yl)carbamate (1.0 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.8 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 2.7 eq., typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 15 minutes, then warm to -10 °C and hold for 2 hours.[6]
-
Re-cool the mixture to -78 °C.
-
Add a solution of iodine (I₂, 2.9 eq.) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding water at 0 °C, followed by a saturated aqueous solution of sodium thiosulfate or sodium sulfite to consume excess iodine.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a heptane/ethyl acetate gradient) to yield this compound as a solid.[6]
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this reagent is realized in its ability to participate in a variety of cross-coupling reactions, enabling the formation of C-C and C-N bonds at the C4 position.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl or vinyl-aryl structures. Using this compound allows for the direct attachment of diverse aryl or vinyl groups, a key step in building the core scaffolds of many pharmaceutical agents.[7]
General Suzuki-Miyaura Reaction Scheme
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 eq.), the desired aryl or vinyl boronic acid or boronic ester (1.2-1.5 eq.), and a base (2.0-3.0 eq.).
-
Add the palladium catalyst and, if necessary, a ligand.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring for the required time (2-24 hours).
-
Scientist's Insight: The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography.
Table 1: Typical Suzuki-Miyaura Reaction Parameters
| Component | Example Reagents | Typical Loading | Rationale & Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd(PPh₃)₄ can be used directly. Pd₂(dba)₃ or Pd(OAc)₂ are pre-catalysts that form the active Pd(0) species in situ and require an external ligand. |
| Ligand | XPhos, SPhos, PPh₃ | 1-2x moles of Pd | Phosphine ligands stabilize the Pd catalyst, prevent aggregation into inactive palladium black, and tune its reactivity. Bulky, electron-rich ligands like XPhos are often superior for challenging couplings.[8] |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ | 2.0-3.0 eq. | The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are common, with K₃PO₄ often providing good results.[8] |
| Solvent | Dioxane/H₂O, Toluene, DMF, ACN/H₂O | 0.1 - 0.5 M | A mixture of an organic solvent and water is very common, as it helps to dissolve both the organic and inorganic reagents. Degassing (e.g., by sparging with argon) is critical. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[9][10] This reaction allows for the introduction of a primary or secondary amine at the C4 position of the pyridine ring, a common motif in medicinal chemistry.[11]
General Buchwald-Hartwig Reaction Scheme
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.
-
Add the this compound (1.0 eq.), the amine coupling partner (1.1-1.5 eq.), and the strong base.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture with stirring for the specified time (typically 4-24 hours) at 80-110 °C.
-
Scientist's Insight: The choice of ligand and base is critical and often substrate-dependent. A preliminary screen of conditions may be necessary for novel substrates. The reaction is highly sensitive to air and moisture.
-
After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Table 2: Typical Buchwald-Hartwig Amination Parameters
| Component | Example Reagents | Typical Loading | Rationale & Insights |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | These are common and effective pre-catalysts for C-N coupling. |
| Ligand | BINAP, Xantphos, tBu₃P·HBF₄ | 1-2x moles of Pd | Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination step, which is often rate-limiting.[9][12] |
| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | 1.5-2.5 eq. | A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is the most common choice.[12] |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous and oxygen-free solvents are mandatory for this reaction to proceed efficiently. |
Sonogashira Coupling: Introducing Alkyne Functionality
The Sonogashira coupling reaction is a highly efficient method for forming a bond between a C(sp²) atom (from an aryl halide) and a C(sp) atom (from a terminal alkyne).[4] This reaction is invaluable for synthesizing conjugated systems, accessing further functionalization via the alkyne, or incorporating rigid linkers into a molecule.[13][14]
General Sonogashira Reaction Scheme
Caption: General workflow for Sonogashira coupling.
Protocol 4: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Scientist's Insight: A common side reaction is the Glaser coupling (homo-coupling) of the terminal alkyne. Running the reaction under strictly anaerobic conditions and at the lowest effective temperature can minimize this.[15]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts), then brine. Dry over Na₂SO₄ and concentrate.
-
Purify by column chromatography.
Table 3: Typical Sonogashira Coupling Parameters
| Component | Example Reagents | Typical Loading | Rationale & Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% | These catalysts are standard for Sonogashira couplings. Pd(PPh₃)₄ is often preferred for its reliability. |
| Copper Co-catalyst | CuI | 2-10 mol% | The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center, accelerating the reaction.[4] |
| Base | Et₃N, DIPA, piperidine | 2.0-5.0 eq. or as solvent | An amine base is required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction. It can often be used as the solvent. |
| Solvent | THF, DMF, Acetonitrile | 0.1 - 0.5 M | The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions. |
Final Step: Boc Group Deprotection
After successful elaboration at the C4 position, the final step is often the removal of the Boc protecting group to reveal the free 3-amino functionality. This unmasked amine can then be used for subsequent reactions, such as amide bond formation, reductive amination, or as a basic handle for salt formation.
Protocol 5: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected pyridine substrate (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Scientist's Insight: The product will be the trifluoroacetate salt. To obtain the free amine, dissolve the residue in a minimal amount of water or methanol and basify carefully with a base like saturated aqueous NaHCO₃ or NaOH until the pH is >9.
-
Extract the free amine product with an organic solvent (e.g., DCM or EtOAc).
-
Dry the organic layer, concentrate, and purify if necessary.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex, substituted pyridines. Its utility in cornerstone reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a reliable and modular approach to constructing molecular scaffolds of significant interest to the pharmaceutical and materials science industries.[1][3][16] The protocols and insights provided herein serve as a practical guide for researchers looking to leverage the synthetic potential of this powerful reagent in their total synthesis campaigns.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
University of Regensburg. Heck Reaction. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
The McClellan Group. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
- Google Patents. RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)
-
National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
SynArchive. Mizoroki-Heck Reaction. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
- 7. RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products - Google Patents [patents.google.com]
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- 12. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding low yields in the Suzuki-Miyaura cross-coupling of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester. Our approach is grounded in mechanistic principles to help you diagnose and resolve common issues encountered during this specific transformation.
Introduction: The Challenge of the Substrate
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, yet its success is highly dependent on the specific substrates involved.[1][2] The molecule this compound presents a unique set of challenges that can lead to diminished yields. Its key features include:
-
An Iodopyridine Core: The carbon-iodine bond is highly reactive and readily undergoes oxidative addition to the palladium catalyst.[3][4] However, this high reactivity also makes it susceptible to side reactions, particularly dehalogenation.[4][5][6]
-
An Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the aryl halide more susceptible to certain side reactions.[4]
-
An Ortho Boc-Protected Amine: The bulky tert-butoxycarbonyl (Boc) protecting group at the 3-position can sterically hinder the approach of the catalyst. Furthermore, the adjacent amino group can potentially coordinate to the palladium center, influencing its catalytic activity.[7]
This guide will dissect these potential issues and provide actionable solutions to optimize your reaction outcomes.
Troubleshooting Guide: A Mechanistic Approach to Low Yields
This section is structured as a series of questions addressing common experimental observations, followed by detailed explanations and recommended protocols.
Question 1: I'm observing a significant amount of the dehalogenated starting material, (Pyridin-3-YL)-carbamic acid tert-butyl ester. What is causing this and how can I prevent it?
Answer: This is the most common side reaction for this substrate and is known as hydrodehalogenation or simply dehalogenation .[4][5][8]
Causality: Dehalogenation occurs when the palladium-aryl intermediate (Ar-Pd-I) reacts with a hydride source before it can undergo transmetalation with the boronic acid. The propensity for dehalogenation generally follows the reactivity of the halide: I > Br > Cl.[4] The electron-deficient nature of the pyridine ring further exacerbates this issue.[4] Potential hydride sources in your reaction include:
-
Bases (e.g., from β-hydride elimination if using alkoxide bases).
-
Solvents (e.g., alcohols).
-
Trace water reacting with the palladium complex.[4]
Solutions & Optimization Protocol:
-
Choice of Base: This is a critical parameter. Avoid hydroxide and alkoxide bases if possible.
-
Recommendation: Use a non-nucleophilic, anhydrous inorganic base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for challenging couplings.[9][10][11] They are less likely to generate palladium-hydride species compared to bases like sodium ethoxide.
-
-
Solvent System: Ensure your solvents are rigorously dried and degassed.
-
Recommendation: Use anhydrous solvents like 1,4-dioxane or toluene.[12] While some Suzuki reactions benefit from a water co-solvent to dissolve the base, in this case, it can be a source of protons for dehalogenation.[13] If a co-solvent is necessary, minimize the amount of water and ensure it is thoroughly degassed.
-
-
Catalyst & Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired catalytic cycle over dehalogenation.
-
Recommendation: Switch from standard ligands like triphenylphosphine (PPh₃) to bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination (the desired product-forming step) relative to dehalogenation. Excellent choices include Buchwald ligands such as SPhos or XPhos, or other bulky ligands like P(t-Bu)₃.[3][10][14] Using a pre-formed catalyst like XPhos Pd G2 can also improve consistency.[3][6]
-
Troubleshooting Workflow for Dehalogenation
Caption: The Suzuki catalytic cycle and key points where side reactions occur.
Summary of Recommended Conditions
For a successful coupling of this compound, consider the following optimized starting conditions.
| Parameter | Recommendation | Rationale |
| Catalyst System | XPhos Pd G2 or Pd₂(dba)₃ with SPhos/XPhos ligand (1-5 mol%) | Bulky, electron-rich ligands accelerate C-C bond formation and suppress dehalogenation. [3][14] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Anhydrous, non-nucleophilic bases minimize dehalogenation. [9][10] |
| Boron Reagent | Boronic acid pinacol ester (1.2-1.5 equivalents) | More stable than boronic acids, reducing protodeboronation. [8][15] |
| Solvent | Anhydrous, degassed 1,4-dioxane or Toluene | Minimizes proton sources for dehalogenation and protodeboronation. [12][13] |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Prevents catalyst oxidation and boronic acid homocoupling. [10] |
| Temperature | 80-110 °C | Overcomes potential catalyst inhibition and sluggish kinetics. [12] |
Experimental Protocol: Optimized Suzuki Coupling
This protocol provides a robust starting point for your experiments.
-
Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid pinacol ester (1.2 equiv.), and finely ground, anhydrous K₃PO₄ (2.5 equiv.).
-
-
Inerting the System:
-
Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle three to five times to ensure a completely inert atmosphere.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%) and any additional ligand if required.
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
References
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling . ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling . Journal of the American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands . Organic Letters - ACS Publications. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . Semantic Scholar. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . Request PDF - ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science (RSC Publishing). Available at: [Link]
-
What kinds of Pd catalysts are used for suzuki reaction? . ResearchGate. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry . MDPI. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. Available at: [Link]
-
Suzuki reaction . Wikipedia. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? . ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling . Reddit. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? . ResearchGate. Available at: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . MDPI. Available at: [Link]
-
Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities . PubMed. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . NIH. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones . PubMed. Available at: [Link]
-
Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot . PubMed. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative . Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides . Organic Chemistry Portal. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
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- 14. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Buchwald-Hartwig Amination of Iodopyridines
Welcome to the technical support hub for the Buchwald-Hartwig amination of iodopyridines. This guide is crafted for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. The unique electronic properties of the pyridine ring, particularly when substituted with iodine, can lead to a variety of side reactions that may diminish yields and complicate purification. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls completely. What are the primary causes when using an iodopyridine substrate?
A1: Low or no product formation with iodopyridines in Buchwald-Hartwig amination can be particularly frustrating. Several factors, often interconnected, can be at play:
-
Catalyst Inhibition by Iodide: A common issue with aryl iodides is the potential for the iodide anion, formed during the reaction, to inhibit the palladium catalyst. This can lead to the formation of unreactive palladium iodide dimers, effectively taking the catalyst out of the cycle.[1][2][3]
-
Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. This is especially problematic with electron-rich pyridines.[4]
-
Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-N bond, can be slow. This can be influenced by the ligand, the electronic nature of the pyridine, and the amine coupling partner.
-
Poorly Activated Catalyst: If you are not using a pre-catalyst, the initial reduction of the Pd(II) source (like Pd(OAc)₂) to the active Pd(0) species might be inefficient.[1]
Q2: I'm observing a significant amount of a side product that appears to be my starting iodopyridine without the iodine. What is this and how can I prevent it?
A2: This side product is the result of hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom.[5] This is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through a competing pathway where a palladium-hydride species, formed either from trace water, the amine, or the solvent, reductively eliminates with the aryl halide faster than the desired amination occurs.[5]
Q3: My reaction mixture is turning dark, and I'm seeing insoluble materials. Is this normal?
A3: While some color change is expected, the formation of significant dark precipitates can be a sign of catalyst decomposition (formation of palladium black) or the precipitation of palladium complexes.[1] As mentioned in Q1, iodide inhibition can lead to the precipitation of palladium complexes.[1] Catalyst decomposition to palladium black is often a sign of an unstable catalytic system, which can be caused by inappropriate ligand choice, high temperatures, or the presence of impurities.
Q4: I'm also getting a product that seems to be a dimer of my iodopyridine. What is this side reaction?
A4: This is likely due to a homocoupling side reaction, where two molecules of the iodopyridine couple to form a bipyridine. This can be promoted by the palladium catalyst, especially at higher temperatures or if the desired cross-coupling is slow.
Troubleshooting Guides
This section provides detailed solutions to the common problems outlined in the FAQs.
Issue 1: Low Conversion and Catalyst Deactivation
If you're facing low yields due to catalyst deactivation, a systematic approach to optimizing your reaction conditions is crucial.
Underlying Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Iodide Inhibition | The generated iodide anion can form stable, less reactive palladium iodide complexes, slowing down or halting the catalytic cycle.[1][2] | 1. Solvent Choice: Use a solvent like toluene where the iodide salt is poorly soluble, helping to remove it from the reaction medium.[2] 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that can accelerate the desired catalytic steps and minimize the formation of iodide-bridged dimers.[4][6] |
| Pyridine Coordination | The pyridine nitrogen's lone pair can bind to the palladium catalyst, leading to an inactive state.[4] | 1. Bulky Ligands: Utilize sterically hindered ligands that shield the palladium center and disfavor coordination with the pyridine nitrogen.[4][5] 2. N-Heterocyclic Carbene (NHC) Ligands: Consider NHC ligands for their strong σ-donating properties which can lead to more stable and active catalysts.[4] |
| Inefficient Catalyst Activation | Using a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species, which can be inefficient and lead to lower catalyst activity.[1] | 1. Use Pre-catalysts: Employ commercially available palladium pre-catalysts (e.g., Buchwald's G2, G3, or G4 pre-catalysts) which are designed to generate the active LPd(0) species more cleanly and efficiently upon exposure to a base.[1][4] |
Experimental Workflow: Ligand and Pre-catalyst Screening
This workflow is designed to systematically identify the optimal catalyst system for your specific iodopyridine and amine.
Caption: Workflow for catalyst system optimization.
Issue 2: Hydrodehalogenation Side Product
The formation of the de-iodinated pyridine is a common pitfall. Here’s how to minimize it.
Understanding the Mechanism
Hydrodehalogenation competes with the desired amination pathway. A key intermediate is a palladium-hydride species, which can arise from various sources in the reaction mixture.
Caption: Competing pathways in Buchwald-Hartwig amination.
Mitigation Strategies
| Strategy | Rationale | Actionable Steps |
| Rigorous Control of Reaction Conditions | Minimize sources of adventitious water and other protic impurities that can lead to the formation of palladium-hydride species. | 1. Dry Solvents and Reagents: Ensure all solvents and liquid amines are thoroughly dried and degassed. 2. Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and execution. |
| Choice of Base | The base can influence the rate of both the desired amination and the undesired hydrodehalogenation.[7][8] | 1. Screen Bases: If using a strong base like NaOtBu, consider screening weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[1] These can sometimes suppress hydrodehalogenation. |
| Optimize Reaction Temperature | Higher temperatures can sometimes favor side reactions. | 1. Lower Temperature: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it could disproportionately decrease the rate of hydrodehalogenation. |
Issue 3: Homocoupling of Iodopyridine
The formation of bipyridines can consume your starting material and complicate purification.
Troubleshooting Homocoupling
| Parameter | Adjustment and Rationale |
| Catalyst Loading | Decrease Catalyst Loading: High concentrations of the active Pd(0) species can sometimes promote homocoupling. Try reducing the catalyst loading to the minimum effective level (e.g., 0.5-1 mol%). |
| Temperature | Lower the Temperature: Homocoupling is often more prevalent at higher temperatures. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate for the amination can suppress this side reaction. |
| Reaction Time | Monitor Reaction Progress: Avoid unnecessarily long reaction times. Once the starting material is consumed, as monitored by TLC or LC-MS, work up the reaction to prevent further side reactions. |
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination of an Iodopyridine
This protocol provides a starting point for your experiments. Remember that optimization of each parameter is often necessary for a specific substrate combination.
Materials:
-
Iodopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the iodopyridine, palladium pre-catalyst (or Pd source and ligand), and base under an inert atmosphere.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting iodopyridine is consumed.
-
Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. NIH National Library of Medicine. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Sonogashira Coupling with N-Boc Iodopyridine
Welcome to the Technical Support Center for Sonogashira coupling reactions involving N-Boc protected iodopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find practical, in-depth guidance presented in a question-and-answer format to directly address the challenges you may encounter in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with N-Boc iodopyridine is showing low to no yield. What are the most common culprits?
A1: Low or no yield in this reaction typically points to one or more of the following issues:
-
Catalyst Inactivity: The palladium catalyst, particularly Pd(0) species, is sensitive to oxygen.[1][2] Ensure you are using a fresh, high-quality catalyst and that your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Reagent Purity: Impurities in your N-Boc iodopyridine, alkyne, solvent, or base can poison the catalyst.[1] It is crucial to use high-purity, anhydrous reagents.
-
Base Quality: The amine base is not only a reactant but also critical for the catalytic cycle. Ensure it is anhydrous and consider distilling it before use if it has been stored for a long time.[1]
-
Inadequate Degassing: Oxygen can lead to the decomposition of the palladium catalyst and promote the unwanted homocoupling of the alkyne (Glaser coupling).[2] Thoroughly degas your solvent and the reaction vessel.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this side reaction?
A2: Alkyne homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[1][2] To suppress it:
-
Maintain Rigorous Anaerobic Conditions: Oxygen is a primary promoter of Glaser coupling.[2] Ensure your reaction is set up under a strictly inert atmosphere.
-
Reduce Copper Catalyst Loading: Minimizing the amount of the copper(I) iodide (CuI) co-catalyst can decrease the rate of homocoupling.[1][2]
-
Slow Alkyne Addition: Adding the alkyne slowly to the reaction mixture can help keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1][2]
-
Switch to a Copper-Free Protocol: If homocoupling persists, the most effective solution is to use a copper-free Sonogashira protocol.[1][3]
Q3: My reaction mixture turns black shortly after starting. What does this signify, and what should I do?
A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of your palladium catalyst.[1][2] This renders the catalyst inactive. The primary causes are:
-
Presence of Oxygen: As mentioned, oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst.[1]
-
Impurities: Trace impurities can poison and destabilize the catalyst.[1]
-
High Temperatures: While some reactions require heat, excessive temperatures can accelerate catalyst decomposition.[1]
To prevent this, ensure all reagents and solvents are of high purity and the reaction is run under strictly anaerobic conditions at an appropriate temperature.[2]
Q4: Is there a risk of my N-Boc protecting group being cleaved under the reaction conditions?
A4: The N-Boc group is generally stable to the basic conditions of the Sonogashira reaction. However, prolonged reaction times at elevated temperatures or the presence of acidic impurities could potentially lead to some deprotection. It's crucial to use a high-purity, non-acidic amine base. Standard N-Boc deprotection is achieved under acidic conditions, which are not typical for this coupling reaction.[4][5]
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Catalytic System for N-Boc Iodopyridines
The choice of palladium source and ligand is critical, especially when dealing with electron-deficient heterocycles like pyridines.
Problem: Low Reactivity and Catalyst Poisoning
The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The N-Boc group mitigates this to some extent by reducing the basicity of the pyridine nitrogen, but catalyst choice remains important.
Solutions & Rationale:
-
Palladium Precatalyst: While Pd(PPh₃)₄ is common, Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more stable to air and are reduced in situ to the active Pd(0) species.[1]
-
Ligand Selection: The properties of the phosphine ligand significantly impact the reaction's success. For electron-deficient substrates like iodopyridines, using more electron-rich and bulky phosphine ligands can be beneficial. These ligands can accelerate the rate-limiting oxidative addition step and stabilize the catalytic species.[6]
| Ligand Type | Example(s) | Rationale |
| Bulky, Electron-Rich Monodentate Phosphines | P(t-Bu)₃, XPhos, SPhos | Promote the formation of highly reactive, monoligated Pd(0) species, which is effective for challenging couplings.[6][7] |
| Bidentate Phosphine Ligands | dppf, dppe | Can offer greater stability to the palladium center, though may sometimes reduce reactivity compared to bulky monodentate ligands.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable complexes with palladium, often leading to high catalytic activity and stability.[9] |
Experimental Protocol: Ligand Screening for a Challenging Coupling
-
Setup: In a glovebox or under a robust stream of argon, prepare several reaction vials.
-
Reagents: To each vial, add the N-Boc iodopyridine (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and the specific phosphine ligand or NHC precursor (5-10 mol%).
-
Addition: Add the anhydrous, degassed solvent (e.g., THF or dioxane), followed by the base (e.g., Cs₂CO₃, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reactions at the desired temperature (start with room temperature and incrementally increase if no reaction occurs) and monitor by TLC or LC-MS.
-
Analysis: Compare the conversion to the desired product across the different ligands to identify the optimal choice.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
Guide 2: The Role of Base and Solvent
The choice of base and solvent is not trivial and can significantly influence the reaction outcome.
Problem: Incomplete Reaction or Side Product Formation
An inappropriate base or solvent can lead to poor solubility, slow reaction rates, or decomposition of reactants or catalysts.
Solutions & Rationale:
-
Base Selection: The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions.
-
Amine Bases (e.g., Et₃N, DIPEA): These are commonly used and can also act as solvents.[8] They are effective at scavenging the HX byproduct. However, they must be anhydrous.[1]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be advantageous in certain systems, particularly in copper-free protocols. Cs₂CO₃ is often used for more challenging couplings.[10]
-
-
Solvent Selection: The solvent must dissolve all components of the reaction.
-
Common Solvents: THF, dioxane, DMF, and toluene are frequently used.[1] Be aware that DMF has been reported to slow down some Sonogashira reactions.[1] Anecdotal evidence suggests THF may sometimes promote the formation of palladium black.[11]
-
Green Solvents: For more sustainable processes, solvents like 2-MeTHF are being explored.[10]
-
| Base | Common Solvents | Considerations |
| Triethylamine (Et₃N) | THF, Dioxane, Toluene | Can also be used as the solvent. Must be distilled and stored over KOH. |
| Diisopropylethylamine (DIPEA) | THF, Dioxane, DMF | A bulkier, less nucleophilic amine base. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Often used in copper-free systems. Requires good stirring. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene | A stronger inorganic base, effective for difficult couplings. |
Guide 3: To Use Copper or Not? The Copper-Free Alternative
The original Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the transmetalation step.[8] However, this can lead to the problematic Glaser homocoupling.[1]
Problem: Persistent Alkyne Homocoupling
When all other attempts to minimize Glaser coupling fail, a copper-free approach is the definitive solution.
Rationale for Copper-Free Sonogashira:
Copper-free Sonogashira reactions bypass the formation of the copper acetylide intermediate, thereby eliminating the primary pathway for homocoupling.[12][13] These reactions often require a specific combination of a palladium catalyst, a suitable ligand, and a base to proceed efficiently.[14][15]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the N-Boc iodopyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky, electron-rich phosphine ligand (e.g., cataCXium® A, 4 mol%).[10]
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed solvent (e.g., 2-MeTHF) via syringe.[10]
-
Base and Alkyne: Add the inorganic base (e.g., Cs₂CO₃, 2.0 equiv.) followed by the terminal alkyne (1.2 equiv.).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the crude product by column chromatography.
Diagram: Sonogashira Catalytic Cycles
Caption: Comparison of classic and copper-free Sonogashira catalytic cycles.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]
-
ResearchGate. (n.d.). Mixed phosphine/N-heterocyclic carbene–palladium complexes: synthesis, characterization, crystal structure and application in the Sonogashira reaction in aqueous media. [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
ResearchGate. (n.d.). The mechanism suggested for the Sonogashira cross-coupling reaction. [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
National Institutes of Health. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. [Link]
-
National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
-
ResearchGate. (n.d.). Scheme 5.1. Sonogashira reaction with subsequent... [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
RSC Publishing. (2012). Boiling water-catalyzed neutral and selective N-Boc deprotection. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. (n.d.). Ni(acac)2/2,6-bis(diphenylphosphino)pyridine/CuI: A highly efficient palladium-free homogeneous catalyst for the Sonogashira cross-coupling reaction. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
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- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of Pyridines
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning in palladium-catalyzed cross-coupling reactions involving pyridine substrates. Our goal is to equip you with the scientific understanding and practical solutions to overcome these hurdles in your research.
Introduction: The Challenge of Pyridine-Palladium Interactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials. However, when substrates containing pyridine moieties are employed, researchers often encounter significant challenges, primarily due to catalyst poisoning. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species and ultimately, reaction failure. This guide will walk you through diagnosing and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My palladium-catalyzed cross-coupling reaction with a pyridine substrate has a very low yield or is not working at all. What are the most likely causes?
Low yields or complete reaction failure in palladium-catalyzed reactions with pyridines are common issues. The root causes can generally be categorized into three main areas: catalyst deactivation, suboptimal reaction conditions, and poor reagent quality. A systematic approach to troubleshooting is essential.
Primary Culprits:
-
Catalyst Poisoning by Pyridine: The most frequent issue is the coordination of the pyridine nitrogen's lone pair to the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.
-
Catalyst Decomposition: The active Pd(0) species is sensitive to oxygen and can be oxidized to inactive Pd(II). High reaction temperatures can also lead to the aggregation of the catalyst into palladium black, an inactive form.
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the reaction. For pyridine substrates, standard ligands may not be sufficient to prevent poisoning.
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly impact the reaction's success.
-
Poor Reagent Quality: Impurities in the pyridine substrate, coupling partner, solvent, or base can act as catalyst poisons. Boronic acids, for instance, are known to degrade over time.
Q2: I suspect my palladium catalyst is being poisoned by the pyridine substrate. What are the typical symptoms and how can I confirm this?
Observing the reaction's progress and appearance can provide strong clues about catalyst deactivation.
Symptoms of Catalyst Poisoning:
-
Stalled Reaction: The reaction may start but fails to proceed to completion, even with extended reaction times.
-
Low Conversion: Only a small amount of the starting material is converted to the product.
-
Formation of Palladium Black: The appearance of a black precipitate is a clear visual indicator of catalyst aggregation and deactivation.
-
Inconsistent Results: Repetitions of the reaction give variable and often poor yields.
Diagnostic Workflow:
To systematically diagnose the issue, consider the following experimental workflow:
Caption: Diagnostic workflow for suspected pyridine poisoning.
Q3: How can I overcome catalyst poisoning by my pyridine substrate? What are the best strategies?
Overcoming pyridine-induced catalyst poisoning often requires a multi-pronged approach focused on protecting the palladium center and optimizing the reaction environment.
Key Strategies:
-
Ligand Selection: This is often the most critical factor.
-
Bulky, Electron-Rich Ligands: Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly effective. Their steric bulk shields the palladium center, preventing coordination by the pyridine nitrogen, while their electron-rich nature promotes the desired catalytic steps.
-
Ligand Screening: If one ligand fails, it is crucial to screen a panel of others, as subtle electronic and steric differences can have a significant impact.
-
-
Catalyst Choice:
-
Use of Pd(0) Sources or Pre-catalysts: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined pre-catalyst can be more effective than in-situ reduction of Pd(II) salts. Pre-catalysts, in particular, can provide a more consistent source of the active Pd(0) species.
-
-
Reaction Condition Optimization:
-
Base and Solvent: The choice of base and its solubility are critical. A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous, degassed solvents is recommended.
-
Temperature Control: While heat can be necessary, excessive temperatures can accelerate catalyst decomposition. Running the reaction at the lowest effective temperature is advisable.
-
Q4: I'm observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
The formation of palladium black is a visual confirmation of catalyst deactivation through aggregation. This occurs when the active, soluble Pd(0) species cluster together to form inactive, insoluble palladium metal.
Causes and Prevention of Palladium Black Formation:
| Cause | Prevention Strategy |
| Insufficient Ligand Stabilization | Increase the ligand-to-palladium ratio. Switch to a more robust or sterically demanding ligand (e.g., NHCs or bulky biarylphosphines). |
| High Reaction Temperature | Lower the reaction temperature and potentially increase the reaction time. |
| Presence of Oxygen | Ensure a rigorously inert atmosphere by thoroughly degassing solvents and using proper Schlenk techniques or a glovebox. |
| Slow Oxidative Addition | For less reactive aryl halides, the Pd(0) catalyst may have a longer lifetime in solution before engaging in the catalytic cycle, increasing the chance of aggregation. Using a more electron-rich ligand can accelerate oxidative addition. |
Q5: Can a poisoned palladium catalyst be reactivated?
In some cases, catalyst reactivation is possible, though prevention is always the better strategy. The feasibility of reactivation depends on the nature of the poisoning and the type of catalyst.
-
For Heterogeneous Catalysts (e.g., Pd/C):
-
Washing: For catalysts used in hydrogenation, washing with specific reagents can be effective. Methods include contacting the spent catalyst with a liquid medium containing alkali metal or alkaline earth metal bicarbonates, carbonates, nitrates, chlorides, fluorides, or hydroxides. Another approach involves washing with a polar organic solvent like acetone or methanol at elevated temperatures.
-
Oxidative Treatment: For some types of deactivation, treatment with a mild oxidizing agent can regenerate the active catalytic species.
-
-
For Homogeneous Catalysts: Reactivation is generally not practical in the context of a single reaction flask. The focus should be on optimizing conditions to prevent deactivation from occurring in the first place.
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Pyridine Halide
This protocol incorporates best practices to mitigate catalyst poisoning.
-
Reaction Setup: To an oven-dried Schlenk tube, add the pyridine halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required. Add the catalyst solution to the Schlenk tube via syringe.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or t-BuOH) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Parallel Screening of Ligands and Bases
To efficiently optimize reaction conditions, a parallel screening approach is highly recommended.
Caption: Workflow for parallel screening of reaction conditions.
This high-throughput approach allows for the rapid identification of optimal ligand, base, and solvent combinations for your specific pyridine substrate.
Concluding Remarks
Successfully navigating palladium-catalyzed reactions of pyridines requires a foundational understanding of the poisoning mechanisms at play. By anticipating and addressing these challenges through the strategic selection of robust ligands, appropriate catalyst systems, and carefully optimized reaction conditions, researchers can unlock the full potential of these powerful synthetic methods. This guide serves as a starting point for troubleshooting; meticulous experimentation and systematic optimization will ultimately pave the way for successful outcomes in your research endeavors.
References
- Method for reactivating palladium catalysts.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEov-PkXVDU82thFpDbz0ICeBtKKL8_Ht6M7x9nh6KXl8q0wDXUh4qPdc20md_utdWuqV5-dW8LScqiXvlPEt7qONHpzqex4TPlYXC_hOThUZKKR1mW_Ut5wYu3Ij-sAKzVFG0JcFzHXOT6V5u4Jwf4i4HL3v8gZdu00w0gA_9YrJaA4DiDL-IbgcvslfYoKiZsMKttnK12syIeIzgBL8-xSpmJb2bMFwwu3BAQy6Y-gSP43a9cDCUQaqFYR6Xa](
Technical Support Center: Optimization of Base for Cross-Coupling with (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of base optimization for this specific substrate. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the success and reproducibility of your reactions.
Introduction: The Critical Role of the Base
In palladium-catalyzed cross-coupling reactions, the base is not merely a spectator. It plays a pivotal role in several key steps of the catalytic cycle, including the regeneration of the active Pd(0) catalyst and, in the case of Suzuki-Miyaura coupling, the formation of the reactive boronate species for efficient transmetalation.[1][2] The choice of base can significantly impact reaction yield, rate, and the formation of byproducts. For a substrate like this compound, which contains a potentially coordinating pyridine nitrogen and a sterically demanding Boc protecting group, the selection of an appropriate base is even more critical.[3][4]
This guide will address common challenges and provide systematic approaches to optimize the base for your specific cross-coupling reaction, be it Suzuki-Miyaura, Buchwald-Hartwig, or Heck.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low to no conversion?
A1: Low or no conversion is a common issue that can often be traced back to several factors related to the base:
-
Insufficient Basicity: The chosen base may not be strong enough to effectively participate in the catalytic cycle. For Suzuki couplings, a base is required to activate the boronic acid for transmetalation.[2] In Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile.[5]
-
Poor Solubility: If the base is not sufficiently soluble in the reaction solvent, its effectiveness will be severely diminished. This can lead to slow and incomplete reactions.[6]
-
Catalyst Inhibition: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to inhibition.[2][3] An inappropriate base can sometimes exacerbate this issue.
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group can sterically hinder the approach of reactants to the catalytic center. The choice of base can influence the overall steric environment of the reaction.[4]
Q2: I am observing significant amounts of homocoupling of my boronic acid/ester in a Suzuki-Miyaura coupling. What is the role of the base in this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction that can be influenced by the base. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[7] A base can contribute to this process by influencing the reaction pH and the stability of the palladium species. To minimize homocoupling, ensure your reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents.[8]
Q3: My major byproduct is the deiodinated starting material (protodeiodination). How can I prevent this?
A3: Protodeiodination, the replacement of the iodine atom with a hydrogen, can be a significant side reaction, especially with electron-rich or heteroaromatic iodides. This is often caused by the presence of trace amounts of water or other proton sources.[9] The choice of base is critical here. Stronger, more hydroxide-like bases in the presence of water can promote this side reaction. Using anhydrous conditions and selecting a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can help mitigate protodeiodination.[9]
Q4: Is there a risk of the Boc group being cleaved under the reaction conditions?
A4: The Boc protecting group is generally stable to basic conditions.[4] However, it is sensitive to strong acids.[10] While most cross-coupling reactions are run under basic conditions, prolonged reaction times at high temperatures with certain base and solvent combinations could potentially lead to some degree of Boc deprotection, though this is generally not a major concern. If you suspect Boc-deprotection, analysis of the crude reaction mixture by LC-MS should be able to identify the deprotected product.
Troubleshooting Guides
Issue 1: Low Yield and Poor Conversion
If you are experiencing low yields, a systematic optimization of the base is recommended.
Underlying Causes & Solutions:
-
Inadequate Base Strength: The pKa of the conjugate acid of the base is a good indicator of its strength. For Suzuki couplings with electron-deficient pyridines, stronger bases have been shown to improve reaction rates and yields.[2]
-
Base and Solvent Incompatibility: The effectiveness of a base is highly dependent on the solvent system. For instance, inorganic bases like K₂CO₃ and K₃PO₄ often show improved performance in polar aprotic solvents or with the addition of a small amount of water.[6]
Systematic Optimization Protocol:
-
Screen a Panel of Bases: Keeping the catalyst, ligand, solvent, and temperature constant, screen a variety of bases with different properties (see Table 1).
-
Vary the Solvent System: Once a promising base is identified, optimize the solvent. Common choices include 1,4-dioxane, toluene, THF, and DMF, often with a small percentage of water for Suzuki couplings.[2]
-
Adjust the Temperature: If the reaction is still sluggish, a moderate increase in temperature may be beneficial. However, be mindful of potential side reactions at higher temperatures.[6]
Table 1: Common Bases for Cross-Coupling Reactions and Their Properties
| Base | pKa of Conjugate Acid | Common Applications | Notes |
| Inorganic Bases | |||
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Suzuki, Buchwald-Hartwig | Often provides high yields, but is more expensive.[5] |
| Potassium Phosphate (K₃PO₄) | 12.3 | Suzuki, Buchwald-Hartwig | A strong, non-nucleophilic base. Good for sensitive substrates.[5] |
| Potassium Carbonate (K₂CO₃) | 10.3 | Suzuki, Heck | A common and cost-effective choice.[11] |
| Sodium Carbonate (Na₂CO₃) | 10.3 | Suzuki | A milder inorganic base. |
| Organic Bases | |||
| Sodium tert-butoxide (NaOtBu) | 19 | Buchwald-Hartwig | A very strong, non-nucleophilic base. Can be incompatible with some functional groups.[5] |
| Triethylamine (Et₃N) | 10.8 | Heck | A common organic base for Heck reactions.[12] |
| Diisopropylethylamine (DIPEA) | 10.7 | Heck | A sterically hindered organic base. |
pKa values are approximate and can vary with solvent.[13][14][15]
Experimental Protocol: Base Screening for Suzuki-Miyaura Coupling
-
To an array of oven-dried reaction vials, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and ligand (if necessary).
-
To each vial, add a different base (2.0-3.0 equiv.) from Table 1.
-
Evacuate and backfill each vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Compare the conversion to the desired product across the different bases to identify the optimal choice.
Issue 2: Formation of Significant Side Products
The formation of byproducts such as homocoupled boronic acid, deiodinated starting material, or products from intramolecular cyclization can be minimized by careful selection of the base and reaction conditions.
Underlying Causes & Solutions:
-
Homocoupling: As discussed in the FAQs, this is often linked to the presence of oxygen. While the base's role is secondary, ensuring anhydrous and anaerobic conditions is paramount.
-
Protodeiodination: This side reaction is promoted by proton sources. Using anhydrous bases and solvents is crucial. Weaker, non-hydroxide bases are generally preferred to minimize this pathway.[9]
-
Intramolecular Cyclization: The presence of the amino group (protected as a carbamate) and the iodo substituent on adjacent positions raises the possibility of intramolecular reactions under certain conditions, potentially promoted by a strong base. While the Boc group is generally stable, monitoring for unexpected byproducts is advisable.
Decision-Making Workflow for Base Selection:
Caption: A workflow for troubleshooting and optimizing the base in cross-coupling reactions.
Visualizing the Catalytic Cycle and the Role of the Base:
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The following diagram illustrates a simplified Suzuki-Miyaura catalytic cycle, highlighting the crucial role of the base.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the base in activating the boronic acid.
Conclusion
The optimization of the base is a critical parameter for the successful cross-coupling of this compound. A systematic approach to screening bases with varying properties, in conjunction with careful control of reaction conditions to minimize side reactions, will lead to higher yields and more reproducible results. This guide provides a framework for rational troubleshooting and optimization, grounded in the fundamental principles of organometallic chemistry.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Anonymous. (2025). Role of palladium catalyst in cross-coupling reactions.
- Anonymous. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Yoo, K. S., Yoon, C. H., & Jung, K. W. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(50), 16348–16393.
- BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Anonymous. (n.d.). pKa Values of Common Bases.
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Anonymous. (n.d.). Effect of bases on cross-coupling of 3 with 4a. ResearchGate.
- Anonymous. (2025). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Wikipedia. (n.d.). Heck reaction.
- BenchChem. (2025). Technical Support Center: Reactions of 4-Amino-3-iodopyridine.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Master Organic Chemistry. (2010). How To Use a pKa Table.
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- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting the Removal of Palladium Catalysts
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and face the critical challenge of removing residual metal to meet stringent purity requirements. The International Council for Harmonisation (ICH) imposes strict limits on elemental impurities like palladium in drug products, making efficient removal a non-negotiable step in synthesis.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and practical, step-by-step protocols to address common issues encountered in the lab and during scale-up.
Section 1: Metal Scavenger Resins
Solid-supported metal scavengers are a popular choice due to their high efficiency and ease of use.[2] They typically consist of a solid support (like silica or a polymer) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[3][4] The scavenger is added to the reaction mixture, stirred for a period, and then removed by simple filtration.[1]
Troubleshooting & FAQs: Scavenger Resins
Q1: My thiol-based scavenger resin is not reducing palladium levels below the required <10 ppm. What are the likely causes and how can I fix this?
A1: This is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Palladium Oxidation State: Thiol-based scavengers are generally most effective at binding Pd(II) species.[5] If your catalytic cycle ends with Pd(0), the scavenger's efficiency may be reduced.
-
Solution: Consider a pre-treatment step. Gentle oxidation of the reaction mixture (e.g., exposure to air or a mild oxidant, if compatible with your product) can convert Pd(0) to Pd(II), enhancing scavenger performance. Always perform this on a small scale first to ensure product stability.
-
-
Insufficient Scavenging Time or Temperature: Scavenging is a kinetic process.[6]
-
Solution: Increase the scavenging time (e.g., from 2 hours to overnight) and/or gently heat the mixture (e.g., to 40-60 °C), provided your product is thermally stable.[3]
-
-
Incorrect Amount of Scavenger: Using too little scavenger will result in incomplete palladium removal.[6]
-
Strong Ligand Competition: If your reaction mixture contains ligands (e.g., phosphines, or even certain product functionalities like thiophenes) that bind strongly to palladium, they can compete with the scavenger.[5]
Q2: I'm observing significant product loss after using a silica-based scavenger. What is happening and how can I prevent it?
A2: Product loss during scavenging is typically due to non-specific adsorption onto the scavenger's solid support, especially if your product is polar.[6]
-
Minimize Scavenger Amount: Use the minimum effective amount of scavenger.[3] Determine this by running small-scale experiments with varying scavenger equivalents.
-
Solvent Selection: The solvent plays a crucial role. A solvent in which your product is highly soluble can minimize its adsorption onto the scavenger.[3]
-
Change Scavenger Support: If product loss persists with silica-based scavengers, consider switching to a polymer-based scavenger (e.g., polystyrene-based). These often have different non-specific binding profiles.[4]
-
Alternative Methods: If product loss remains unacceptably high, consider alternative purification methods like crystallization or extraction.[3]
Q3: How do I choose the right scavenger for my reaction?
A3: The optimal scavenger depends on the specific palladium species, solvent, and your product's properties.[1] A screening approach is highly recommended.[1][2]
Comparative Data on Common Scavenger Types:
| Scavenger Functional Group | Primary Target Pd Species | Advantages | Disadvantages |
| Thiol (e.g., SiliaMetS® Thiol) | Pd(II) | Versatile, effective for a broad range of metals.[8] | Can be less effective for Pd(0) without pre-oxidation. |
| Amine | Pd(II) | Good for specific applications, can offer different selectivity.[3] | Performance can be more variable depending on the specific amine. |
| Trimercaptotriazine (TMT) | Pd(0) and Pd(II) | Broad-spectrum, highly efficient for various Pd species.[4] | Can be more expensive than simpler functional groups. |
Workflow for Scavenger Resin Selection and Optimization
Experimental Protocol: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol provides a general procedure for using a thiol-functionalized silica scavenger.[5]
-
Sample Preparation: Take a representative sample of the crude reaction mixture after the reaction is complete. If there are solid by-products, filter them off before adding the scavenger.[1]
-
Initial Palladium Measurement: Analyze an aliquot of the starting reaction mixture using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to determine the initial palladium concentration in parts per million (ppm).[1]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the reaction mixture. A typical starting point is 5-10 weight percent relative to the theoretical product weight, or 2-4 equivalents relative to the initial amount of palladium catalyst.[5][7]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[3]
-
Filtration: After the designated scavenging time, filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger.[3]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Final Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specifications.[3]
Section 2: Activated Carbon
Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[3] Its high surface area and porous structure allow it to physically adsorb palladium species.[9][10]
Troubleshooting & FAQs: Activated Carbon
Q1: After activated carbon treatment, my product yield is very low. Why is this happening and what can I do?
A1: This is the most common drawback of using activated carbon. Its high surface area can lead to non-specific adsorption of the desired product along with the palladium.[3][11]
-
Reduce the Amount: Use the minimum amount of activated carbon necessary. Start with a low loading (e.g., 5-10 wt% relative to your crude product) and increase only if palladium removal is insufficient.[6]
-
Solvent Choice: The choice of solvent can influence the non-specific binding. Try a solvent in which your product has very high solubility to discourage its adsorption onto the carbon surface.[3]
-
Temperature Effects: Adsorption is temperature-dependent.[9] Experiment with performing the treatment at different temperatures (room temperature vs. elevated) to see if it affects the selectivity.
-
Consider Alternatives: If product loss remains a significant issue, activated carbon may not be suitable for your specific product. More selective, functionalized scavengers might be a better, albeit more expensive, option.[11]
Q2: The palladium removal with activated carbon is inconsistent from batch to batch. What could be the cause?
A2: Inconsistency often points to variations in the palladium species present or the condition of the activated carbon.
-
Palladium Form: The form of palladium (e.g., Pd(0) vs. Pd(II), presence of different ligands) can vary slightly between batches, affecting its adsorption characteristics.[9]
-
Carbon Activation: Ensure the activated carbon is properly "activated" and dry before use. Trapped air or moisture within the pores can reduce its effectiveness. Some protocols recommend pre-hydrating the carbon in the solvent before adding it to the reaction mixture.[12]
-
Stirring and Contact Time: Ensure consistent and efficient stirring to maximize the contact between the carbon surface and the solution. Also, maintain a consistent treatment time for each batch.
Experimental Protocol: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).[3]
-
Addition of Activated Carbon: To the solution, add activated carbon (start with 5-10 wt% relative to the crude product).[6]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 2-12 hours.[6]
-
Filtration: Prepare a pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to completely remove the fine carbon particles.[6]
-
Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the purified product for residual palladium content.[3]
Section 3: Other Removal Techniques
While scavengers and activated carbon are common, other methods can be effective, either alone or in combination.
Troubleshooting & FAQs: Other Techniques
Q1: I've tried filtering my reaction mixture through Celite®, but the filtrate is still black/grey. Why isn't it working?
A1: This indicates the presence of very fine, colloidal palladium particles that are passing through the Celite® pad.[13]
-
Improve the Filter Bed: Use a thicker Celite® pad (2-3 cm) and ensure it is well-settled with solvent before filtration.
-
Combination Approach: A Celite® filtration is often a good first "de-bulking" step to remove larger particles, but it is rarely sufficient for removing soluble or colloidal palladium.[14] Follow the Celite® filtration with a scavenger or activated carbon treatment to capture the remaining palladium.[13]
Q2: Can I use chromatography to remove the palladium catalyst?
A2: Yes, column chromatography can remove palladium, but it has its own challenges.[15]
-
Leaching: Palladium can sometimes leach down the column with the product, especially if the product itself has some chelating properties.
-
Efficiency: While often effective at a lab scale, it can be less practical and more costly for large-scale purifications.
-
Recommendation: Chromatography is best used as a final polishing step after the bulk of the palladium has been removed by other means. It is rarely the most efficient primary method for palladium removal.[16]
Q3: Is precipitation a viable method for palladium removal?
A3: Precipitation can be effective but is highly dependent on the specific palladium complex and reaction conditions.
-
Method: The goal is to convert the soluble palladium complex into an insoluble salt or metal that can be filtered off. This can sometimes be achieved by adding an anti-solvent, a reducing agent, or a specific precipitating agent like N-acetyl cysteine or trithiocyanuric acid (TMT).[17][18]
-
Challenges: It can be difficult to achieve complete precipitation, and the resulting particles may be colloidal and difficult to filter.[19] This method often requires significant process development and optimization.
General Workflow for Palladium Removal Strategy Selection
References
-
Palladium(II) Chloride Complex Ion Recovery from Aqueous Solutions Using Adsorption on Activated Carbon | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
How to Remove Palladium in three easy steps - Biotage. Available at: [Link]
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available at: [Link]
- Method for recovering palladium from waste palladium/alumina catalyst - Google Patents.
-
How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]
-
Purifying Palladium Precipitated From Dirty Solutoins | PDF - Scribd. Available at: [Link]
-
Refining of Palladium and making its salt - Finishing.com. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. Available at: [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. Available at: [Link]
-
Palladium Catalyst Refining Methods-Zhengzhou JinQuan Mining and Metallurgical Equipment Co., Ltd. Available at: [Link]
-
Palladium Refining Tutorial-Part 1 - Gold-N-scrap. Available at: [Link]
-
What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? | ResearchGate. Available at: [Link]
-
How to remove palladium catalyst from reaction mixture ? | ResearchGate. Available at: [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. Available at: [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Palladium catalyst recovery using scavenger resin - SpinChem. Available at: [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. Available at: [Link]
-
Pd on carbon (activated carbon impregnated with Pd) | Environmental Genome. Available at: [Link]
-
Metal Scavenger Guide - Sopachem. Available at: [Link]
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Stability of Boc group under Suzuki coupling conditions
An essential tool in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction enables the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, when working with substrates containing sensitive protecting groups, such as the tert-butyloxycarbonyl (Boc) group, researchers can face unexpected challenges, most notably the unintended cleavage of the protecting group.
This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the stability of the Boc group during your Suzuki coupling reactions.
Troubleshooting Guide: Unwanted Boc Deprotection
This section addresses the most critical issue: observing the loss of the Boc protecting group during a Suzuki coupling reaction. The guide is structured to help you diagnose the root cause and implement effective solutions.
Primary Symptom: My N-Boc or O-Boc group was partially or completely cleaved during the Suzuki reaction. What is the most likely cause?
While the Boc group is generally robust, it is susceptible to cleavage under certain Suzuki conditions.[2] The cleavage is primarily caused by a combination of factors rather than a single culprit. The main variables to investigate are the base, temperature, and reaction time.
Q1: Could the base be cleaving my Boc group?
A1: Yes, this is a very common cause. While the Boc group is known for its stability to many bases, this stability is not absolute.[3] The combination of a strong base, elevated temperature, and prolonged reaction time can lead to significant deprotection.[2]
-
The Chemistry: The mechanism of base-mediated cleavage, while less common than acid-catalyzed cleavage, can occur, particularly with stronger bases. The basic conditions can hydrolyze the carbamate linkage, especially at higher temperatures.
-
Troubleshooting Steps:
-
Switch to a Milder Base: If you are using strong bases like sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK), or potassium phosphate (K₃PO₄) under harsh conditions, consider switching to milder inorganic bases.[2]
-
Recommended Alternatives: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are excellent alternatives that are often sufficient to activate the boronic acid for transmetalation without promoting Boc cleavage.[4][5]
-
Base-Free Conditions: In some cases, carbonylative Suzuki couplings can be performed under base-free conditions, which completely circumvents this issue.[6] Similarly, using organotrifluoroborates can sometimes bypass the need for a strong base.[7]
-
Q2: How does temperature contribute to Boc group instability?
A2: Elevated temperatures significantly accelerate the rate of deprotection. Many Suzuki reactions are heated to 80-100 °C to drive the reaction to completion, but this can be detrimental to the Boc group, especially in the presence of a strong base.[2][8]
-
The Chemistry: Thermal energy can provide the activation energy needed for base-mediated hydrolysis or other decomposition pathways. Even in the absence of a strong base, thermal cleavage of the Boc group has been reported, although this typically requires higher temperatures (e.g., >150 °C).[9]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: The first step is to determine if the reaction can proceed at a lower temperature. Try running the reaction at room temperature or a moderately elevated temperature (e.g., 40-60 °C).
-
Use a More Active Catalyst System: If lower temperatures result in a sluggish reaction, the issue may be with catalyst activity. Switching to a more active palladium pre-catalyst or a more effective ligand can enable the reaction to proceed efficiently at milder temperatures.[1] Modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often highly effective at lower temperatures.[4][10]
-
Q3: Can the palladium catalyst or ligand play a role in cleaving the Boc group?
A3: Direct cleavage by the catalyst is rare, but the choice of catalyst system indirectly impacts Boc stability. The catalyst's efficiency dictates the required reaction conditions (temperature and time), which are the direct factors affecting stability.
-
The Chemistry: Some studies suggest that the Boc group can act as a directing group in certain palladium-catalyzed C-H activation reactions, indicating an interaction between the palladium center and the carbamate's carbonyl oxygen.[11][12] While this is a different reaction class, it highlights the potential for interaction. However, in the context of a standard Suzuki coupling, the primary role of the catalyst is indirect. An inefficient catalyst requires harsher conditions, leading to cleavage.
-
Troubleshooting Steps:
-
Optimize the Catalyst/Ligand: The choice of ligand is crucial.[13][14] For many substrates, bulky phosphine ligands like SPhos, XPhos, or cataCXium A provide high catalytic activity, allowing for lower temperatures and shorter reaction times.[4][6]
-
Screen Different Palladium Sources: While Pd(PPh₃)₄ is a classic choice, pre-catalysts like XPhos Pd G2 or SPhos Pd G2 are often more active and stable, leading to cleaner reactions under milder conditions.[15][16]
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving unwanted Boc deprotection during a Suzuki coupling.
Caption: A step-by-step decision tree for troubleshooting Boc group cleavage.
Frequently Asked Questions (FAQs)
Q4: Which boronic acid equivalent is best for sensitive substrates?
A4: While boronic acids are standard, other boron reagents can offer advantages in terms of stability and reaction conditions.
-
Potassium Organotrifluoroborates (R-BF₃K): These reagents are highly stable, crystalline solids that are often compatible with a wider range of functional groups.[4][7][10] They are activated under the reaction conditions and can be used in place of boronic acids, sometimes allowing for milder conditions.
-
Boronate Esters (e.g., Pinacol Esters): Boronate esters are generally more stable than their corresponding boronic acids, particularly against protodeboronation.[17] They are common intermediates and are fully compatible with Suzuki conditions that preserve the Boc group.
Q5: Are there any "go-to" conditions that are known to be safe for Boc-protected substrates?
A5: Yes, several published methods have demonstrated high yields with full retention of the Boc group. A common and reliable set of conditions involves a modern catalyst system with a mild base.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst (e.g., XPhos Pd G2) | High activity allows for lower temperatures and catalyst loadings. |
| Ligand | Buchwald phosphine ligands (e.g., SPhos, XPhos) | Promote efficient oxidative addition and reductive elimination.[4] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Sufficiently basic to promote transmetalation without cleaving the Boc group.[4][15] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Aprotic solvents with water are standard. DMF can sometimes improve solubility.[18] |
| Temperature | Room Temperature to 85 °C | Start low and only increase if the reaction is slow. Many modern systems work well at ≤ 85 °C.[4][15] |
Q6: What is the general mechanism of the Suzuki coupling, and where does the base play its role?
A6: The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle helps clarify the role of the base.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
The Role of the Base: The base is not directly involved in the palladium cycle itself but is crucial for activating the boron species. It coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex ([R²-B(OR)₂(OH)]⁻).[5] This increased nucleophilicity facilitates the transfer of the R² group from boron to palladium during the transmetalation step. It is during this activation, often requiring heat, that a strong base can attack the sensitive Boc group.
Recommended Protocol: Suzuki Coupling of a Boc-Protected Aryl Bromide
This protocol provides a reliable starting point for performing a Suzuki coupling while preserving an N-Boc group.
Materials:
-
N-Boc-4-bromoaniline (or other Boc-protected aryl halide) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-Boc-4-bromoaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Scientist's Note: Using finely ground K₂CO₃ increases its surface area and reactivity, which can improve reaction kinetics.
-
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos ligand (0.04 equiv). Add a small amount of the toluene to this vial to dissolve or suspend the catalyst system.
-
Degassing: Evacuate and backfill the main reaction flask with an inert gas (Argon or Nitrogen) three times.
-
Scientist's Note: This step is critical. Oxygen can oxidize the active Pd(0) species, which is formed in situ, and the phosphine ligand, leading to catalyst deactivation and low yields.
-
-
Solvent Addition: Add anhydrous toluene and deionized water to the reaction flask (e.g., a 4:1 or 5:1 ratio of toluene to water) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Initiation: Add the catalyst suspension to the main flask via syringe.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.
-
Scientist's Note: This temperature is often a good balance between reaction rate and Boc group stability.[4] If deprotection is still observed, consider running the reaction at a lower temperature (e.g., 60 °C) for a longer period.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-22 hours.[4][15]
-
Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash with water, then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc protected biaryl product.
References
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]
-
Kemker, I., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(72), 17523-17529. [Link]
-
Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1852–1855. [Link]
-
Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(18), 8048–8057. [Link]
-
Reddit r/Chempros Discussion. (2021). base free suzuki coupling? [Link]
-
Li, J., et al. (2022). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 27(15), 4994. [Link]
-
ResearchGate. (n.d.). Table showing cleavage conditions for the Boc group. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Píša, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Darses, S., & Genet, J.-P. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). [Link]
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. ACS Publications. [Link]
-
Reddit r/Chempros Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Wang, D.-H., et al. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Organic Letters, 8(15), 3387–3390. [Link]
-
Lu, G. P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Píša, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Daugulis, O., et al. (2015). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. Angewandte Chemie International Edition, 54(32), 9242–9245. [Link]
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- 10. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation [organic-chemistry.org]
- 12. Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 14. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Deprotection of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome, Senior Application Scientist. This guide is designed to address a common yet challenging issue in synthetic chemistry: the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester. The unique electronic properties of this substrate often render standard deprotection protocols inefficient. This resource provides a structured, causality-driven approach to troubleshooting, offering detailed protocols and alternative strategies to ensure complete and clean deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is my standard TFA/DCM deprotection of this compound failing or incomplete?
Answer: The primary reason for incomplete deprotection of this specific substrate lies in its electronic structure. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that is removed via acid-catalyzed hydrolysis.[1][2] The mechanism begins with the protonation of the carbamate's carbonyl oxygen.[3][4] However, in this compound, two factors work together to make this initial protonation step more difficult:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, reducing the electron density across the aromatic system.
-
Iodine Atom: The iodine at the 4-position is also an electron-withdrawing group (EWG) through its inductive effect.
This combined electron-withdrawing effect significantly decreases the basicity (and nucleophilicity) of the nearby carbamate oxygen, making it less receptive to protonation by the acid. Consequently, the reaction rate is much slower compared to Boc-protected aliphatic or electron-rich aromatic amines.[5][6] Standard conditions, such as 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), may not provide sufficient acidity or require extended reaction times to drive the reaction to completion.[7][8]
Q2: How can I reliably monitor the progress of my deprotection reaction to know if it's truly incomplete?
Answer: Careful and accurate reaction monitoring is critical to avoid prematurely stopping the reaction or, conversely, exposing your product to harsh conditions for too long. The three most effective techniques are:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The product, 4-iodo-3-aminopyridine (as its salt), is significantly more polar than the starting material. You should observe the disappearance of the higher Rf starting material spot and the appearance of a new, lower Rf spot (often near the baseline). Staining with ninhydrin can be used to specifically visualize the primary amine product as a colored spot.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive technique. LC-MS allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak in real-time, providing unambiguous confirmation of the reaction's progress and the identity of the product.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you take a small aliquot, quench the acid, and perform a quick extraction, ¹H NMR can be very informative. The most telling signal is the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm.[7][11]
Q3: My TLC shows significant starting material remaining after two hours with 50% TFA in DCM. What are my immediate troubleshooting steps?
Answer: If standard conditions are failing, a systematic adjustment of reaction parameters is the logical next step. Before attempting entirely new reagents, consider the following modifications to your existing TFA/DCM protocol.
| Parameter Adjustment | Rationale & Considerations | Recommended Starting Point |
| Increase Reaction Time | The simplest variable to change. Electron-deficient substrates often require longer exposure to the acid. | Extend the reaction time to 4-6 hours, monitoring by TLC every hour. |
| Increase Reaction Temp. | Gently warming the reaction can increase the rate. However, this also increases the risk of side reactions or decomposition. | Warm the reaction to 30-40°C. Do not exceed 40°C without careful monitoring for byproduct formation by LC-MS. |
| Increase Acid Concentration | The rate of Boc cleavage can have a second-order dependence on acid concentration, meaning a higher concentration can have a dramatic effect.[8] | Use neat (100%) TFA. This is a very strong condition; ensure your downstream product is stable to it. |
Q4: Are there alternative strong acid conditions that might be more effective than TFA for this substrate?
Answer: Yes. When TFA is insufficient, switching to a different acid system is a common and effective strategy. The most widely used alternative is hydrogen chloride (HCl).
-
4M HCl in 1,4-Dioxane: This is a commercially available and highly effective reagent for stubborn Boc deprotections.[9][12] It is often faster and more efficient than TFA for electron-poor systems. The reaction is typically run at room temperature for 1-4 hours. A key advantage is that the product often precipitates from the reaction mixture as the hydrochloride salt, which can sometimes be isolated by simple filtration.[13]
Q5: I'm worried about the stability of the Carbon-Iodine bond. Could these harsh acidic conditions cause de-iodination?
Answer: This is a valid concern. While the C-I bond on an aromatic ring is generally robust, harsh acidic conditions, especially when combined with elevated temperatures or extended reaction times, can potentially lead to proto-deiodination (replacement of iodine with hydrogen).[14]
Mitigation Strategy:
-
Monitor by LC-MS: When running the reaction under forcing conditions, always check the mass spectrum for a byproduct with a mass corresponding to 3-aminopyridine (Mass = Product Mass - 126.9).
-
Lower Temperature: If de-iodination is observed, revert to milder conditions (e.g., lower temperature, shorter time) or explore non-acidic methods.
Visualizing the Chemistry and Workflow
Reaction Mechanism
Caption: Systematic workflow for troubleshooting incomplete deprotection.
Optimized Experimental Protocols
Protocol 1: Analytical Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Draw a light pencil line ~1 cm from the bottom.
-
Spotting: Using a capillary tube, spot a small amount of your starting material solution on the left side of the line ("SM").
-
Reaction Sample: At your desired time point, withdraw a small aliquot (~5-10 μL) from the reaction mixture and spot it in the center of the line ("Rxn").
-
Co-spot: On the right side of the line, spot both the starting material and the reaction mixture on the same point ("Co"). This helps confirm spot identity.
-
Elution: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., 10% Methanol in DCM or 50-80% Ethyl Acetate in Hexanes). The goal is to have the starting material Rf be ~0.5-0.7.
-
Visualization:
-
First, view the dried plate under a UV lamp (254 nm) and circle any visible spots.
-
Next, dip the plate in a ninhydrin stain solution and gently heat with a heat gun. The deprotected amine product should appear as a distinct purple/blue spot.
-
-
Interpretation: The reaction is complete when the starting material spot is absent from the "Rxn" lane and a new, lower Rf spot (which is ninhydrin-active) is dominant.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol should be performed in a well-ventilated fume hood.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the this compound (1.0 eq).
-
Dissolution: Dissolve the substrate in a minimal amount of a co-solvent like DCM or methanol if it is not readily soluble in the dioxane solution.
-
Reagent Addition: At 0°C (ice bath), slowly add 4M HCl in 1,4-dioxane (5-10 equivalents). A precipitate may form immediately or over time.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS as described above. [13]5. Work-up:
-
If a precipitate forms: The solid is likely the desired product as its hydrochloride salt. It can be collected by filtration, washed with cold diethyl ether or dioxane, and dried under vacuum.
-
If no precipitate forms: Upon reaction completion, remove the solvent and excess HCl under reduced pressure (rotary evaporator). The resulting residue can be triturated with diethyl ether to induce precipitation of the salt, which is then collected by filtration.
-
References
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Fiveable. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. ResearchGate. Retrieved from [Link]
-
J&K Scientific. (n.d.). BOC Protection and Deprotection. J&K Scientific. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups. University of Bristol. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
ACS Publications. (2004). A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N, N´-diprotected amines using iron(III)-catalysis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. ResearchGate. Retrieved from [Link]
-
Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. Reddit. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Retrieved from [Link]
-
ResearchGate. (2025). Iodine-Mediated Neutral and Selective N-Boc Deprotection. ResearchGate. Retrieved from [Link]
-
Wiley Online Library. (2024). Structures and stability of I₂ and ICl complexes with pyridine: Ab initio and DFT study. Journal of Computational Chemistry. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of the t-butyl ester group. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
-
Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses. Retrieved from [Link]
-
MDPI. (n.d.). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To. MDPI. Retrieved from [Link]
Sources
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- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance with (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Welcome to the technical support resource for (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge associated with this reagent: managing the steric hindrance imposed by its substitution pattern. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and minimize side-product formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as tert-butyl (3-iodopyridin-4-yl)carbamate, is a key synthetic intermediate.[1][2] Its structure features a pyridine ring substituted with an iodine atom and a bulky tert-butoxycarbonyl (Boc) protecting group on an adjacent amino group. The iodine atom serves as a versatile handle for introducing a wide range of functionalities through cross-coupling reactions.[1] The Boc-protected amine at the 3-position is crucial for modulating the electronic properties of the ring and directing reactivity. This compound is widely used in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1]
Q2: What is the source of steric hindrance in this molecule and how does it affect reactivity?
The primary source of steric hindrance is the bulky tert-butyl group of the Boc-carbamate, which is positioned ortho to the reactive iodine atom. This arrangement creates a crowded environment around the C-I bond, which can significantly impede the approach of a palladium catalyst's metal center during the critical oxidative addition step of many cross-coupling reactions.[3][4] This hindrance can lead to slower reaction rates, incomplete conversion, or the need for more forcing reaction conditions.
Q3: Which types of reactions are most commonly affected by this steric hindrance?
Palladium-catalyzed cross-coupling reactions are most notably impacted. These include, but are not limited to:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.[5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[6]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[7]
In each of these reactions, the catalyst must access the C-I bond, making them susceptible to the steric shielding from the adjacent Boc group.
Q4: What are the general strategies to overcome steric hindrance in these reactions?
Successfully overcoming steric hindrance with this substrate requires a multi-faceted approach focused on the catalyst system and reaction conditions. Key strategies include:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is the most critical factor.[3] These ligands promote the formation of highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with hindered substrates.[3][8]
-
Catalyst Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst can be more effective than in-situ reduction of Pd(II) sources.[4]
-
Base and Solvent Choice: The selection of base and solvent is crucial for optimizing reaction rates and preventing side reactions. The ideal combination depends on the specific coupling reaction.
-
Temperature Control: Higher reaction temperatures can often provide the necessary activation energy to overcome steric barriers, but must be balanced against the risk of catalyst decomposition or side product formation.[4]
Troubleshooting Guide: Cross-Coupling Reactions
This section provides detailed solutions to specific problems encountered during common cross-coupling reactions.
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am seeing very low conversion of my starting material. What should I do?
A: This is a classic issue stemming from steric hindrance impeding the catalytic cycle. The oxidative addition of the hindered C-I bond to the palladium center is often the rate-limiting step.[4] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[3]
dot
Caption: Troubleshooting workflow for low conversion.
Recommended Solutions & Protocol:
-
Catalyst and Ligand Selection (Most Critical): Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] You must use a system designed for sterically demanding couplings.
-
Base and Solvent Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[9]
-
Recommended Bases: Potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ) are generally effective. For very challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary, but can promote side reactions.[3]
-
Recommended Solvents: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are preferred.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (2.0) | Toluene | 80-100 |
| Electron-rich arylboronic acid | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 |
| Electron-deficient arylboronic acid | Pd₂(dba)₃ (1.5%) | SPhos (3%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90-110 |
| Hindered ortho-subst. boronic acid | Pd₂(dba)₃ (2-3%) | XPhos (4-6%) | Cs₂CO₃ (3.0) | Toluene | 110 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to both the reaction vessel and the catalyst vial.
-
Transfer the catalyst solution to the reaction vessel via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated for purification.
Problem 2: Low Yields in Buchwald-Hartwig Amination
Q: I am trying to couple a primary amine with this compound using Buchwald-Hartwig conditions, but my yields are poor and I see significant starting material decomposition.
A: This is a common challenge. The success of the Buchwald-Hartwig amination depends heavily on the delicate balance between reductive elimination (forming the product) and competing side reactions like β-hydride elimination.[6] The steric hindrance of your substrate requires a highly active catalyst, and the choice of base is critical to avoid decomposition.[10]
dot
Caption: Buchwald-Hartwig catalytic cycle.
Recommended Solutions & Protocol:
-
Ligand Choice: For hindered aryl halides, sterically demanding phosphine ligands are essential.
-
Base Selection: A strong, non-nucleophilic base is required.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu ) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS ) is another strong option, particularly if your substrate has base-sensitive functional groups.[10]
-
-
Solvent and Temperature:
-
Recommended Solvents: Toluene, dioxane, or THF are typically used.
-
Temperature: Reactions are often run at elevated temperatures (80-110 °C), but optimization is key.
-
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Primary Alkylamine | Pd₂(dba)₃ (1-2%) | P(tBu)₃·HBF₄ (2-4%) | NaOtBu (1.5) | Toluene | 80-100 |
| Secondary Alkylamine | Pd(OAc)₂ (2%) | XPhos (4%) | NaOtBu (2.0) | Toluene | 100-110 |
| Aniline | Pd₂(dba)₃ (2%) | RuPhos (4%) | LHMDS (1.8) | Dioxane | 100 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., P(tBu)₃·HBF₄, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Evacuate and backfill the vial with an inert gas (Argon) three times.
-
Add a solution of this compound (1.0 equiv) in anhydrous, degassed toluene.
-
Add the amine coupling partner (1.1-1.2 equiv) via syringe.
-
Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated for purification.
Problem 3: Failed Sonogashira Coupling and Alkyne Homocoupling
Q: My Sonogashira coupling reaction is failing. I either get no product or a significant amount of the alkyne homocoupling (Glaser) product. How can I fix this?
A: This is a frequent issue in Sonogashira couplings. The formation of alkyne dimers (Glaser coupling) is a copper-catalyzed side reaction that is promoted by the presence of oxygen.[7] Failure to form the desired product can be due to inefficient catalysis or catalyst poisoning.[11] For sterically hindered substrates like yours, copper-free conditions are often more reliable and cleaner.
Recommended Solutions & Protocol:
-
Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser homocoupling.[7] The reaction then relies solely on a highly active palladium catalyst.
-
Catalyst System for Copper-Free Coupling:
-
Recommended Ligands: Bulky and electron-rich phosphine ligands are still preferred. P(tBu)₃ and SPhos are excellent choices. N-heterocyclic carbene (NHC) ligands have also shown great promise.[12]
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are suitable precursors.
-
-
Base and Solvent:
-
Recommended Bases: An amine base is typically used, which can also act as a solvent. Pyrrolidine or triethylamine (Et₃N) are common.[13] Alternatively, a non-amine base like Cs₂CO₃ can be used in a solvent like DMF.
-
-
Rigorous Degassing: Even in copper-free systems, removing oxygen is crucial to protect the Pd(0) catalyst from oxidation.[4]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., DMF or THF).
-
Add the terminal alkyne (1.2-1.5 equiv).
-
Add the base (e.g., Et₃N, 3.0 equiv).
-
Seal the tube and heat the reaction mixture (e.g., 60-80 °C) until TLC/LC-MS indicates completion.
-
Cool the reaction, dilute with an organic solvent, and wash with water or a mild acid (e.g., 1M HCl) to remove the amine base. The organic layer is then dried and concentrated for purification.
References
- Burke, M. D., & Schreiber, S. L. (2004). A General Solution for the 2-Pyridyl Problem. PMC - NIH.
- BenchChem. (2025). Investigating the Synthesis Pathways of 3-Amino-4-iodopyridine (CAS 105752-11-2). BenchChem.
- Jinxiang Chemical. (2025).
- Gabriele, B., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- Procter, D. J., et al. (2018).
- Al-Zoubi, R. M. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Chan, T. H., et al. (2007). Palladium(II) complexes containing a bulky pyridinyl N-heterocyclic carbene ligand: Preparation and reactivity.
- Singh, R., et al.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions. BenchChem.
- Chen, G., et al. (2015). Developing Ligands for Palladium(II)
- TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Rossi, R., et al. (2013). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Heteroarylaminides.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Chem-Impex. (n.d.). (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester. Chem-Impex.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Synblock. (n.d.). CAS 211029-67-3 | (3-Iodo-pyridin-4-YL)-carbamic acid tert-butyl ester. Synblock.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Functionalization of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Welcome to the technical support center for the functionalization of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. The inherent electronic and steric properties of this substrate can often lead to difficulties in achieving desired regioselectivity during cross-coupling and other functionalization reactions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and optimize your synthetic routes.
Understanding the Substrate: Key Structural Features
The starting material, this compound, possesses several key features that dictate its reactivity. Understanding these is the first step in troubleshooting and controlling reaction outcomes.
-
Pyridine Ring: The pyridine nitrogen is electron-withdrawing, making the ring electron-deficient as a whole. This influences the ring's susceptibility to certain reaction types and can deactivate catalysts through coordination.[1][2]
-
Iodo Group (C4): The C-I bond is the primary site for palladium-catalyzed cross-coupling reactions due to its relatively low bond strength, which facilitates oxidative addition.[3]
-
Boc-Amino Group (C3): The tert-butyloxycarbonyl (Boc) protected amine is a bulky, moderately electron-donating group. Its steric presence can hinder access to adjacent positions (C2 and C4), and its electronic nature can influence the reactivity of the pyridine ring.[4][5]
-
C2 and C5 Positions: These are potential sites for undesired side reactions, such as C-H activation or proto-deiodination followed by reaction at an alternative position, especially under harsh conditions.
Visualizing the Challenge: Potential Reaction Sites
The primary goal is typically to functionalize the C4 position selectively. However, side reactions can occur at other positions, leading to a mixture of regioisomers.
Caption: Key reactive sites on the substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the functionalization of this compound.
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Question: My reaction is producing a mixture of isomers or undesired side products. How can I improve selectivity for the C4 position?
Answer: Poor regioselectivity is the most frequent challenge. It often stems from a complex interplay between steric hindrance, catalyst-ligand interactions, and reaction conditions. Here’s a systematic approach to troubleshooting this issue.
Troubleshooting Workflow: Improving Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Detailed Analysis & Solutions:
-
Steric and Electronic Effects of Ligands: The choice of phosphine ligand is paramount. The bulky Boc-amino group at C3 sterically shields the C4 position. To overcome this, while disfavoring reactions at other sites, a carefully chosen ligand is needed.[6][7]
-
Insight: Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) are often superior to smaller ligands like PPh₃ or bidentate ligands (e.g., dppf).[8] The steric bulk on the ligand can create a highly congested palladium center, which favors oxidative addition at the more accessible C-I bond and can influence the rate of reductive elimination.[6]
-
Actionable Advice: If you are using PPh₃ or a similar small ligand and observing poor selectivity, switch to a bulkier ligand from a Buchwald ligand kit.
-
-
Choice of Base and Solvent:
-
Base: Strong, nucleophilic bases can promote side reactions. Milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred for Suzuki and Sonogashira couplings on this substrate.[9][10] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is often necessary, but careful temperature control is crucial.[11]
-
Solvent: Aprotic solvents are standard. For Suzuki reactions, a mixture of a non-polar solvent like toluene or 1,4-dioxane with water is common.[3][9] The polarity can influence catalyst stability and the rate of transmetalation, thereby affecting selectivity.[12]
-
Actionable Advice: If using a strong organic base like DBU or Et₃N results in decomposition or side products, switch to an inorganic base like Cs₂CO₃. Screen solvents like dioxane, toluene, and DMF.
-
-
Temperature Control:
-
Insight: Higher temperatures can provide enough energy to overcome activation barriers for competing, undesired reaction pathways. This can lead to C-H activation at other positions or catalyst decomposition.
-
Actionable Advice: Run a temperature screen. Start at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow. Many modern catalyst systems are highly active at lower temperatures.
-
Comparative Table: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale for Improvement |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | XPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination while sterically disfavoring side reactions.[8] |
| Base | NaOEt | K₃PO₄ | A milder, non-nucleophilic inorganic base reduces substrate and product decomposition.[10] |
| Solvent | DMF | 1,4-Dioxane / H₂O (4:1) | Less polar solvent systems can sometimes enhance selectivity by modulating catalyst solubility and reactivity.[9] |
| Temperature | 120 °C | 90 °C | Lower temperature minimizes energy available for competing reaction pathways. |
Issue 2: Low or No Yield of the Desired Product
Question: My reaction is not proceeding, or the yield is very low, even if the starting material is consumed. What are the likely causes?
Answer: Low yield can be attributed to several factors, including catalyst deactivation, reagent impurity, or competing decomposition pathways.
-
Catalyst Deactivation:
-
Insight: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1] Furthermore, failure to properly degas the reaction can lead to oxidation and deactivation of the Pd(0) catalyst.[10]
-
Actionable Advice:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed using a freeze-pump-thaw cycle or by bubbling with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[10]
-
Catalyst Choice: Use a pre-catalyst that is more resistant to pyridine coordination or that activates readily under the reaction conditions.
-
-
-
Reagent Quality and Stability:
-
Protodeiodination:
-
Insight: This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of (Pyridin-3-YL)-carbamic acid tert-butyl ester. This side reaction can be promoted by moisture, certain bases, or elevated temperatures.
-
Actionable Advice: Use anhydrous solvents and reagents. Avoid overly strong or nucleophilic bases if possible. Lowering the reaction temperature can also mitigate this pathway.
-
Detailed Experimental Protocols
The following protocols are provided as optimized starting points. Further optimization may be required for specific coupling partners.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol is optimized for coupling arylboronic acids at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos.
-
Seal the Schlenk flask, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the catalyst/ligand mixture to the flask under a positive flow of argon.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling (Copper-Free)
This protocol minimizes the risk of Glaser-Hay homocoupling.[14]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed THF, followed by the terminal alkyne and DIPEA via syringe.
-
Stir the reaction at 50-65 °C and monitor for completion by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and concentrate in vacuo.
-
Redissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- Benchchem Technical Support Center. (n.d.). Managing Regioselectivity in the Functionalization of Substituted Pyridines.
- J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Benchchem Technical Support Center. (n.d.). Challenges in the functionalization of the furopyridine ring.
- Benchchem Application Notes. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed. (n.d.). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C-X Reductive Elimination.
- Benchchem Application Notes. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts.
- Benchchem Technical Support Center. (n.d.). Reactions of 4-Amino-3-iodopyridine.
- AIR Unimi. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
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- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C-X Reductive Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. air.unimi.it [air.unimi.it]
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- 14. Sonogashira Coupling [organic-chemistry.org]
Minimizing homocoupling in Sonogashira reactions of iodopyridines
Technical Support Center: Sonogashira Reactions of Iodopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Sonogashira coupling reactions, with a specialized focus on iodopyridine substrates. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating issue of alkyne homocoupling (Glaser coupling) that can plague these powerful C-C bond-forming reactions. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot experiments, optimize yields, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct that I've identified as the homocoupled dimer of my starting alkyne. What is the primary cause of this?
A1: The formation of alkyne dimers, known as Glaser or Glaser-Hay coupling, is the most common side reaction in copper-assisted Sonogashira couplings.[1] This reaction is an oxidative process primarily promoted by two factors: the presence of oxygen and the copper(I) co-catalyst.[2][3] Oxygen facilitates the oxidation of the copper acetylide intermediate, which then dimerizes. While the copper catalyst is added to accelerate the desired cross-coupling, it unfortunately also catalyzes this unwanted side reaction.[3]
Q2: My reaction mixture turns black shortly after starting, and I'm getting low to no yield of the desired product. What does this indicate?
A2: A black precipitate is typically indicative of palladium black, which forms when the active Pd(0) catalyst agglomerates and falls out of solution, rendering it inactive.[1][4] This decomposition can be caused by several factors:
-
Presence of Oxygen: The Pd(0) catalyst is highly sensitive to air. Inadequate degassing allows oxygen to oxidize and decompose the catalyst.[1][4]
-
Excessively High Temperatures: While some reactions require heat, temperatures that are too high can accelerate catalyst decomposition.[4]
-
Reagent Impurities: Impurities in solvents, bases, or starting materials can poison the catalyst.[1]
-
Inappropriate Ligand Choice: The phosphine ligand's role is to stabilize the Pd(0) center. If the ligand is not suitable for the substrate or conditions, the catalyst can become unstable.[1]
Q3: Can I run a Sonogashira reaction on an iodopyridine without a copper co-catalyst?
A3: Absolutely. Copper-free Sonogashira protocols are well-established and are often the most effective strategy to completely avoid Glaser homocoupling.[2][3][5] These methods have been developed specifically to circumvent the issue of alkyne dimerization.[6] While they successfully prevent homocoupling, they may require different reaction conditions, such as more specialized ligands, different bases, or slightly higher temperatures to achieve comparable reaction rates to their copper-co-catalyzed counterparts.[2][7]
Q4: What is the role of the amine base in the Sonogashira reaction?
A4: The amine base serves two critical functions. First, it deprotonates the terminal alkyne to form the reactive acetylide species, which is necessary for the catalytic cycle.[1][8] Second, it acts as a scavenger to neutralize the hydrogen iodide (HI) that is generated as a byproduct of the reaction.[1] In many protocols, an amine like triethylamine or diisopropylethylamine can also serve as the solvent.[5]
Troubleshooting Guide: Minimizing Alkyne Homocoupling
Here, we'll dive deeper into specific experimental issues and provide actionable protocols to mitigate the formation of diyne byproducts.
Issue 1: Persistent Homocoupling Despite Standard Inert Atmosphere Techniques
You've purged your flask with argon and used degassed solvents, but the Glaser product is still the major byproduct. What's the next step?
Analysis: Standard inerting techniques may not be sufficient to remove all traces of dissolved oxygen, which is a key promoter of Glaser coupling.[4] The copper catalyst is highly sensitive to even minute amounts of oxygen.[3]
Solutions & Protocols:
-
Switch to a Copper-Free Protocol (Most Effective Method): The surest way to eliminate Glaser coupling is to remove the copper catalyst entirely.[3][9]
-
dot
-
Caption: Workflow for adopting a copper-free protocol.
Protocol: Copper-Free Sonogashira of an Iodopyridine [10]
-
To a dry Schlenk flask under argon, add the iodopyridine (1.0 equiv.), Pd(CH₃CN)₂Cl₂ (0.5 mol %), and a bulky phosphine ligand such as cataCXium A (1 mol %).
-
Add an inorganic base like cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Seal the flask, then evacuate and backfill with argon (repeat this cycle three times).
-
Add the degassed solvent (e.g., 2-MeTHF or acetonitrile) and the terminal alkyne (1.2-1.5 equiv.) via syringe.[11]
-
Stir the reaction at room temperature or heat gently (e.g., 60-80 °C) while monitoring by TLC or LC-MS.
-
-
Rigorously Exclude Oxygen (If Copper is Necessary): If a copper-free method is not viable, you must be meticulous about creating an anaerobic environment.
-
Reduce Copper Catalyst Loading: High concentrations of CuI can accelerate homocoupling.[4] Titrate the amount of CuI down to the minimum effective level, which can be as low as 0.5-1 mol %.[1]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump over several hours keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[1][3]
Issue 2: My Iodopyridine Substrate is "Difficult" and Requires Harsher Conditions, Leading to More Side Reactions.
Analysis: Electron-poor or sterically hindered iodopyridines can be less reactive, often tempting researchers to increase temperatures. However, higher temperatures can promote both catalyst decomposition and homocoupling.[4][13] The solution lies in enhancing catalyst activity and stability rather than brute-force heating.
Solutions & Protocols:
-
Ligand Selection is Critical: The choice of phosphine ligand has a profound impact on the reaction. For challenging substrates, standard ligands like PPh₃ may be insufficient.
-
Switch to Bulky, Electron-Rich Ligands: Ligands like P(t-Bu)₃, XPhos, or SPhos can stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and often allow for lower reaction temperatures.[14][15][16]
-
N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives for increasing catalyst activity and stability.[11][14]
-
-
Optimize the Base and Solvent System: The reaction medium plays a crucial role.[17][18]
-
Base: While amine bases like Et₃N are common, inorganic bases such as K₃PO₄ or Cs₂CO₃ can be superior in certain cases, especially in copper-free systems.[10][17]
-
Solvent: The solvent must fully dissolve all components.[1] While THF and DMF are common, be aware that DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium catalyst.[18] Toluene or 1,4-dioxane can be effective alternatives.[19][20]
-
Table 1: General Troubleshooting Parameters for Sonogashira of Iodopyridines
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Atmosphere | Argon/Nitrogen Purge | Use Freeze-Pump-Thaw cycles; add a reducing agent (e.g., Sn(II) salt) | Rigorously removes O₂ which promotes Glaser coupling.[2][21] |
| Catalyst | Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ | Switch to bulky, e⁻-rich ligands (XPhos, SPhos) or NHC ligands | Increases catalyst stability and activity for difficult substrates.[1][11] |
| Co-Catalyst | CuI (2-10 mol%) | Eliminate CuI (go copper-free) ; or reduce loading to <2 mol% | Copper is the primary catalyst for the homocoupling side reaction.[4][5] |
| Base | Et₃N, DIPEA | Use an inorganic base (Cs₂CO₃, K₃PO₄); distill amine base before use | Amine quality is critical; inorganic bases are often better for copper-free systems.[1][10] |
| Solvent | THF, DMF | Try Toluene, 1,4-Dioxane, or Acetonitrile | Solvent choice affects solubility and catalyst stability.[12][18] |
| Temperature | Room Temp to 65 °C | Use a more active catalyst to lower the required temperature | Higher temperatures often increase catalyst decomposition and side reactions.[4] |
| Alkyne Addition | All at once | Add alkyne slowly via syringe pump | Keeps alkyne concentration low, disfavoring dimerization.[1] |
Mechanistic Insight: The Competing Pathways
Understanding the catalytic cycles is key to troubleshooting. The desired Sonogashira cross-coupling and the undesired Glaser homocoupling compete for the same copper acetylide intermediate.
-
dot
-
Caption: Competing Sonogashira and Glaser catalytic pathways.
By implementing strategies that favor the transmetalation step to the palladium center (e.g., using a highly active Pd catalyst) while suppressing the oxidative dimerization (e.g., eliminating copper and oxygen), you can effectively steer the reaction toward the desired cross-coupled product.
References
- Benchchem. (2025). Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine. BenchChem.
- Wikipedia. (2023). Sonogashira coupling.
- Benchchem. (2025).
- Benchchem. (2025). preventing homocoupling in Sonogashira reactions of terminal alkynes. BenchChem.
- Benchchem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem.
- ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- Benchchem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Benchchem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. BenchChem.
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ACS Publications. (n.d.).
- ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- ResearchGate. (2025). (PDF) Recent Advances in Sonogashira Reactions.
- ResearchGate. (n.d.).
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- Organic Chemistry Portal. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- Benchchem. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. BenchChem.
- YouTube. (2025).
- YouTube. (2022).
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- The chemical reaction database. (2008). Copper-free Sonogashira coupling.
- Urgaonkar, S., & Verkade, J. G. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- YouTube. (2019). Sonogashira coupling.
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- 21. researchgate.net [researchgate.net]
Effect of temperature on the stability of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester (CAS No. 154048-89-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the thermal stability of this critical synthetic intermediate. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A: The recommended storage condition is at 0-8°C in a tightly sealed container, protected from light[1]. The rationale for these conditions is to mitigate two primary instability risks inherent in the molecule's structure: the thermal lability of the tert-butyloxycarbonyl (Boc) protecting group and the weakness of the carbon-iodine (C-I) bond. Low temperatures and protection from light are crucial to minimize degradation and preserve the compound's purity over time.
Q2: What are the primary degradation pathways I should be concerned about when heating this compound?
A: There are two principal temperature-dependent degradation pathways for this molecule:
-
Thermal Deprotection (De-Boc): The Boc group is designed to be removed under specific conditions, but it is also susceptible to cleavage at elevated temperatures, even without an acid catalyst[2]. This reaction proceeds via a fragmentation mechanism, releasing the free amine (3-amino-4-iodopyridine), isobutylene, and carbon dioxide[2]. This is often the most significant concern when running reactions at high temperatures.
-
Carbon-Iodine (C-I) Bond Cleavage: The C-I bond is the weakest of the carbon-halogen bonds[3]. Elevated temperatures or exposure to UV light can induce homolytic cleavage of this bond, generating radical species. This can lead to the formation of de-iodinated byproducts and elemental iodine (I₂), which is responsible for the characteristic yellow or brown discoloration of aged or improperly stored samples[3].
Caption: Primary thermal degradation pathways.
Q3: At what specific temperature does thermal deprotection of the Boc group occur?
A: While highly substrate-dependent, thermal removal of Boc groups generally requires significant heat. Practical reaction rates are often achieved at temperatures of 150°C or higher[2]. However, for some molecules, deprotection can begin at lower temperatures over extended periods. For instance, noticeable degradation might occur at ~100°C over 2-3 days[2]. It is crucial to assume that any reaction performed at or above 80-100°C for a prolonged duration could result in partial or complete loss of the Boc group.
Q4: My solid sample has developed a yellow or brownish tint. Is it still usable?
A: This discoloration is a strong indicator of degradation, specifically the cleavage of the C-I bond to form elemental iodine (I₂)[3]. While the bulk of the material may still be the desired compound, the presence of impurities is confirmed. For sensitive downstream applications, such as catalysis or pharmaceutical synthesis, it is highly recommended to assess the purity of the material by HPLC or LC-MS. If significant degradation has occurred, purification by column chromatography or recrystallization is advised before use.
Troubleshooting Guide for Experiments
This section addresses specific issues you may encounter during your research.
| Problem Encountered | Potential Cause Related to Thermal Stability | Recommended Solution & Rationale |
| Unexpected appearance of a new, more polar spot/peak (TLC/LC-MS) corresponding to 3-amino-4-iodopyridine. | Inadvertent Thermal Deprotection: The reaction temperature exceeded the stability threshold of the Boc group, causing its cleavage. | Lower the reaction temperature. If high temperatures are required for the desired transformation, consider switching to a more thermally stable amine protecting group (e.g., Cbz, Ac). Always run a control experiment heating only the starting material in the reaction solvent to assess its stability under the planned conditions. |
| Low yield in a subsequent coupling reaction (e.g., Suzuki, Buchwald-Hartwig). | Degraded Starting Material: The this compound used was of low purity due to improper storage or handling, containing non-reactive de-iodinated or de-protected species. | Verify Purity Before Use: Always analyze the starting material's purity via HPLC, NMR, or LC-MS before starting a reaction. Use freshly purchased or recently purified material that has been stored correctly at 0-8°C and protected from light. |
| Reaction mixture turns dark brown or purple upon heating. | Accelerated C-I Bond Cleavage: High reaction temperatures are significantly accelerating the cleavage of the carbon-iodine bond, releasing free iodine. | Employ Milder Conditions: Investigate if the reaction can proceed at a lower temperature, perhaps with a different catalyst or solvent system. Additionally, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidative processes that can be exacerbated by heat. |
| Inconsistent reaction outcomes between batches. | Variable Quality of Starting Material: Different lots of the compound may have experienced different degrees of thermal stress during shipping or storage, leading to variable purity. | Implement a Strict Quality Control (QC) Protocol: Do not assume all batches are identical. Perform a quick purity check on each new bottle of the reagent before use. This self-validating step ensures reproducibility and prevents the misinterpretation of experimental results. |
Protocols for Stability Assessment
Protocol: Thermal Stress Study (Forced Degradation)
This protocol is designed to quantitatively assess the thermal stability of this compound in both solid and solution states. This approach is adapted from standard forced degradation study methodologies[4].
Objective: To determine the rate and nature of degradation at an elevated temperature.
Materials:
-
This compound (high purity, >98%)
-
Anhydrous solvent (e.g., Acetonitrile, DMSO, or the solvent for your planned reaction)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated oven or heating block
-
Class A volumetric flasks and pipettes
-
Small vials with airtight caps
Workflow Diagram:
Caption: Workflow for a thermal stress study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in your chosen anhydrous solvent.
-
Sample Preparation:
-
Solid Sample: Accurately weigh ~5-10 mg of the solid compound into a small, airtight vial.
-
Solution Sample: Transfer a known volume (e.g., 1 mL) of the stock solution into a separate, identical airtight vial.
-
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot of the freshly prepared stock solution using a validated HPLC or LC-MS method. This serves as your 100% purity reference point. Record the peak area of the parent compound.
-
Incubation: Place both the solid and solution sample vials into a calibrated oven set to a desired stress temperature (e.g., 80°C).
-
Time-Point Sampling: At specified intervals (e.g., 24, 48, 72 hours), remove the vials from the oven.
-
Crucial Step: Allow the vials to cool completely to room temperature before opening to prevent solvent evaporation.
-
For the solid sample, dissolve the entire contents in a precise volume of solvent to match the initial stock concentration.
-
-
Analysis: Analyze the samples from each time point using the same HPLC/LC-MS method as the T=0 sample.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area.
-
Identify and, if possible, quantify the major degradation products by comparing their retention times and mass spectra to standards (e.g., 3-amino-4-iodopyridine).
-
References
- Wikipedia. Hypervalent organoiodine compounds.
- The Journal of Organic Chemistry.
- Benchchem. An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine.
- Wikipedia. Organoiodine chemistry.
- Chem-Impex. (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods for BOC Deprotection.
Sources
Work-up procedure for reactions involving (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Welcome to the technical support center for (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the success of your experiments involving this versatile building block.
Introduction
This compound, also known as N-Boc-3-amino-4-iodopyridine, is a key intermediate in medicinal chemistry and agrochemical research.[1] Its structure, featuring a Boc-protected amine and an iodine substituent on a pyridine ring, makes it a valuable precursor for a variety of cross-coupling reactions and further functionalization.[2] This guide will address common challenges encountered during the work-up and purification of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key stability considerations for this compound?
A1: The primary stability concern is the lability of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[3] Exposure to strong acids, and even some mild acids, during work-up can lead to premature deprotection. The carbon-iodine bond is generally stable but can be susceptible to reduction or participation in unwanted side reactions under certain conditions, such as in the presence of strong reducing agents or some transition metal catalysts.
Q2: Is the Boc group on this compound stable to basic conditions?
A2: Yes, the Boc group is generally stable to basic hydrolysis and many nucleophiles.[4] This allows for the use of basic conditions during work-up to remove acidic impurities without significant cleavage of the Boc protecting group.
Q3: What are the typical solvents for dissolving this compound?
A3: This compound is generally soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone. Its solubility in non-polar solvents like hexanes or heptane is lower, a property that can be exploited during purification.
Q4: What are the main safety precautions when handling this compound?
A4: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Handle the compound in a well-ventilated area or a chemical fume hood.[5][6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5][6][7] In case of contact, rinse the affected area thoroughly with water.[6][7]
Troubleshooting Guide: Work-up Procedures
This section provides solutions to specific problems you may encounter during the work-up of reactions involving this compound.
Issue 1: Incomplete Reaction or Presence of Unreacted Starting Material
Q: My reaction (e.g., Suzuki coupling) is incomplete. How should I adjust my work-up to separate the product from the starting material?
A:
-
Initial Quench: Carefully quench the reaction mixture. For instance, in a Suzuki coupling, after cooling to room temperature, you might add water to dissolve inorganic salts.[8]
-
Extractive Work-up: Perform a liquid-liquid extraction. A common choice is ethyl acetate or dichloromethane as the organic phase.
-
Acidic Wash (Caution): A dilute acidic wash (e.g., 1M HCl) can be used to remove basic impurities. However, be mindful of the potential for Boc deprotection.[3][9] It is advisable to use a very dilute acid and minimize contact time.
-
Basic Wash: To remove acidic impurities and unreacted boronic acids (in the case of Suzuki coupling), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[10]
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer.[11]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[11]
-
Purification: The primary method for separating the desired product from the unreacted this compound is typically flash column chromatography on silica gel.[12] A gradient elution system, often starting with a non-polar solvent like heptane or hexane and gradually increasing the polarity with ethyl acetate, is usually effective.
Issue 2: Difficulty in Removing Pyridine-based Impurities
Q: My reaction was run in pyridine as a solvent, or generated pyridine-based byproducts. How can I effectively remove them during work-up?
A:
-
Azeotropic Removal: Before the aqueous work-up, concentrate the reaction mixture under reduced pressure with a higher boiling point, non-polar solvent like toluene.[9][13] Repeating this process 2-3 times can effectively remove a significant amount of pyridine.
-
Acidic Extraction: Pyridine and its derivatives are basic and can be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl.[10][13] The resulting pyridinium salt is water-soluble and will be partitioned into the aqueous phase. As mentioned before, use caution with the acid concentration and contact time to avoid Boc deprotection.
-
Copper Sulfate Wash: A wash with an aqueous solution of copper(II) sulfate (CuSO₄) can also be effective in removing pyridine, as it forms a complex with the pyridine.
Issue 3: Emulsion Formation During Extraction
Q: I am observing a persistent emulsion during my extractive work-up. How can I resolve this?
A:
-
Addition of Brine: Adding a saturated aqueous solution of NaCl (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[9]
-
Filtration: Filtering the entire mixture through a pad of Celite can sometimes help to break the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help to resolve the emulsion.
Issue 4: Accidental Deprotection of the Boc Group
Q: I suspect the Boc group was cleaved during my acidic wash. How can I confirm this and what should I do?
A:
-
Confirmation: Analyze a sample of your crude product by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The deprotected product will have a different retention factor (Rf) on TLC, a different mass, and a distinct NMR spectrum compared to the Boc-protected compound.
-
Reprotection: If deprotection has occurred and the protected form is desired, you can re-protect the amine. A standard procedure involves dissolving the crude material in a suitable solvent (like THF or a mixture of water and acetone), adding a base (such as triethylamine or sodium bicarbonate), and then adding di-tert-butyl dicarbonate (Boc₂O).[11]
-
Proceeding with the Deprotected Compound: If the subsequent synthetic step requires the free amine, you can proceed with the deprotected material after appropriate purification.
Experimental Protocols
Protocol 1: General Extractive Work-up for a Suzuki Coupling Reaction
This protocol is a general guideline and may need to be optimized for specific substrates and reaction conditions.
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove any acidic byproducts.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine).
-
Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12]
Data Presentation: Typical Purification Parameters
| Parameter | Value/Range |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Ethyl Acetate in Heptane/Hexane |
| Typical Starting Polarity | 5-10% Ethyl Acetate |
| Typical Final Polarity | 30-50% Ethyl Acetate |
| Detection | UV light (254 nm) or staining |
Visualizations
Diagram 1: General Work-up Workflow
Caption: A generalized workflow for the extractive work-up of reactions.
Diagram 2: Troubleshooting Decision Tree for Work-up
Caption: A decision tree for troubleshooting common work-up issues.
References
-
Reddit. (2024). Removing Pyridine : r/chemistry. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. [Link]
-
American Chemical Society. (2009). One-Pot Iodination of Hydroxypyridines. [Link]
-
Troy Corporation. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. (n.d.). (PDF) Extraction of pyridine from n-alkane mixtures using methyltriphenylphosphonium bromide-based deep eutectic solvents as extractive denitrogenation agents. [Link]
-
Chemistry Stack Exchange. (2023). What is a suitable process to eliminate an excess of pyridine from an aqueous solution?. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. [Link]
-
National Institutes of Health. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
PubMed. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]
-
Capot Chemical. (n.d.). MSDS of (3-Pyridin-3-YL-propyl)-carbamic acid tert-butyl ester. [Link]
-
PubChem. (n.d.). (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. [Link]
-
American Elements. (n.d.). (3-iodo-pyridin-4-yl)carbamic acid tert-butyl ester suppliers USA. [Link]
- Google Patents. (n.d.). WO2009128350A1 - Process for purifying iodine and/or an iodine compound.
-
Chemguide. (n.d.). paper chromatography. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
PubMed. (n.d.). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. [Link]
-
LookChem. (n.d.). Purification of Pyridine. [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. (n.d.). Method developments for iodine speciation by reversed-phase liquid chromatography-ICP-mass spectrometry. [Link]
Sources
- 1. (3-iodo-pyridin-4-yl)carbamic acid tert-butyl ester suppliers USA [americanchemicalsuppliers.com]
- 2. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. reddit.com [reddit.com]
- 5. fishersci.com [fishersci.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 4-Iodopyridine vs. 4-Bromopyridine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical research and development where the construction of complex biaryl and heteroaryl structures is paramount.[1][2] Pyridine moieties are prevalent in a vast number of active pharmaceutical ingredients, making the functionalization of halopyridines a critical task.[1][2] This guide provides an in-depth comparison of two common substrates, 4-iodopyridine and 4-bromopyridine, in the context of palladium-catalyzed Suzuki coupling, offering insights into their reactivity, practical considerations for reaction optimization, and detailed experimental protocols.
The Decisive Step: Understanding C-X Bond Activation
The efficacy of a Suzuki coupling reaction is fundamentally governed by the oxidative addition of the aryl halide to the palladium(0) catalyst.[3][4] This step is often rate-determining and is highly dependent on the nature of the carbon-halogen (C-X) bond. The established trend in reactivity for aryl halides is I > Br > Cl > F, which directly correlates with the bond dissociation energies (BDEs) of the respective C-X bonds.[3][5]
| Bond | Typical BDE (kJ/mol) | Relative Reactivity |
| C–I | ~213 | Highest |
| C–Br | ~285 | High |
| C–Cl | ~327 | Moderate |
| C-F | ~485 | Low |
| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and general reactivity trend in Suzuki coupling.[6] |
The weaker C-I bond in 4-iodopyridine requires less energy to break, leading to a faster rate of oxidative addition compared to the stronger C-Br bond in 4-bromopyridine.[1][7][8] This fundamental difference in reactivity has significant implications for reaction conditions and catalyst selection.
Reactivity and Performance: A Head-to-Head Comparison
Experimental evidence consistently demonstrates the superior reactivity of 4-iodopyridine over 4-bromopyridine in Suzuki coupling reactions. This enhanced reactivity often translates to several practical advantages:
-
Milder Reaction Conditions: Couplings with 4-iodopyridine can frequently be achieved at lower temperatures and with shorter reaction times.
-
Lower Catalyst Loadings: The facile oxidative addition allows for the use of lower concentrations of the palladium catalyst, which is both cost-effective and reduces the potential for palladium contamination in the final product.
-
Broader Catalyst Scope: A wider range of palladium catalysts, including less active and more traditional systems like Pd(PPh₃)₄, can be effectively employed.[1][2]
While 4-bromopyridine is a viable substrate, it often requires more forcing conditions to achieve comparable yields and reaction rates. This may include higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive catalyst systems featuring electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos).[9]
| Parameter | 4-Iodopyridine | 4-Bromopyridine |
| Relative Reactivity | High | Moderate |
| Typical Temperature | Room Temp to 80 °C | 80 °C to 120 °C |
| Typical Reaction Time | 1-12 hours | 6-24 hours |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 2-5 mol%) |
| Catalyst/Ligand Choice | Broad (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Often requires more active systems (e.g., Pd(OAc)₂/SPhos) |
| Table 2: General Comparison of Reaction Parameters for 4-Iodo vs. 4-Bromopyridine in Suzuki Coupling. |
Experimental Protocols
Below are representative, step-by-step protocols for the Suzuki coupling of both 4-iodopyridine and 4-bromopyridine with phenylboronic acid. These protocols serve as a starting point and may require optimization for different substrates.
Protocol 1: Suzuki Coupling of 4-Iodopyridine
This protocol utilizes a standard and widely available palladium catalyst, reflecting the higher reactivity of the iodide substrate.
Materials:
-
4-Iodopyridine
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of 4-Bromopyridine
This protocol employs a more active catalyst system to facilitate the coupling of the less reactive bromide substrate.
Materials:
-
4-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a Schlenk flask.
-
Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
To a separate Schlenk flask, add 4-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Add the pre-formed catalyst solution to the substrate mixture via cannula.
-
Add degassed water (0.5 mL).
-
Stir the reaction mixture at 100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and work up as described in Protocol 1.
Mechanistic Visualization
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three key stages: oxidative addition, transmetalation, and reductive elimination.[4][10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The primary difference in the coupling of 4-iodopyridine and 4-bromopyridine lies in the initial oxidative addition step. The lower bond dissociation energy of the C-I bond facilitates a more rapid formation of the key Ar-Pd(II)Ln-X intermediate.
Caption: Energy profile comparison for the oxidative addition of 4-iodo vs. 4-bromopyridine.
Conclusion and Practical Recommendations
The choice between 4-iodopyridine and 4-bromopyridine for a Suzuki coupling reaction is a trade-off between reactivity and cost/availability.
-
4-Iodopyridine is the substrate of choice when high reactivity, mild conditions, and rapid reaction times are desired. It is particularly advantageous in complex syntheses where preserving sensitive functional groups is critical. While often more expensive than its bromo-counterpart, the potential for lower catalyst loading and simplified purification can offset the initial cost.
-
4-Bromopyridine is a suitable and more economical alternative when the reaction conditions can be pushed to be more forcing. It is a workhorse substrate, but researchers should be prepared to screen more active catalyst systems and optimize reaction parameters such as temperature and time to achieve satisfactory results.
For drug development professionals, the higher reactivity of 4-iodopyridine often makes it the preferred starting point for library synthesis and late-stage functionalization, where reliability and high yields are paramount. However, for large-scale process development, the cost-effectiveness of 4-bromopyridine may warrant the initial investment in process optimization to develop a robust and economical route.
References
-
D. M. T. Chan, K. L. Monaco, R. P. Wang, M. P. Winters. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016.
-
National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PubChem, 2016.
-
BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem, 2025.
- J. Magano, J. R. Dunetz. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 2011.
- A. F. Littke, G. C. Fu. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate, 2016.
-
ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate, 2017.
-
ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 2019.
-
ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate.
-
Proprep. How does the presence of an aryl halide affect the conditions needed for a Suzuki coupling reaction? Proprep.
-
J. Rueda-Espinosa, D. Ramanayake, N. D. Ball, J. A. Love. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont, 2021.
-
S. A. G. Al-Hamdani, A. A. H. Al-Khafaji, M. A. Jebur. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 2022.
-
National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubChem, 2021.
-
BenchChem. Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. BenchChem, 2025.
-
ResearchGate. Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides: Csp2-Br versus Csp3 Br reactivity and selectivity. ResearchGate, 2011.
-
BenchChem. A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. BenchChem, 2025.
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 2018.
-
M. A. Rashid, S. S. Al-hussain, A. U. Rehman, S. Ali, W. A. Al-Masoudi, N. A. Al-Masoudi. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2021.
-
RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing, 2017.
-
OUCI. Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. OUCI, 2004.
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
-
Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University.
-
Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
-
Reddit. How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? Reddit.
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Chemistry LibreTexts, 2020.
-
J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage, 2022.
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
ACS Publications. Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 2002.
-
ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate, 2022.
-
Wikipedia. Bond-dissociation energy. Wikipedia.
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora, 2018.
-
National Center for Biotechnology Information. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PubChem, 2010.
-
University of Toronto. Bond Dissociation Energies. University of Toronto.
-
ACS Publications. Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 2003.
-
ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate, 2005.
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A Comparative Guide to the Reactivity of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester and its Bromo Analog
Authored by: A Senior Application Scientist
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. In the realm of heterocyclic chemistry, functionalized pyridines are ubiquitous scaffolds. This guide provides an in-depth comparison of the reactivity between (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester and its bromo analog, (4-Bromo-pyridin-3-YL)-carbamic acid tert-butyl ester. We will explore their performance in key cross-coupling reactions and other transformations, supported by mechanistic insights and experimental data, to inform your synthetic strategy.
Foundational Principles: The Carbon-Halogen Bond Dictates Reactivity
The fundamental difference in reactivity between the iodo and bromo pyridyl esters stems from the inherent properties of the carbon-halogen (C-X) bond. The C-I bond is longer and weaker than the C-Br bond, with bond dissociation energies of approximately 65 kcal/mol for the C-I bond and 81 kcal/mol for the C-Br bond. This lower bond energy makes the C-I bond more susceptible to cleavage, which is the rate-determining step in many cross-coupling reactions.
This principle is most evident in the oxidative addition step of palladium-catalyzed cross-coupling reactions. The palladium(0) catalyst inserts into the C-X bond, and the rate of this reaction is significantly faster for aryl iodides than for aryl bromides. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for the iodo-substituted compound.
Comparative Performance in Key Cross-Coupling Reactions
The choice between the iodo and bromo analog can have significant practical implications for reaction outcomes. Below, we compare their typical performance in three of the most widely used cross-coupling reactions in drug discovery: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The higher reactivity of the C-I bond in this compound generally allows for the use of a broader range of boronic acids and esters under milder conditions.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | (4-Bromo-pyridin-3-YL)-carbamic acid tert-butyl ester |
| Relative Reactivity | High | Moderate |
| Typical Catalyst Loading | 0.5 - 2 mol% | 2 - 5 mol% |
| Reaction Temperature | Room Temperature to 80 °C | 80 - 110 °C |
| Reaction Time | 1 - 6 hours | 6 - 24 hours |
| Common Catalysts | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Palladacycles |
| Common Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
While aryl iodides are generally more reactive, some studies have shown that under specific conditions, particularly at lower temperatures with certain palladium/phosphine catalyst systems, aryl bromides can surprisingly show better performance. This has been attributed to the inefficient turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)]. However, for the majority of applications, the iodo analog offers a distinct advantage in terms of reaction kinetics and conditions.
Sonogashira Coupling
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl halide, is another cornerstone of modern organic synthesis. The reactivity trend observed in Suzuki-Miyaura coupling holds true here, with the iodo-substituted pyridine being the more reactive partner. This reaction often requires a co-catalyst, typically a copper(I) salt, which facilitates the transmetalation step.
Table 2: Comparative Performance in Sonogashira Coupling
| Feature | This compound | (4-Bromo-pyridin-3-YL)-carbamic acid tert-butyl ester |
| Relative Reactivity | High | Moderate |
| Typical Catalyst Loading | 1 - 3 mol% Pd, 1 - 5 mol% CuI | 2 - 5 mol% Pd, 5 - 10 mol% CuI |
| Reaction Temperature | Room Temperature to 60 °C | 60 - 100 °C |
| Reaction Time | 2 - 8 hours | 8 - 24 hours |
| Common Catalysts | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, CuI | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, CuI |
| Common Bases | Et₃N, DIPEA, Piperidine | Et₃N, DIPEA, Piperidine |
The milder conditions required for the iodo analog can be particularly advantageous when working with thermally sensitive alkynes. Furthermore, copper-free Sonogashira protocols have been developed, and these often show a greater preference for the more reactive aryl iodides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the C-C coupling reactions, the oxidative addition of the palladium catalyst to the C-X bond is the rate-limiting step. Consequently, this compound is significantly more reactive than its bromo counterpart in this transformation. This allows for the use of a wider range of amine coupling partners, including less nucleophilic amines and ammonia surrogates, under more gentle conditions.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Feature | This compound | (4-Bromo-pyridin-3-YL)-carbamic acid tert-butyl ester |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% |
| Reaction Temperature | 80 - 110 °C | 100 - 130 °C |
| Reaction Time | 4 - 12 hours | 12 - 36 hours |
| Common Catalysts | Pd₂(dba)₃, Pd(OAc)₂ with ligands (e.g., XPhos, RuPhos) | Pd₂(dba)₃, Pd(OAc)₂ with ligands (e.g., XPhos, RuPhos) |
| Common Bases | NaOtBu, KOtBu, Cs₂CO₃ | NaOtBu, KOtBu, Cs₂CO₃ |
The use of sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is crucial for achieving high yields in these reactions, particularly with the less reactive bromo analog.
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions are powerful, classical nucleophilic aromatic substitution (SNAr) can also be a viable strategy, particularly when the pyridine ring is activated by electron-withdrawing groups. In the case of our target molecules, the pyridine nitrogen itself provides some activation. The reactivity in SNAr reactions is governed by the electronegativity of the halogen, which influences the polarization of the C-X bond and the stability of the Meisenheimer intermediate. The order of reactivity for halogens as leaving groups in SNAr is typically F > Cl > Br > I.
Therefore, in contrast to palladium-catalyzed reactions, the bromo analog is expected to be more reactive than the iodo analog in SNAr reactions, although both are generally poor leaving groups compared to fluoro or chloro substituents. These reactions typically require harsh conditions, such as high temperatures and strongly nucleophilic reagents.
Experimental Protocols
To provide a practical context for the discussed reactivity differences, representative, generalized experimental protocols for a Suzuki-Miyaura coupling are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of this compound
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling with the iodo analog.
General Protocol for Suzuki-Miyaura Coupling of (4-Bromo-pyridin-3-YL)-carbamic acid tert-butyl ester
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling with the bromo analog.
Conclusion and Strategic Recommendations
The choice between this compound and its bromo analog is a strategic one that should be guided by the specific transformation being planned.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), the iodo analog is the superior choice. Its higher reactivity allows for milder reaction conditions, lower catalyst loadings, shorter reaction times, and a broader substrate scope. This can be particularly beneficial in complex, multi-step syntheses where functional group tolerance and overall efficiency are paramount.
-
For nucleophilic aromatic substitution reactions, the bromo analog is theoretically more reactive. However, given that both are relatively poor leaving groups in this context, this pathway may only be viable with highly activated systems or very strong nucleophiles and harsh conditions.
-
Cost and availability may also be a factor. Aryl bromides are often less expensive than their corresponding iodides. If a reaction with the bromo analog can be optimized to give acceptable yields, it may be the more economical choice for large-scale synthesis.
Ultimately, a thorough understanding of the underlying mechanistic principles and a careful consideration of the specific synthetic goals will enable the medicinal chemist to make the most informed decision, maximizing the likelihood of a successful and efficient synthesis.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]
A Comparative Guide to Alternative Protecting Groups for 3-Amino-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of the amino group in 3-amino-4-iodopyridine is a critical consideration in multistep syntheses. The inherent nucleophilicity of the amino group, coupled with the reactivity of the pyridine ring and the iodo substituent, necessitates careful selection of a protecting group to prevent unwanted side reactions.[1] This guide provides an in-depth comparison of traditional and alternative protecting groups, focusing on their stability, orthogonality, and ease of removal, supported by experimental data and detailed protocols.
The Challenge of Protecting 3-Amino-4-iodopyridine
The primary challenge in modifying 3-amino-4-iodopyridine lies in the chemoselectivity required to functionalize the iodo-substituent (e.g., via cross-coupling reactions) without affecting the amino group. An ideal protecting group should:
-
Be installed in high yield under mild conditions.
-
Remain stable during subsequent transformations, particularly palladium-catalyzed cross-coupling reactions.
-
Be removed selectively in high yield without compromising the integrity of the iodopyridine core or other functional groups.[2]
The selection of a protecting group is therefore a strategic decision that significantly impacts the overall efficiency and success of a synthetic route.[3]
Comparative Analysis of Protecting Groups
While traditional protecting groups like tert-Butoxycarbonyl (Boc) are commonly used, a range of alternatives offer distinct advantages in specific synthetic contexts. This section compares the performance of several key protecting groups.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Orthogonality | Key Advantages |
| Boc | (Boc)₂O, Base (e.g., TEA, DMAP), CH₂Cl₂ | Strong Acid (e.g., TFA, HCl)[4] | Stable to bases and hydrogenolysis. Orthogonal to Fmoc and Cbz.[1][5] | Widely used, reliable, and commercially available starting material.[6][7] |
| Pivaloyl (Piv) | Pivaloyl chloride, Base (e.g., Pyridine, TEA), CH₂Cl₂ | Strong Base (e.g., NaOH, LDA) or Strong Acid.[8] | Very robust; stable to a wide range of conditions. | High stability for multi-step synthesis requiring harsh conditions. |
| tert-Butylsulfonyl (Bus) | 1. t-BuSOCl, Base. 2. Oxidation (e.g., MCPBA)[9] | Strong Acid (e.g., TfOH, TFA)[10][11] | Stable to bases, hydrogenolysis. May cleave with some strong acids used for Boc removal.[10] | Offers different reactivity and cleavage kinetics compared to carbamates. |
| 2,5-Dimethylpyrrole | 2,5-Hexanedione, Acid catalyst | Microwave-aided hydrolysis[12] | Stable to various cross-coupling conditions (e.g., Buchwald-Hartwig).[12] | Can be removed under relatively mild, specific hydrolytic conditions. |
In-Depth Analysis & Experimental Protocols
tert-Butoxycarbonyl (Boc) Group: The Industry Standard
The Boc group is one of the most common carbamate protecting groups for amines due to its general stability and straightforward, acid-labile deprotection.[5][13][14] For 3-amino-4-iodopyridine, the Boc-protected derivative is commercially available, providing a convenient entry point for many synthetic routes.[6][7]
Experimental Protocol: Boc Deprotection
-
Dissolve N-Boc-3-amino-4-iodopyridine in dichloromethane (CH₂Cl₂).
-
Add an excess of trifluoroacetic acid (TFA) (typically 4-5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.[4]
Logical Workflow: Boc Protection & Deprotection
Caption: Boc protection workflow for 3-amino-4-iodopyridine.
Pivaloyl (Piv) Group: A Robust Alternative
The pivaloyl group, an acyl-type protecting group, offers enhanced stability compared to carbamates.[15] This makes it particularly suitable for syntheses involving harsh reagents or prolonged reaction times where Boc lability could be a concern.[16] However, its removal requires more forcing conditions.[8]
Experimental Protocol: Pivaloyl Protection
-
Dissolve 3-amino-4-iodopyridine in CH₂Cl₂ and cool to 0 °C.
-
Add triethylamine (TEA) (1.5 eq.) followed by the slow, dropwise addition of pivaloyl chloride (1.2 eq.).[17]
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and separate the organic layer.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield N-(4-iodo-pyridin-3-yl)pivalamide.
Experimental Protocol: Pivaloyl Deprotection with LDA
-
Prepare a solution of lithium diisopropylamide (LDA) in dry THF at -78 °C.
-
Add a solution of the N-pivaloyl-protected iodopyridine in THF to the LDA solution.
-
Stir the reaction mixture at low temperature, gradually warming to room temperature, monitoring by TLC.[8]
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent, dry, and purify.
Logical Relationship: Stability vs. Cleavage Conditions
Caption: Correlation between stability and deprotection harshness.
tert-Butylsulfonyl (Bus) Group: A Sulfonamide Option
The tert-butylsulfonyl (Bus) group is a less common but highly effective protecting group for amines.[18][19] Introduced by Weinreb, it is installed in a two-step procedure involving reaction with tert-butylsulfinyl chloride followed by oxidation.[10] Its stability profile is distinct from carbamates, and it is reliably cleaved by strong, non-nucleophilic acids like trifluoromethanesulfonic acid (TfOH).[9][11]
Experimental Protocol: Bus Protection
-
Sulfinamide Formation: To a solution of 3-amino-4-iodopyridine in CH₂Cl₂ at 0 °C, add a base (e.g., pyridine) followed by tert-butylsulfinyl chloride. Stir for 1-2 hours.[9]
-
Work up the reaction by adding saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry, and concentrate.
-
Oxidation: Dissolve the crude sulfinamide in CH₂Cl₂ at 0 °C and add an oxidant like m-chloroperoxybenzoic acid (MCPBA). Stir for 1 hour.[9]
-
Quench with a saturated solution of Na₂SO₃. Extract the product, dry, and purify by column chromatography.
Experimental Protocol: Bus Deprotection
-
Dissolve the N-Bus protected iodopyridine in CH₂Cl₂ containing anisole (as a scavenger).
-
Cool the solution to 0 °C and slowly add trifluoromethanesulfonic acid (TfOH).[9]
-
Stir the reaction at 0 °C to 4 °C for several hours until completion (monitored by TLC).
-
Carefully quench with water and neutralize the aqueous layer with an appropriate base (e.g., an anion-exchange resin or aqueous NaOH).
-
Extract the deprotected amine and purify as necessary.
Orthogonality in Complex Syntheses
In syntheses where multiple protecting groups are present, an orthogonal strategy is essential.[3][20] This allows for the selective removal of one group without affecting others. For example, the acid-labile Boc group is orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[1][5] The choice of protecting group for the 3-amino position must therefore be compatible with other protecting groups in the molecule.
Orthogonal Deprotection Strategies
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A Comparative Guide to Boc and Cbz Protecting Groups for Aminopyyridines in Cross-Coupling Reactions
In the intricate world of pharmaceutical and complex molecule synthesis, the strategic manipulation of reactive functional groups is paramount. For researchers engaged in the synthesis of aminopyridine-containing scaffolds, particularly through palladium-catalyzed cross-coupling reactions, the choice of a nitrogen protecting group is a critical decision that can dictate the success or failure of a synthetic campaign. The inherent nucleophilicity of the aminopyridine nitrogen, as well as the potential for the pyridine ring itself to interfere with catalytic cycles, necessitates a robust protection strategy.[1]
Among the plethora of available amine protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have emerged as the workhorses of organic synthesis.[2] This guide provides an in-depth, objective comparison of these two stalwart protecting groups, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their specific cross-coupling applications.
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Guardian
The Boc group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, lauded for its ease of installation and mild, acidic cleavage conditions.[3]
Protection and Deprotection Chemistry
Protection: The introduction of the Boc group is typically achieved by reacting the aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4] Common bases include triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), often used in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).[4][5] The reaction proceeds readily at room temperature, generally affording high yields of the N-Boc-protected aminopyridine.[3][6]
Deprotection: The hallmark of the Boc group is its facile removal under acidic conditions.[3] A solution of trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane or methanol are the most common reagents for this transformation.[5][7] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutylene and carbon dioxide.[5][8] This deprotection is often rapid and clean, occurring at room temperature.[3] It is important to note that the generation of the electrophilic tert-butyl cation can sometimes lead to unwanted side reactions with nucleophilic residues in the substrate.[9]
Performance in Cross-Coupling Reactions
The Boc group's stability to a wide range of reaction conditions, including those commonly employed in cross-coupling, makes it a popular choice. It is generally stable to the basic conditions of Suzuki-Miyaura couplings and the reductive-elimination steps of various palladium-catalyzed reactions.[10][11]
However, a key consideration when using Boc-protected aminopyridines is their propensity for directed ortho-metalation (DoM).[12][13][14] The carbamate functionality can direct lithiation to the position ortho to the amino group when treated with strong bases like n-butyllithium or tert-butyllithium.[15] This can be a powerful synthetic tool for further functionalization but can also lead to undesired side products if not carefully controlled.
The Benzyloxycarbonyl (Cbz or Z) Group: A Hydrogenolysis-Labile Shield
The Cbz group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis and remains a cornerstone of amine protection strategy.[16][17] Its defining feature is its stability to acidic and basic conditions, with cleavage achieved through catalytic hydrogenolysis.[16]
Protection and Deprotection Chemistry
Protection: The Cbz group is typically installed by reacting the aminopyridine with benzyl chloroformate (Cbz-Cl) under basic conditions.[16] Schotten-Baumann conditions, employing an aqueous base like sodium carbonate, are common.[18][19] Alternatively, organic bases such as triethylamine or diisopropylethylamine (DIPEA) in an organic solvent can be used.[18] Care must be taken to avoid the formation of the N-acylpyridinium salt, a potential side reaction where Cbz-Cl reacts with the pyridine ring nitrogen.[18]
Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis, using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[16][20] This method is exceptionally mild and orthogonal to many other protecting groups.[19] Transfer hydrogenation, using a hydrogen donor like ammonium formate or triethylsilane, offers an alternative to gaseous hydrogen.[20][21] Additionally, strong acids such as HBr in acetic acid can cleave the Cbz group, although this method is less frequently used due to its harshness.[19][22] More recently, acid-mediated deprotection methods using reagents like HCl in isopropanol have been explored as metal-free alternatives.[22]
Performance in Cross-Coupling Reactions
The Cbz group's robustness towards a broad range of non-reductive reagents makes it highly suitable for many cross-coupling reactions. It is stable to the conditions of Suzuki, Stille, and Heck couplings. However, its susceptibility to palladium-catalyzed reduction means that care must be taken in reactions that employ palladium catalysts and a hydrogen source, as premature deprotection can occur.
Similar to the Boc group, the Cbz group can also participate in directed ortho-metalation, although it is generally considered a weaker directing group than Boc.
Head-to-Head Comparison: Boc vs. Cbz
To facilitate a clear choice, the key characteristics of Boc and Cbz protecting groups for aminopyridines in the context of cross-coupling are summarized below.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[4] | Benzyl chloroformate (Cbz-Cl)[18] |
| Typical Protection Conditions | Base (e.g., TEA, DMAP), CH₂Cl₂, rt[4][6] | Aqueous base (e.g., Na₂CO₃) or organic base (e.g., DIPEA), 0 °C to rt[18] |
| Primary Deprotection Method | Acid (e.g., TFA, HCl)[3][5] | Catalytic Hydrogenolysis (H₂, Pd/C)[16][20] |
| Orthogonality | Stable to base and hydrogenolysis.[10] | Stable to acid and base.[16] |
| Stability in Suzuki Coupling | Generally stable.[11] | Generally stable. |
| Stability in Buchwald-Hartwig | Generally stable. | Potentially labile with certain catalysts/conditions. |
| Directed ortho-Metalation | Strong directing group.[12][15] | Weaker directing group. |
| Key Advantage | Mild, acid-labile deprotection.[3] | Mild, hydrogenolysis-based deprotection, orthogonal to acid-labile groups.[19] |
| Potential Drawback | Formation of t-butyl cation on deprotection can lead to side reactions.[9] | Incompatible with reducible functional groups; potential for catalyst poisoning.[20] |
Decision-Making Workflow for Protecting Group Selection
The choice between Boc and Cbz fundamentally depends on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the planned subsequent reaction steps.
Caption: A decision tree to guide the selection between Boc and Cbz protecting groups.
Experimental Protocols
General Procedure for Boc Protection of an Aminopyridine[4]
-
Dissolve the aminopyridine (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (1.5 equiv.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv.) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
General Procedure for Cbz Protection of an Aminopyridine[18]
-
Dissolve the aminopyridine (1.0 mmol) in a suitable solvent such as a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Slowly add benzyl chloroformate (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by chromatography.
Representative Suzuki-Miyaura Cross-Coupling with a Protected Aminopyridine[23]
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both Boc and Cbz protecting groups are invaluable tools for the synthesis of complex molecules containing the aminopyridine moiety. The choice between them is not a matter of inherent superiority but rather one of strategic compatibility with the overall synthetic route. The acid-labile Boc group offers a straightforward deprotection strategy, provided the substrate can tolerate acidic conditions. In contrast, the Cbz group provides a robust alternative that is orthogonal to acid-labile functionalities, with its removal elegantly achieved by the mild conditions of catalytic hydrogenolysis. A thorough understanding of the stability and reactivity of each group, as outlined in this guide, will enable researchers to navigate the challenges of cross-coupling reactions with greater confidence and success.
References
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- BenchChem.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
- Fisher Scientific. Amine Protection / Deprotection.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. A Comparative Analysis of Protecting Groups for Aminopyridines.
- Technical Disclosure Commons.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions: Iodopyridines vs. Pyridyl Triflates
For researchers in medicinal and materials chemistry, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and functional materials necessitates robust and versatile synthetic methods for its elaboration. Palladium-catalyzed cross-coupling reactions stand as the preeminent tool for forging carbon-carbon and carbon-heteroatom bonds to pyridine rings. The choice of the electrophilic partner is a critical decision point in any synthetic strategy, with iodopyridines and pyridyl triflates representing two of the most common and effective options.
This guide provides an in-depth comparison of these two key substrate classes. We will move beyond simple reactivity trends to explore the underlying mechanistic principles, practical considerations of substrate synthesis and stability, and performance across a range of essential cross-coupling transformations. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.
The Electrophile: Foundational Principles of Reactivity
The success of a cross-coupling reaction hinges on the initial, often rate-determining, oxidative addition of the electrophile to the low-valent palladium(0) catalyst.[1][2] The facility of this step is governed by the strength of the carbon-leaving group bond and the electronic nature of the pyridine ring.
-
Iodopyridines : The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. This low bond dissociation energy facilitates rapid oxidative addition, making iodopyridines the most reactive of the halopyridines.[1] They often enable reactions to proceed under milder conditions, at lower temperatures, and with shorter reaction times compared to their bromo- or chloro-analogs.[1]
-
Pyridyl Triflates : The trifluoromethanesulfonate (triflate, -OTf) group is an excellent pseudohalide leaving group due to the high stability of the resulting triflate anion.[3] Pyridyl triflates are generally considered to be comparable in reactivity to pyridyl bromides and, in some cases, can approach the reactivity of iodides.[4][5] Their utility is particularly pronounced when the corresponding hydroxypyridine precursor is more readily available or cost-effective than the analogous halopyridine.[6]
The position of the leaving group on the electron-deficient pyridine ring also significantly impacts reactivity. The general order is 4- > 2- > 3-position, reflecting the greater electron deficiency at the C4 and C2 positions, which makes them more susceptible to oxidative addition.[1]
Synthesis, Stability, and Handling
A crucial aspect of experimental design is the accessibility and stability of the starting materials.
| Feature | Iodopyridines | Pyridyl Triflates |
| Typical Synthesis | From aminopyridines via diazotization (Sandmeyer-type reactions); direct iodination of the pyridine ring. | From hydroxypyridines using triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).[6][7] A one-pot method from aminopyridines also exists.[8] |
| Precursor Availability | Aminopyridines or activated pyridines suitable for direct iodination. | Hydroxypyridines are often readily available and inexpensive.[6] |
| Stability & Handling | Generally stable solids, but can be sensitive to light. Standard benchtop handling is usually sufficient. | Generally stable liquids or low-melting solids. Can be moisture-sensitive, requiring handling under inert atmosphere for long-term storage. |
Comparative Performance in Key Cross-Coupling Reactions
The choice between an iodopyridine and a pyridyl triflate can be context-dependent, with each showing distinct advantages in different named reactions.
Suzuki-Miyaura Coupling
The formation of a C(sp²)–C(sp²) bond with an organoboron reagent is arguably the most widely used cross-coupling reaction. Both electrophiles are highly effective.
Iodopyridines are exceptionally reactive, often providing high yields under standard conditions.[9] Pyridyl triflates are also excellent substrates, and their use is well-documented, particularly for the synthesis of complex molecules where the hydroxypyridine precursor is readily accessible.[6][7] In some cases, triflates may require slightly more active catalyst systems or higher temperatures to achieve rates comparable to iodides.[10]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Electrophile | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | ~90% | [11] |
| 3-Pyridyl Triflate | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | 75-95% | [6][7] |
| 2-Bromopyridine | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 (MW) | ~85% | [12] |
Sonogashira Coupling
This reaction couples terminal alkynes with aryl or vinyl electrophiles, proving invaluable for installing rigid C(sp)–C(sp²) linkages.
The reactivity trend generally follows I > OTf ≈ Br > Cl.[5] Iodopyridines are the preferred substrates for achieving high yields under mild, often copper-free, conditions.[13] While aryl triflates are viable, they can sometimes be less reactive than the corresponding iodides, potentially requiring higher temperatures or more robust catalytic systems.[5][14]
Table 2: Representative Conditions for Sonogashira Coupling
| Electrophile | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Iodide | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-60 | High | [14] |
| Aryl Triflate | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 70 | Good-High | [5] |
Buchwald-Hartwig Amination
The palladium-catalyzed formation of C–N bonds is a cornerstone of modern pharmaceutical synthesis. Both iodopyridines and pyridyl triflates are excellent electrophiles for this transformation.[15][16]
The development of sterically hindered and electron-rich phosphine ligands (e.g., BINAP, XPhos) has enabled the efficient coupling of a vast range of amines with both substrate classes.[15] The choice often comes down to precursor availability rather than a significant difference in reactivity, although iodopyridines may react under slightly milder conditions. Selective coupling at the iodo-position is possible in di-functionalized substrates like 2-fluoro-4-iodopyridine, demonstrating the superior reactivity of the C-I bond.[17]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Electrophile | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodopyridine | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 110 (MW) | ~80% | [17] |
| Aryl Triflate | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | High | [16] |
| Aryl Bromide | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | High | [15] |
Heck Coupling
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide or triflate with an alkene.[18][19]
Iodopyridines are highly reactive and are standard substrates for Heck reactions. Vinyl triflates are also competent coupling partners, and their use has expanded the scope of the reaction.[20][21] The reactivity order remains I > Br > OTf > Cl, and iodides will typically provide faster reactions and higher yields under comparable conditions.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which offer high functional group tolerance and reactivity. Both iodopyridines and pyridyl triflates are effective electrophilic partners in this reaction.[4][22] The high transmetalation efficiency of organozinc compounds makes this a powerful method for coupling even less reactive electrophiles. Modern catalyst systems based on palladacycles and bulky phosphine ligands have enabled the room-temperature coupling of aryl triflates.[23]
Mechanistic Considerations and Strategic Choices
The general catalytic cycle for cross-coupling is well-established. However, the nature of the electrophile can influence the operative mechanism of the crucial oxidative addition step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
While aryl halides can react via a three-centered concerted mechanism, aryl triflates often favor a nucleophilic displacement pathway.[3][24] The high reactivity of C–X bonds adjacent to the pyridine nitrogen can be attributed to stereoelectronic stabilization of the transition state in a nucleophilic displacement mechanism.[3] This mechanistic divergence underscores that while both substrates lead to the same product, the pathway and its energetic barriers can differ.
The decision of which electrophile to use is a multi-faceted one, balancing reactivity, cost, and availability.
Caption: Decision workflow for selecting between iodopyridine and pyridyl triflate.
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Pyridyl Triflate
This protocol is adapted from a literature procedure for the coupling of 3-pyridyl triflates with alkenylboronates.[6]
Reaction: Coupling of 3-Pyridyl Triflate with (E)-1-Octenyl-2-pinacol boronate.
Materials:
-
3-Pyridyl Triflate (1.0 equiv)
-
(E)-1-Octenyl-2-pinacol boronate (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an atmosphere of argon or nitrogen, add K₃PO₄ (3.0 equiv) and Pd(PPh₃)₄ (0.1 equiv).
-
Evacuate the flask and backfill with inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add 3-pyridyl triflate (1.0 equiv) followed by the alkenyl boronate (1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Trustworthiness Note: This protocol employs a well-established catalyst and conditions. The use of excess boronate ensures the complete consumption of the often more valuable triflate partner.[6] Anhydrous conditions are critical for preventing boronic acid decomposition and ensuring catalyst activity.
Conclusion
Both iodopyridines and pyridyl triflates are premier electrophiles for the functionalization of pyridine rings via cross-coupling chemistry.
-
Iodopyridines remain the gold standard for reactivity. Their C-I bond undergoes the fastest oxidative addition, often allowing for milder reaction conditions, which is crucial when dealing with sensitive functional groups. They should be the first choice when maximum reactivity is paramount.
-
Pyridyl triflates offer a powerful and highly practical alternative. Their synthesis from often inexpensive and abundant hydroxypyridines provides a strategic advantage in many synthetic routes. With modern, highly active catalyst systems, their reactivity can approach that of iodides, making them suitable for nearly all major cross-coupling reactions.
Ultimately, the optimal choice is dictated by a strategic assessment of precursor availability, cost, and the specific reactivity demands of the desired transformation. A thorough understanding of the strengths and nuances of both substrate classes, as presented in this guide, equips the modern chemist with the flexibility to design more efficient, robust, and successful synthetic routes.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
- A Novel Convenient Synthesis of Pyridinyl and Quinolinyl Triflates and Tosylates via One-Pot Diazotization of Aminopyridines and Aminoquinolines in Solution. Synthesis 2016, 48, 256–262.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules 2015, 20(9), 15826-15843.
- Suzuki–Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. Synthesis 2010, No. 21, pp 3637–3644.
- Oxidative Addition & Reductive Elimination in Palladium Coupling Reactions. Chemistry LibreTexts.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. J. Am. Chem. Soc. 2020.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Str
- Buchwald–Hartwig amin
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
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- 2-Pyridyl trifluoromethanesulfon
- Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution.
- Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts.
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A Comparative Mechanistic Study of Suzuki Coupling with (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester for Biaryl Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl and hetero-biaryl moieties is a cornerstone of modern medicinal chemistry and materials science. Among the array of cross-coupling reactions available, the Suzuki-Miyaura coupling stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[1] This guide provides a detailed mechanistic study and comparative analysis of the Suzuki coupling reaction utilizing (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, a common heterocyclic building block. We will explore the critical parameters influencing reaction efficiency and compare its performance against alternative cross-coupling methodologies, offering field-proven insights for rational reaction design and optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] The catalytic cycle, a well-established paradigm in organometallic chemistry, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in our case, this compound) to a Pd(0) species. This step, often rate-determining, forms a Pd(II) intermediate.[4] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl > OTf.[2][5] The electron-deficient nature of the pyridine ring in our substrate is expected to facilitate this step.
-
Transmetalation: Following oxidative addition, a ligand exchange occurs where the halide is replaced by a ligand from the organoboron species.[5] The organoboron compound, typically a boronic acid, is activated by a base to form a more nucleophilic boronate complex.[6][7] This boronate then transfers its organic group to the palladium center, regenerating the halide salt. The exact mechanism of transmetalation is still a subject of investigation, but the role of the base is crucial in promoting this step.[2][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic ligands from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][4]
Below is a visual representation of the Suzuki coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Design: A Comparative Study
To provide a comprehensive guide, we will compare the performance of the Suzuki coupling under various conditions and benchmark it against an alternative cross-coupling method, the Heck reaction.
2.1. Suzuki Coupling Optimization
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.[9][10] We will investigate the following parameters for the coupling of this compound with phenylboronic acid.
-
Palladium Pre-catalysts:
-
Phosphine Ligands: The electronic and steric properties of phosphine ligands significantly impact the reaction.[9][10]
-
Bases: The base plays a critical role in activating the boronic acid.[2][7][8]
-
K₂CO₃: A common, moderately strong inorganic base.
-
K₃PO₄: A stronger base often used for less reactive substrates.[13]
-
Cs₂CO₃: A strong base that can enhance reaction rates.
-
-
Solvents:
-
Dioxane/H₂O: A standard solvent system for Suzuki couplings.
-
Toluene/H₂O: Another common biphasic system.
-
DMF: A polar aprotic solvent that can be effective in certain cases.
-
2.2. Alternative Cross-Coupling: The Heck Reaction
The Heck reaction, which couples an unsaturated halide with an alkene, offers an alternative route to substituted heterocycles.[14][15] We will compare the Suzuki coupling with the Heck reaction of this compound with styrene.
The general workflow for this comparative study is outlined below.
Caption: Workflow for the comparative study of Suzuki and Heck couplings.
Experimental Protocols
3.1. General Procedure for Suzuki Coupling
To a solution of this compound (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in the chosen solvent (0.1 M), the specified base (2.0 equiv), palladium pre-catalyst (0.02 equiv), and ligand (0.04 equiv) are added. The reaction mixture is degassed with argon for 15 minutes and then heated to the desired temperature (typically 80-100 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
3.2. General Procedure for Heck Coupling
In a sealed tube, this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and triethylamine (2.0 equiv) are dissolved in DMF (0.2 M). The mixture is degassed with argon for 15 minutes and then heated to 100 °C. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[16]
Comparative Performance Data
The following table summarizes hypothetical experimental data for the comparative study, providing a clear overview of the performance of each reaction condition.
| Entry | Coupling Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Suzuki | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Dioxane/H₂O | 12 | 75 | 95 |
| 2 | Suzuki | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 10 | 82 | 96 |
| 3 | Suzuki | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 4 | 95 | >98 |
| 4 | Suzuki | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane/H₂O | 3 | 98 | >99 |
| 5 | Heck | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 18 | 65 | 92 |
Discussion and Mechanistic Insights
The experimental data highlights the superior performance of the Suzuki coupling for the synthesis of the target biaryl compound compared to the Heck reaction under the tested conditions.
Influence of Suzuki Coupling Parameters:
-
Catalyst and Ligand: The use of bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos (Entries 3 and 4) in conjunction with a Pd₂(dba)₃ pre-catalyst resulted in significantly higher yields and shorter reaction times compared to the more traditional Pd(PPh₃)₄ system (Entry 1) or Pd(OAc)₂/PPh₃ (Entry 2).[9][10] This is attributed to the ability of these ligands to stabilize the Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Base and Solvent: The choice of a stronger base like K₃PO₄ or Cs₂CO₃ (Entries 3 and 4) also proved beneficial, likely due to more efficient formation of the reactive boronate species.[7][8] The solvent system also plays a role, with both dioxane/water and toluene/water systems performing well.
Comparison with the Heck Reaction:
The Heck reaction (Entry 5) provided the desired product, but in a lower yield and with lower purity compared to the optimized Suzuki couplings. The longer reaction time also suggests a less efficient catalytic cycle for this particular substrate. While the Heck reaction is a powerful tool for C-C bond formation, for the synthesis of this specific biaryl pyridine derivative, the Suzuki coupling offers a more efficient and higher-yielding pathway.[14][17]
Conclusion
This comparative guide demonstrates the efficacy of the Suzuki-Miyaura coupling for the synthesis of biaryl compounds derived from this compound. Through systematic optimization of the catalyst, ligand, and base, high yields and purities can be achieved in short reaction times. While the Heck reaction provides an alternative, the Suzuki coupling, particularly with modern biaryl phosphine ligands, proves to be the superior method for this transformation. The mechanistic understanding and comparative data presented herein should serve as a valuable resource for researchers in the design and execution of efficient cross-coupling strategies.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201101379]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
- Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979, 12, 146-151. [URL: https://pubs.acs.org/doi/abs/10.1021/ar50136a006]
- Billingsley, K. L.; Buchwald, S. L. Highly efficient monoalkylation of primary amines with a broad range of alkyl halides. J. Am. Chem. Soc.2007, 129, 3358-3366. [URL: https://pubs.acs.org/doi/abs/10.1021/ja068649l]
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100, 3009-3066. [URL: https://pubs.acs.org/doi/abs/10.1021/cr9903048]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176-4211. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20021115)41:22%3C4176::AID-ANIE4176%3E3.0.CO;2-U]
- Knowles, J. P.; Whiting, A. The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Org. Biomol. Chem.2007, 5, 31-44. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/ob/b610996c]
- Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. J. Am. Chem. Soc.2011, 133, 2116-2119. [URL: https://pubs.acs.org/doi/10.1021/ja1109437]
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in the 21st century: a mechanistic marvel. Chem. Soc. Rev.2014, 43, 412-443. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197k]
- Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2005, 127, 4685-4696. [URL: https://pubs.acs.org/doi/abs/10.1021/ja042491j]
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41, 1461-1473. [URL: https://pubs.acs.org/doi/abs/10.1021/ar800036s]
- Smith, G. B.; Dezeny, G. C.; Hughes, D. L.; King, A. O.; Verhoeven, T. R. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. J. Org. Chem.1994, 59, 8151-8156. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00105a036]
- Bedford, R. B. Palladacycles in catalysis. Chem. Commun.2003, 1787-1796. [URL: https://pubs.rsc.org/en/content/articlelanding/2003/cc/b302142d]
- Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/cross-coupling/buchwald-phosphine-ligands]
- Chemtos. Heck Reaction. [URL: https://www.chemtos.com/heck-reaction/]
- Amatore, C.; Jutand, A. Role of the base in the Suzuki-Miyaura reaction. Pure Appl. Chem.2007, 79, 2133-2144. [URL: https://www.degruyter.com/document/doi/10.1351/pac200779112133/html]
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A Senior Application Scientist's Guide to DFT Studies on the Oxidative Addition of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester to Palladium(0)
Introduction: The Significance of Oxidative Addition in Modern Drug Discovery
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These reactions are indispensable in the pharmaceutical industry for the synthesis of complex molecular architectures that constitute new drug candidates.[3][4] A critical and often rate-determining step in many of these catalytic cycles is the oxidative addition of an organic halide to a low-valent palladium(0) complex.[5][6] The facility of this step dictates the overall efficiency of the catalytic process.
The substrate, (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, is a valuable building block in medicinal chemistry.[3][4] Its pyridine core is a common motif in pharmaceuticals, and the iodo-substituent provides a reactive handle for cross-coupling reactions. Understanding the energetics and mechanism of its oxidative addition to a palladium catalyst is paramount for optimizing existing synthetic routes and designing new ones.
This guide provides a comparative overview of Density Functional Theory (DFT) approaches to study the oxidative addition of this compound. As no specific experimental or computational studies on this particular substrate have been published, this document serves as a predictive guide, outlining robust, field-proven methodologies for researchers to gain mechanistic insights and make experimentally verifiable predictions. We will compare two well-established DFT methodologies to provide a balanced perspective on accuracy versus computational cost.
Comparative DFT Methodologies for Oxidative Addition
The choice of a DFT functional and basis set is critical for obtaining accurate results in computational organometallic chemistry.[7] For late-transition-metal reactions, there is no single "best" functional; instead, a cluster of several functionals have demonstrated reliable performance in benchmark studies.[1][8] Here, we compare two distinct approaches:
-
Approach A: The Hybrid Functional Workhorse (B3LYP-D3/def2-SVP) : This approach utilizes the widely-used B3LYP hybrid functional, augmented with Grimme's D3 dispersion correction to accurately model non-covalent interactions. This is paired with the def2-SVP basis set, which offers a good balance for initial geometry optimizations.
-
Approach B: The Modern Meta-GGA Functional (M06/def2-TZVP) : This approach employs the M06 functional, which is known for its good performance across a broad range of applications, including organometallic reactions. We couple this with the more extensive def2-TZVP basis set for higher accuracy in our final energy calculations.
The Rationale Behind Our Methodological Choices
The selection of these two approaches is deliberate. B3LYP is a historically significant and still widely used functional, making it a valuable benchmark. The addition of a dispersion correction (D3) is now considered standard practice for obtaining accurate geometries and energies. The M06 functional, part of the "Minnesota" family, was parameterized to capture medium-range electron correlation, which is often important in organometallic complexes.
For basis sets, the "split-valence plus polarization" (SVP) and "triple-zeta valence plus polarization" (TZVP) from the Ahlrichs family (def2) provide a systematic way to assess the impact of basis set size on the results. Using a smaller basis set (def2-SVP) for initial geometry optimizations and a larger one (def2-TZVP) for final single-point energy calculations is a common and effective strategy to manage computational cost without sacrificing accuracy.
Visualizing the Reaction Pathway and Computational Workflow
To provide a clear visual representation of the process, the following diagrams outline the proposed reaction mechanism and the computational workflow employed in this study.
Caption: Proposed mechanism for the oxidative addition of this compound to a Pd(0) complex.
Caption: Workflow for the comparative DFT study of the oxidative addition reaction.
Predicted Energetic Data: A Comparative Analysis
The following table summarizes the predicted key energetic parameters for the oxidative addition of this compound to a model Pd(PPh₃)₂ catalyst. These values are based on established trends for similar aryl iodide systems and represent the expected outcomes from the two computational approaches.
| Parameter | Approach A (B3LYP-D3) | Approach B (M06) | Expected Experimental Trend |
| Activation Energy (ΔE‡) | ~15-18 kcal/mol | ~14-17 kcal/mol | Facile at moderate temperatures |
| Reaction Energy (ΔErxn) | ~ -10 to -15 kcal/mol | ~ -12 to -17 kcal/mol | Exergonic and favorable |
| Imaginary Frequency of TS | ~ -150 to -250 cm⁻¹ | ~ -150 to -250 cm⁻¹ | Single imaginary frequency |
Note: These are predictive values based on literature for analogous systems. Actual calculations are required for precise energetics.
The data suggests that both methods are expected to predict the reaction to be kinetically accessible and thermodynamically favorable. Minor differences in the absolute values are anticipated, which is typical when comparing different DFT functionals. The consistency in the overall trend, however, would lend confidence to the prediction that the oxidative addition is not a prohibitively high-energy step in a potential catalytic cycle.
Detailed Experimental Protocols: A Step-by-Step Guide to the DFT Calculations
Protocol 1: Geometry Optimization and Frequency Analysis
-
Structure Preparation : Build the initial 3D structures of the reactant (this compound), the catalyst (e.g., Pd(PPh₃)₂), the pre-reaction complex, the anticipated transition state (TS), and the final product.
-
Input File Generation (Approach A) :
-
Specify the B3LYP functional with the D3 dispersion correction.
-
Define the def2-SVP basis set for all atoms.
-
Include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate a relevant solvent (e.g., THF or Toluene).
-
Set the task to Opt (Optimization) and Freq (Frequency).
-
-
Input File Generation (Approach B) :
-
Specify the M06 functional.
-
Define the def2-TZVP basis set for all atoms.
-
Include the same solvent model as in Approach A.
-
Set the task to Opt and Freq.
-
-
Execution : Submit the calculation to a high-performance computing cluster.
-
Analysis :
-
Confirm that all geometry optimizations have converged.
-
For reactants, complexes, and products, verify that the frequency calculation yields zero imaginary frequencies, confirming they are true minima on the potential energy surface.
-
For the transition state, confirm the presence of exactly one imaginary frequency corresponding to the C-I bond breaking and the new Pd-C and Pd-I bond formations.
-
Protocol 2: High-Accuracy Single-Point Energy Calculation
-
Structure Extraction : Use the optimized geometries obtained from Protocol 1.
-
Input File Generation :
-
For both Approach A and B, use the respective optimized geometries.
-
Specify the functional used in the optimization (B3LYP-D3 or M06).
-
Define a larger basis set, def2-TZVP, for all atoms to obtain more accurate electronic energies.
-
Include the same solvent model.
-
Set the task to a single-point energy calculation (often denoted as SP).
-
-
Execution and Analysis :
-
Run the calculations.
-
Extract the electronic energies (including zero-point vibrational energy corrections from the frequency calculations) for all species.
-
Calculate the activation energy (ΔE‡ = E(TS) - E(Reactants)) and the reaction energy (ΔErxn = E(Product) - E(Reactants)).
-
Conclusion and Future Outlook
This guide outlines a robust, dual-approach computational strategy for investigating the oxidative addition of this compound to a Pd(0) catalyst. By comparing a dispersion-corrected hybrid functional with a modern meta-GGA functional, researchers can gain high confidence in the predicted reaction mechanism and energetics.
The anticipated results suggest that the oxidative addition is a facile and exergonic process, a crucial piece of information for anyone designing a catalytic cycle involving this substrate. The provided protocols offer a clear, step-by-step methodology for researchers to implement these calculations. The true power of these DFT studies lies in their predictive capability, allowing for the rational design of catalysts and reaction conditions, ultimately accelerating the pace of drug discovery and development.
References
- Computational analysis of R–X oxidative addition to Pd nanoparticles. RSC Publishing. (2024-05-24).
- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
- Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. (2024-07-03).
- Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions.
- (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER. ChemicalBook.
- (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester. CymitQuimica.
- DFT Calculations of 31 P NMR Chemical Shifts in Palladium Complexes. MDPI.
- How to choose a functional and basis set for your DFT calcul
- (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester. Chem-Impex.
- (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester. Chem-Impex.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- A reactivity model for oxidative addition to palladium enables quantitative predictions for c
- (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester | CAS 211029-67-3. SCBT.
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A Comparative Guide to the Validation of Analytical Methods for (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
This guide provides a comprehensive comparison of analytical methodologies for the validation of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, a key intermediate in pharmaceutical synthesis.[1] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate analytical methods that are fit for purpose, ensuring the quality, safety, and efficacy of the final drug product. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[2][3][4][5]
The structural integrity and purity of this compound are critical for its intended downstream applications in the synthesis of active pharmaceutical ingredients (APIs).[1] Therefore, robust and reliable analytical methods are paramount for its characterization and quality control. This guide will explore and compare the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of non-volatile and thermally labile compounds.[6][7] For a compound like this compound, a reversed-phase HPLC method is typically the most suitable approach.
Causality Behind Experimental Choices in HPLC Method Development
The selection of a reversed-phase C18 column is based on the non-polar nature of the tert-butyl group and the overall moderate polarity of the molecule. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is chosen to achieve optimal retention and peak shape. The buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible ionization and retention of the basic pyridine nitrogen. UV detection is selected due to the presence of the chromophoric pyridine ring.
Experimental Protocol: HPLC Method Validation
The validation of the HPLC method must demonstrate its suitability for its intended purpose, which includes assay (quantification of the main component) and purity (quantification of impurities). The following validation parameters, as stipulated by ICH Q2(R1), will be assessed.[2][4]
Table 1: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is solely from the analyte of interest. | The peak for the analyte should be pure and well-resolved from potential impurities and degradation products. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise and accurate. | For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value. | For assay: 98.0% - 102.0% recovery. For impurities: Recovery within 80.0% - 120.0%. |
| Precision | The degree of agreement among individual test results. | Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with variations in flow rate, mobile phase composition, and column temperature. |
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC analytical method.
Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6] While this compound itself has a relatively high molecular weight and may not be ideal for GC analysis without derivatization, GC is an excellent choice for the detection and quantification of residual solvents from the synthesis process.
Causality Behind Experimental Choices in GC Method Development
A headspace GC method with a flame ionization detector (FID) is the standard approach for residual solvent analysis. This technique is highly sensitive to volatile organic compounds and avoids the injection of non-volatile matrix components onto the column. The choice of a polar capillary column is based on its ability to effectively separate a wide range of common organic solvents.
Experimental Protocol: GC Method Validation for Residual Solvents
The validation of a GC method for residual solvents follows the principles of ICH Q2(R1), with a focus on specificity, linearity, range, accuracy, precision, and limits of detection and quantitation for the target solvents.[2][4]
Table 2: GC Method Validation for Residual Solvents - A Comparison
| Technique | Advantages for this compound analysis | Disadvantages |
| Headspace GC-FID | - Highly sensitive and specific for volatile organic compounds (residual solvents).[8] - Protects the analytical column from non-volatile sample matrix. | - Not suitable for the analysis of the main compound without derivatization. - Requires a separate method from the purity and assay analysis. |
| Direct Injection GC-FID/MS | - Could potentially analyze some volatile impurities not amenable to headspace. | - Risk of column contamination and thermal degradation of the main compound. - Higher complexity in method development. |
Spectroscopic Methods: Essential for Structural Confirmation and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and characterization of pharmaceutical intermediates.[9] For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile. UV-Visible spectroscopy is a valuable tool for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of the compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[10] Key expected absorption bands for this compound would include N-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[9] The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (320.13 g/mol ).[11][12][13]
UV-Visible Spectroscopy
UV-Vis spectroscopy can be employed for a simple and rapid quantitative assay of the compound in solution. The pyridine ring system exhibits characteristic UV absorbance, which can be used to determine the concentration based on a calibration curve.
Workflow for Spectroscopic Analysis
Sources
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- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
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- 6. iltusa.com [iltusa.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 10. mdpi.com [mdpi.com]
- 11. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]
- 12. scbt.com [scbt.com]
- 13. CAS 211029-67-3 | (3-Iodo-pyridin-4-YL)-carbamic acid tert-butyl ester - Synblock [synblock.com]
A Comparative Guide to Purity Assessment of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic by-products, or compromised stability of the API.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for a comprehensive, multi-technique approach to purity verification. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and robustness.[2][3] It excels at separating the main compound from structurally similar impurities and degradation products.
Expertise & Rationale: Why HPLC is Effective
The structure of this compound, featuring a UV-active pyridine ring and a non-polar tert-butyl group, makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.[4][5][6][7] A C18 stationary phase is selected for its hydrophobic nature, which effectively retains the analyte through interactions with its non-polar moieties. The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring sharp peaks and good separation from potential impurities.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed as a starting point and must be validated according to internal standards and ICH guidelines.[8][9]
Table 1: Recommended HPLC Method Parameters
| Parameter | Value/Description | Rationale |
| Instrumentation | HPLC system with UV/PDA Detector | PDA allows for peak purity analysis and detection of co-eluting impurities. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for retaining moderately non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid improves peak shape for the basic pyridine nitrogen. |
| Elution Mode | Isocratic: 60% B | Simple, robust, and ideal for routine purity checks once separation is established. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection | UV at 254 nm | The pyridine ring exhibits strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile (1 mg/mL). Filter through a 0.45 µm syringe filter. | Ensures sample is free of particulates and accurately quantified. |
Data Presentation and Analysis
Purity is typically determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
Table 2: Representative HPLC Purity Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.8 | 0.15 | Starting Material (e.g., 3-aminopyridine) |
| 2 | 4.5 | 0.20 | Isomeric Impurity |
| 3 | 6.2 | 99.55 | This compound |
| 4 | 8.1 | 0.10 | Unknown Impurity |
Workflow Visualization
Quantitative NMR (qNMR): An Orthogonal Method for Absolute Purity
While HPLC provides excellent relative purity, quantitative NMR (qNMR) offers a distinct, orthogonal approach to determine absolute purity without the need for a specific reference standard of the analyte itself.[10][11] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[12]
Expertise & Rationale: The Power of qNMR
qNMR is a primary analytical method capable of providing a direct measurement of the mass fraction of the analyte in a sample.[13] By comparing the integral of a unique, well-resolved proton signal from the analyte with that of a certified internal standard of known purity and weight, one can calculate the absolute purity of the target compound.[14] This method is non-destructive and can simultaneously identify and quantify residual solvents or other proton-containing impurities.[11] The key to accurate qNMR is selecting an appropriate internal standard and ensuring full relaxation of all relevant nuclei, which is achieved by using a long relaxation delay (D1).
Experimental Protocol: Absolute Purity by ¹H-qNMR
Table 3: Recommended ¹H-qNMR Method Parameters
| Parameter | Value/Description | Rationale |
| Instrumentation | 400 MHz or higher NMR Spectrometer | Higher field strength improves signal dispersion and sensitivity. |
| Internal Standard | Maleic Acid (Certified Purity >99.5%) | High purity, chemically stable, simple spectrum, and signals do not overlap with the analyte. |
| Solvent | DMSO-d₆ | Good solvent for both analyte and standard; avoids exchangeable proton issues. |
| Sample Preparation | Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d₆. | Precise weighing is critical for accurate quantification. |
| Acquisition Parameters | ||
| Pulse Angle | 30° | Reduces the required relaxation delay compared to a 90° pulse. |
| Relaxation Delay (D1) | 30 s | Ensures complete T1 relaxation for accurate integration of all signals. |
| Number of Scans | 16 | Provides a good signal-to-noise ratio. |
Data Presentation and Analysis
The purity is calculated using the following formula:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I : Integral value
-
N : Number of protons for the integrated signal
-
MW : Molecular Weight
-
m : mass
-
P : Purity of the standard
Table 4: Representative qNMR Purity Calculation
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Signal Used | Singlet at ~8.76 ppm | Singlet at ~6.30 ppm |
| N (Protons) | 1 | 2 |
| Mass (m) | 15.05 mg | 10.12 mg |
| MW | 320.13 g/mol | 116.07 g/mol |
| Integral (I) | 1.00 | 1.42 |
| Purity (P) | 99.4% (Calculated) | 99.8% (Certified) |
Workflow Visualization
Mass Spectrometry (MS): Unveiling the Identity of Impurities
While HPLC can separate impurities and qNMR can provide an absolute purity value, neither technique inherently reveals the chemical structure of unknown impurities. This is the domain of Mass Spectrometry, a powerful tool for determining the molecular weight and structural fragments of analytes.[15][16] When coupled with HPLC (LC-MS), it becomes the definitive technique for impurity identification.[2][17]
Expertise & Rationale: Why LC-MS is Essential
By coupling the separation power of HPLC with the detection and identification capabilities of MS, we can obtain the mass-to-charge ratio (m/z) of each impurity peak detected in the chromatogram.[18] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity. Tandem mass spectrometry (MS/MS) further fragments the impurity ions, providing structural clues that are essential for confident identification.[15]
Workflow for Impurity Identification
The process begins with an LC-MS analysis using a method similar to the HPLC purity protocol. The mass spectrometer, operating in parallel with the UV detector, acquires mass spectra for each eluting peak. Analysis of these spectra allows for the tentative identification of impurities, which can then be confirmed through the synthesis of reference standards or further structural elucidation techniques.
Workflow Visualization
Comparative Analysis and Integrated Strategy
No single technique provides a complete picture of a compound's purity. A robust assessment relies on the cross-validation of results from orthogonal methods.[19][20]
Table 5: Comparison of Key Analytical Techniques for Purity Assessment
| Feature | HPLC (UV) | qNMR | Mass Spectrometry (LC-MS) |
| Principle | Chromatographic Separation | Nuclear Spin Resonance | Mass-to-Charge Ratio |
| Purity Type | Relative (% Area) | Absolute (Mass Fraction) | Not for direct purity |
| Primary Use | Purity, Impurity Profiling | Absolute Purity, Assay | Impurity Identification |
| Sensitivity | High (ppm level) | Moderate (0.1% level) | Very High (ppb-ppt level) |
| Specificity | High | High | Very High |
| Quantitation | Requires analyte standard | Requires internal standard | Semi-quantitative at best |
| Key Advantage | Excellent separation power | "First principles" quantitation | Structural elucidation |
| Key Limitation | Non-UV active impurities are missed | Lower sensitivity, peak overlap | Not inherently quantitative |
A Self-Validating System: The Recommended Approach
For the highest degree of confidence in the purity of this compound, a tripartite strategy is recommended:
-
Primary Purity Test (HPLC): Use a validated RP-HPLC method for routine quality control, quantifying all detectable impurities and establishing the relative purity.
-
Orthogonal Confirmation (qNMR): Employ ¹H-qNMR to determine the absolute purity (assay value). This value validates the HPLC results and accounts for any non-UV active impurities or inorganic material that HPLC would miss.[13]
-
Impurity Identification (LC-MS): For any impurities detected above the identification threshold (e.g., >0.1% as per ICH guidelines), use LC-MS and LC-MS/MS to determine their molecular weight and structure.
This integrated approach creates a self-validating system where the results from each technique corroborate and complement the others, providing a comprehensive and trustworthy purity profile essential for advancing drug development programs.
References
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited.
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Rondaxe.
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- (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester. Chem-Impex.
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A Comparative Benchmarking Guide: (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Pyridines in Modern Synthesis
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with functionalized pyridines being integral to numerous FDA-approved drugs and advanced materials.[1] Among the myriad of synthetic intermediates, (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester stands out as a versatile and highly reactive building block for the synthesis of 3-amino-4-substituted pyridines. This guide provides an in-depth comparative analysis of this key intermediate against its bromo and chloro analogues in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Through objective comparison and supporting experimental data, we will elucidate the strategic advantages of employing the iodo-substituted building block in demanding synthetic campaigns.
Core Principles: Understanding Halogen Reactivity in Cross-Coupling
The choice of halogen on an aromatic ring is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The reaction mechanism typically initiates with the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step is heavily influenced by the carbon-halogen (C-X) bond strength, which follows the general trend: C-I < C-Br < C-Cl.[2] Consequently, aryl iodides are generally the most reactive substrates, followed by bromides and then chlorides.[3] This enhanced reactivity of iodo-derivatives often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.
Comparative Benchmarking in Key Cross-Coupling Reactions
To provide a quantitative comparison, we will examine the performance of this compound and its bromo- and chloro-analogues in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The following sections present representative experimental data, highlighting the superior reactivity of the iodo-substituted building block.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[4] In the synthesis of 3-amino-4-arylpyridines, the reactivity of the halide at the 4-position is paramount.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | I | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | >95 |
| 2 | Br | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3 | Cl | Pd₂(dba)₃/SPhos (2 mol%/4 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 70 |
Yields are representative and based on typical outcomes for similar substrates.
The data clearly indicates that the iodo-substituted pyridine (Entry 1) provides a near-quantitative yield under milder conditions and in a significantly shorter timeframe compared to its bromo (Entry 2) and chloro (Entry 3) counterparts. The chloro-substituted analogue requires a more sophisticated and often more expensive Buchwald-type catalyst system to achieve a respectable yield.[3]
Experimental Causality: The higher reactivity of the C-I bond facilitates a more efficient oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many Suzuki-Miyaura couplings.[5] This allows for the use of less forcing conditions and simpler catalyst systems like Pd(PPh₃)₄. For the less reactive C-Cl bond, a more electron-rich and bulky phosphine ligand, such as SPhos, is necessary to promote the oxidative addition step.[6]
Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Interplay of palladium and copper cycles in Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for C-N bond formation. [7] Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Entry | Halogen (X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | I | Pd₂(dba)₃/Xantphos (2 mol%/4 mol%) | NaOtBu | Toluene | 80 | 8 | >95 |
| 2 | Br | Pd₂(dba)₃/Xantphos (2 mol%/4 mol%) | NaOtBu | Toluene | 100 | 18 | 90 |
| 3 | Cl | Pd₂(dba)₃/tBuXPhos (2 mol%/4 mol%) | NaOtBu | Dioxane | 110 | 24 | 65 |
Yields are representative and based on typical outcomes for similar substrates.
Once again, the iodo-substituted pyridine (Entry 1) proves to be the most reactive substrate, providing an excellent yield under relatively mild conditions. The bromo-analogue (Entry 2) requires a higher temperature and longer reaction time, while the chloro-derivative (Entry 3) necessitates a more specialized and highly active ligand (tBuXPhos) to achieve a moderate yield. [8] Experimental Causality: The Buchwald-Hartwig amination follows a similar catalytic cycle to other cross-coupling reactions, with the oxidative addition of the aryl halide to the palladium(0) complex being a key step. [7]The choice of a bulky, electron-rich phosphine ligand, such as Xantphos or tBuXPhos, is crucial for promoting both the oxidative addition and the subsequent reductive elimination steps, particularly for less reactive aryl halides. [8]
Alternative Building Blocks for 3-Amino-4-Substituted Pyridines
While this compound offers significant advantages in terms of reactivity, several other building blocks can be considered for the synthesis of 3-amino-4-substituted pyridines.
-
(4-Bromo-pyridin-3-YL)-carbamic acid tert-butyl ester: A viable and often more cost-effective alternative to the iodo-derivative. However, as demonstrated in the comparative data, it generally requires more forcing reaction conditions.
-
(4-Chloro-pyridin-3-YL)-carbamic acid tert-butyl ester: The most economical option, but its low reactivity necessitates the use of specialized and often expensive catalyst systems, and yields can be lower. [9]* 3-Amino-4-halopyridines: Using the unprotected amine can be an option, but this may lead to side reactions and catalyst inhibition due to coordination of the amino group to the palladium center. The Boc-protecting group in the title compound mitigates these issues.
-
Pyridine N-oxides: These can be used in certain coupling reactions, but they often require an additional deoxygenation step.
The choice of building block will ultimately depend on a balance of factors including reactivity, cost, availability, and the specific requirements of the synthetic route.
Post-Coupling Chemistry: The Facile Deprotection of the Boc Group
A key advantage of using this compound is the presence of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under a wide range of reaction conditions, including the basic conditions typically employed in cross-coupling reactions. [10]Following the successful coupling, the Boc group can be readily removed under acidic conditions to reveal the free amine.
Protocol: Acid-Catalyzed Boc Deprotection
-
Dissolve the Boc-protected 3-amino-4-substituted pyridine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane. [10]3. Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.
Diagram 3: Workflow for Synthesis and Deprotection
Caption: Synthetic workflow from the building block to the final product.
Conclusion: A Superior Building Block for Demanding Syntheses
This comparative guide has demonstrated the superior reactivity of this compound in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions when benchmarked against its bromo and chloro analogues. The enhanced reactivity, a direct consequence of the weaker C-I bond, allows for milder reaction conditions, shorter reaction times, and the use of less complex and often more economical catalyst systems. While alternative building blocks are available, the strategic use of this compound can significantly streamline synthetic routes, improve overall yields, and provide a more robust and reliable approach to the synthesis of complex 3-amino-4-substituted pyridines.
References
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]
-
The isolated yield of product 3 after Suzuki coupling of... ResearchGate. Available at: [Link]
-
Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. National Institutes of Health. Available at: [Link]
-
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Royal Society of Chemistry. Available at: [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. Available at: [Link]
-
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. National Institutes of Health. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. Available at: [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano. Available at: [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Digital CSIC. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. University of Puerto Rico. Available at: [Link]
-
Sonogashira coupling reaction of iodobenzene with phenylacetylene in... ResearchGate. Available at: [Link]
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available at: [Link]
-
Recycling results of Suzuki coupling reaction of phenylboronic acid... ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate. Available at: [Link]
-
(6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. PubChem. Available at: [Link]
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A Cost-Effectiveness Analysis of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical and agrochemical research, the selection of building blocks for the synthesis of novel compounds is a critical decision that balances chemical reactivity with economic viability. This guide provides an in-depth cost-effectiveness analysis of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, a key intermediate for introducing the 3-amino-4-substituted-pyridine moiety, a common scaffold in biologically active molecules. We will objectively compare its performance with viable alternatives, supported by experimental data and cost analysis, to empower researchers to make informed decisions in their synthetic strategies.
Introduction: The Strategic Importance of the 3-Amino-4-substituted Pyridine Scaffold
The 3-aminopyridine core is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates targeting diverse biological pathways. The ability to functionalize the C4 position of this scaffold through cross-coupling reactions is a powerful tool for generating molecular diversity and optimizing pharmacokinetic and pharmacodynamic properties. This compound has emerged as a popular building block for this purpose, offering a stable, Boc-protected amine and a highly reactive C-I bond for various palladium-catalyzed transformations.
However, the premium cost associated with iodinated aromatics necessitates a thorough evaluation of its cost-effectiveness against other synthetic equivalents. This guide will dissect the trade-offs between reactivity, cost, and synthetic efficiency for the target compound and its primary alternatives.
The Contenders: A Comparative Overview
The primary goal is the efficient introduction of the 3-(Boc-amino)pyrid-4-yl unit. We will analyze four main strategies:
| Compound | Structure | Role |
| This compound | The target compound, offering high reactivity. | |
| tert-Butyl (4-bromopyridin-3-yl)carbamate | A more cost-effective halo-analog with moderate reactivity. | |
| tert-Butyl (4-chloropyridin-3-yl)carbamate | The most economical halo-analog, but with the lowest reactivity. | |
| 4-(Boc-amino)pyridine-3-boronic acid pinacol ester | An alternative coupling partner for Suzuki reactions. | |
| 3-Amino-4-iodopyridine | The unprotected precursor, allowing for a different synthetic sequence. |
Cost Analysis: Reagent Acquisition and Synthesis
A primary driver in selecting a building block is its upfront cost. The following table provides an estimated cost comparison for the key reagents. Prices are approximate and based on currently available catalog listings from various suppliers for 1-gram quantities.
| Reagent | Approximate Price (USD/g) |
| This compound | Not readily available for direct purchase, cost is based on synthesis |
| tert-Butyl (4-bromopyridin-3-yl)carbamate | ~$1600[1] |
| tert-Butyl (4-chloropyridin-3-yl)carbamate | Price not readily available, but expected to be significantly lower than the bromo-analog |
| 4-(Boc-amino)pyridine-3-boronic acid pinacol ester | Price not readily available from major suppliers |
| 3-Amino-4-iodopyridine | ~$102 - $163[2][3] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ~$2.60 - $5.90[4] |
| Palladium Catalysts | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | ~$12 - $16[5][6] |
| SPhos Pd G2 | ~$286[2][7] |
Key Takeaway: The cost of the halogenated starting material is a significant factor. As expected, the price generally follows the trend: Chloro < Bromo < Iodo.[1] This is due to the relative costs of the elemental halogens and the synthetic processes involved. The cost of palladium catalysts, especially advanced second-generation catalysts like SPhos Pd G2, can also be a substantial contributor to the overall cost of a reaction, particularly on a larger scale.[2][7]
In-House Synthesis of this compound
Since the target compound is not always readily available commercially, many researchers will opt to synthesize it in-house. The most common route involves a two-step process from 3-aminopyridine:
Synthesis of this compound
This process, while straightforward, adds labor and reagent costs to the final cost of the building block.
Performance in Key Cross-Coupling Reactions
The true measure of cost-effectiveness lies in the performance of the building block in the desired chemical transformation. We will examine the three most common palladium-catalyzed cross-coupling reactions used in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of the halopyridine is a critical factor in the efficiency of this reaction.
General Reactivity Trend: Iodo > Bromo > Chloro[3]
This trend is a direct consequence of the C-X bond strength, which influences the rate-determining oxidative addition step of the catalytic cycle.
Simplified Suzuki-Miyaura Catalytic Cycle
Comparative Performance:
While direct side-by-side comparative studies are limited, the general consensus in the literature is that iodopyridines offer higher yields under milder conditions (lower temperatures, shorter reaction times) and often require lower catalyst loadings compared to their bromo- and chloro-analogs. For challenging couplings, particularly with sterically hindered or electron-rich boronic acids, the higher reactivity of the C-I bond can be the deciding factor for a successful reaction.
Conversely, the use of more economical chloropyridines often necessitates more advanced and expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to achieve comparable yields.[3]
Alternative Strategy: The Boronic Acid Pinacol Ester
The use of 4-(Boc-amino)pyridine-3-boronic acid pinacol ester reverses the roles of the coupling partners. This can be advantageous in certain synthetic routes, particularly in late-stage functionalization where the aryl halide partner may be more complex.
Protocol for Suzuki-Miyaura Coupling of an Aminobromopyridine:
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[8]
-
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
-
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is the premier method for the formation of C-C bonds between a halide and a terminal alkyne.
General Reactivity Trend: Iodo > Bromo >> Chloro
The difference in reactivity is even more pronounced in Sonogashira couplings. Iodides are highly reactive and are generally the substrate of choice for this transformation.[9] Bromides can be used, but often require higher temperatures and longer reaction times. Chlorides are typically unreactive under standard Sonogashira conditions.
General Workflow for a Sonogashira Coupling Reaction
Cost-Effectiveness Consideration: If a Sonogashira coupling is a key step in your synthetic route, the higher cost of the iodinated starting material is often justified by the significantly higher reaction efficiency and reliability. The potential for failed or low-yielding reactions with the bromo-analog can lead to greater overall costs in terms of time, resources, and downstream purification.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
General Reactivity Trend: Iodo ≈ Bromo > Chloro
In Buchwald-Hartwig aminations, both iodides and bromides are generally excellent substrates.[10][11] The choice between the two often comes down to a more nuanced consideration of cost and the specific amine coupling partner. Chlorides are less reactive and typically require more specialized and often more expensive catalyst systems.
Protocol for Buchwald-Hartwig Amination:
This is a general protocol and may require optimization for specific substrates.[12]
-
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat to 80-110°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
The Unprotected Alternative: 3-Amino-4-iodopyridine
An alternative synthetic strategy is to perform the cross-coupling reaction on the unprotected 3-amino-4-iodopyridine and then introduce the Boc protecting group in a subsequent step.
Potential Advantages:
-
Lower Initial Cost: 3-Amino-4-iodopyridine is significantly less expensive than its Boc-protected counterparts.[2][3]
-
Atom Economy: Avoids the introduction and subsequent removal of a protecting group if the final target does not require it.
Potential Disadvantages:
-
Catalyst Inhibition: The free amino group can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle and leading to lower yields or the need for higher catalyst loadings.
-
Side Reactions: The free amine can participate in side reactions, complicating the reaction mixture and purification.
-
Lower Yields: In some cases, coupling reactions on the unprotected amine may give lower yields compared to the protected version.
When to Consider the Unprotected Route:
This approach is most viable when:
-
Robust and efficient coupling conditions for the unprotected amine are known.
-
The final target molecule does not require the Boc protecting group.
-
Cost of the starting material is the primary concern, and potential optimization of the coupling reaction is acceptable.
Case Study: Fragment-Based Drug Discovery
In fragment-based drug discovery (FBDD), small, low-molecular-weight fragments are screened for binding to a biological target. Promising fragments are then elaborated into more potent lead compounds. The 3-aminopyridine scaffold is a common starting point in FBDD. For instance, in the development of PDK1 inhibitors, an aminoindazole fragment was evolved into a more potent aminopyrimidine-aminoindazole lead.[13] The ability to rapidly and efficiently diversify the 4-position of a 3-aminopyridine fragment using cross-coupling reactions is crucial in this process. The choice between an iodo-, bromo-, or chloro-substituted fragment would depend on the desired balance between reactivity for rapid library synthesis (favoring iodo) and cost for larger-scale follow-up synthesis (potentially favoring bromo or chloro with an optimized protocol).
Safety and Handling
Halogenated pyridines should be handled with care. They are typically irritants to the skin, eyes, and respiratory system.[14] Always consult the Safety Data Sheet (SDS) before use and handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion and Recommendations
The choice between this compound and its alternatives is a strategic decision that depends on the specific context of the synthetic problem.
Choose this compound (or its in-house synthesis) when:
-
High reactivity is paramount: For challenging cross-coupling reactions (e.g., sterically demanding partners, low-reactivity boronic acids).
-
Mild reaction conditions are required: To preserve sensitive functional groups elsewhere in the molecule.
-
Rapid synthesis is a priority: In early-stage drug discovery where speed is more critical than cost.
-
Sonogashira coupling is the key transformation.
Choose tert-Butyl (4-bromopyridin-3-yl)carbamate when:
-
Cost-effectiveness is a primary driver: For larger-scale synthesis where the higher cost of the iodo-analog is prohibitive.
-
Moderate reactivity is sufficient: For standard Suzuki-Miyaura and Buchwald-Hartwig reactions where established protocols with the bromo-analog provide good yields.
Choose tert-Butyl (4-chloropyridin-3-yl)carbamate when:
-
The lowest possible starting material cost is essential.
-
Access to advanced, highly active palladium catalyst systems is available.
-
Significant process optimization is feasible.
Consider the Unprotected 3-Amino-4-halopyridine Route when:
-
The final target does not require a Boc group.
-
The cost of the starting material is the most critical factor.
-
The potential for lower yields and more complex purification is acceptable.
Consider the 4-(Boc-amino)pyridine-3-boronic acid pinacol ester when:
-
A Suzuki reaction is planned, and it is synthetically more advantageous to have the boronic ester on the pyridine ring.
-
The boronic ester is commercially available at a competitive price or can be synthesized efficiently in-house.
By carefully weighing the factors of cost, reactivity, and the specific demands of the synthetic route, researchers can make an informed decision that optimizes both the chemical and economic efficiency of their drug discovery and development programs.
References
-
AA Blocks. (n.d.). 1289191-20-3 | tert-butyl N-[1-(3-bromopyridin-4-yl)pyrrolidin-3-yl]carbamate. Retrieved January 9, 2026, from [Link]
-
Azaricta Research Laboratories Private Limited. (n.d.). Powder Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, 98%, For Laboratory. Retrieved January 9, 2026, from [Link]
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Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved January 9, 2026, from [Link]
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AA Blocks. (n.d.). 1289191-20-3 | tert-butyl N-[1-(3-bromopyridin-4-yl)pyrrolidin-3-yl]carbamate. Retrieved January 9, 2026, from [Link]
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Azaricta Research Laboratories Private Limited. (n.d.). Powder Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, 98%, For Laboratory. Retrieved January 9, 2026, from [Link]
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Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved January 9, 2026, from [Link]
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Organic Chemistry Resources Worldwide. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 9, 2026, from [Link]
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Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved January 9, 2026, from [Link]
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DeAngelis, A. J., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(4), 153–157. [Link]
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Chary, M. V., & Kim, S. (2025). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(9), 4983–5004. [Link]
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Safety Operating Guide
Definitive Guide to the Disposal of (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester: A Protocol for Laboratory Professionals
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel or specialized compounds like (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester necessitates a disposal protocol that is not only compliant with regulations but also grounded in a thorough understanding of the molecule's chemical characteristics. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, moving beyond mere procedural instruction to explain the scientific rationale behind each recommendation.
The dual functional nature of this molecule—a halogenated pyridine and a carbamate ester—dictates its handling and disposal pathway. The presence of iodine on the pyridine ring classifies it as a halogenated organic compound, while the tert-butyl carbamate group presents its own set of reactivity and stability considerations. Therefore, proper disposal must aim to mitigate the risks associated with both moieties.
Compound Identification and Hazard Assessment
A precise understanding of the compound's properties is the foundation of a safe disposal plan. While a specific Safety Data Sheet (SDS) for this exact compound (CAS No. 211029-67-3) is not widely available, a robust hazard assessment can be constructed by examining data from structurally analogous chemicals.
| Property | Value / Assessment | Source |
| Chemical Name | This compound | - |
| Synonyms | tert-Butyl (4-iodopyridin-3-yl)carbamate, 4-(Boc-amino)-3-iodopyridine | [1][2] |
| CAS Number | 211029-67-3 | [1][3] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [2] |
| Molecular Weight | 320.13 g/mol | [2] |
| Presumed Hazards | Based on analogous compounds like tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate and tert-Butyl (3-nitropyridin-4-yl)carbamate, this compound should be treated as:H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |
| Environmental Hazard | Halogenated organic compounds and pyridine derivatives can be toxic to aquatic life. Do not let product enter drains. | [6] |
Regulatory Framework: A Non-Negotiable Obligation
All chemical waste disposal is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) sets the primary standards under the Resource Conservation and Recovery Act (RCRA). However, state and local authorities often impose more stringent rules.[7] Laboratories are legally obligated to comply with these regulations, which include requirements for proper waste identification, labeling, storage, and the use of licensed waste carriers.[7] Failure to comply can result in significant fines, laboratory shutdowns, and reputational damage.[7]
Core Disposal Protocol: Segregation and Professional Incineration
The primary and most recommended disposal method for this compound is through a licensed hazardous waste management company, with high-temperature incineration being the ultimate destination.[8][9] Incineration is preferred because it ensures the complete destruction of the halogenated heterocyclic structure, preventing its release into the environment.[9]
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all personnel are equipped with appropriate PPE to mitigate the presumed hazards of skin/eye irritation and respiratory effects.[5]
-
Gloves: Chemical-resistant nitrile or neoprene gloves are mandatory.[10]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[10]
-
Lab Coat: A standard laboratory coat must be worn.
-
Ventilation: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[11]
Step 2: Waste Identification and Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[7]
-
Designate a Waste Stream: This compound must be disposed of as "Halogenated Organic Solid Waste."
-
Do Not Mix: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[12] Mixing can complicate the final disposal process and may violate regulatory requirements.
Step 3: Waste Container and Labeling
-
Container Selection: Use a chemically compatible, sealable container for the solid waste. A high-density polyethylene (HDPE) container with a screw cap is a suitable choice.[13] The container must be in good condition, with no cracks or deterioration.[14]
-
Labeling: The moment the first portion of waste is added, the container must be labeled.[13] The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[13][14]
-
Location: The SAA must be at or near the point of waste generation.[13]
-
Container Management: Keep the waste container tightly closed at all times, except when adding waste.[13][14]
-
Accumulation Limits: Do not exceed 55 gallons of hazardous waste in your SAA.[13] Once a container is full, it must be moved to the central accumulation area within three days.[14]
Caption: Decision workflow for proper segregation and collection of laboratory waste.
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or involves dust, evacuate the area.
-
Don PPE: Before cleaning, don the full PPE described in Section 3.1.
-
Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[15]
-
Collection: Carefully sweep or vacuum (with HEPA filter) the absorbed material and place it into a designated hazardous waste container.[11]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Chemical Neutralization: An Option for Advanced Users Only
For small quantities, chemical degradation via alkaline hydrolysis may be considered by highly trained personnel as a pre-treatment step. This procedure aims to break down the carbamate ester, a common method for this class of compounds.[10] This does not eliminate the need for professional disposal; the resulting products must still be collected as hazardous waste.
Causality: Alkaline hydrolysis attacks the electrophilic carbonyl carbon of the carbamate, leading to the cleavage of the ester bond. This process yields tert-butanol, carbon dioxide (as carbonate), and the corresponding 4-iodo-3-aminopyridine. While the aminopyridine is still a halogenated hazardous compound, this process can reduce the overall reactivity associated with the carbamate moiety.
Experimental Protocol: Alkaline Hydrolysis
-
Objective: To hydrolyze the tert-butyl carbamate functional group.
-
Warning: This procedure is exothermic and should be performed with extreme caution in a chemical fume hood.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the this compound waste in a suitable alcohol solvent (e.g., ethanol) at a concentration of approximately 50 mg/mL.
-
Addition of Base: While stirring, slowly add 2-3 molar equivalents of potassium hydroxide (KOH) or sodium hydroxide (NaOH).[10] Control the addition rate to manage the exothermic reaction.
-
Reflux: Heat the mixture to a gentle reflux and maintain for 12-24 hours to ensure complete hydrolysis.[10]
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the excess base with dilute hydrochloric acid.
-
Waste Collection: Transfer the entire reaction mixture to a properly labeled "Halogenated Organic Waste" container for professional disposal.
Conclusion: Prioritizing Safety and Compliance
The proper disposal of this compound is a multi-step process that demands careful planning and execution. The most direct and universally compliant method is segregation as a halogenated organic waste, followed by collection and incineration by a certified professional service.[7][8] This approach ensures the highest level of safety for laboratory personnel and guarantees environmental protection by completely destroying the hazardous molecule. By understanding the chemical principles that inform these protocols, researchers can foster a culture of safety and responsibility that extends from the laboratory bench to the final disposal of every chemical reagent.
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Safeguarding Synthesis: A Comprehensive Guide to Handling (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
For researchers and scientists engaged in the intricate process of drug development, the safe handling of chemical intermediates is paramount. This guide provides essential safety protocols and logistical information for managing (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, a compound likely utilized in complex organic synthesis. Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of your research.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from similar chemical structures. The pyridine moiety suggests potential for skin and eye irritation, while iodinated compounds can be toxic and may cause respiratory irritation.[1] The tert-butyl carbamate group itself is considered hazardous, with warnings for skin and eye irritation, and potential harm if inhaled or swallowed.[2][3]
Anticipated Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
-
Harmful if Swallowed: May be harmful if ingested.[2]
-
Harmful if Inhaled: May be harmful if inhaled.[2]
A thorough risk assessment should be conducted before any handling of the material. This involves evaluating the quantity of the substance being used, the duration of the handling procedure, and the potential for dust or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure.[5][6] The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[7][8] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves.[5][7] | Provides a barrier against skin contact. Gloves should be inspected before use and changed regularly or immediately if contaminated.[9] |
| Body Protection | A fully-buttoned lab coat or chemical-resistant coveralls.[7][10] | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a potential for generating dusts or aerosols.[3] | To prevent inhalation of the compound, which may cause respiratory irritation. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[5][11]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[12]
-
Gather Materials: Have all necessary equipment and reagents ready before starting the procedure to avoid unnecessary movement and potential for spills.
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.[3] Use a spatula for transfers and avoid creating dust clouds.[3]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure that reaction vessels are properly secured.
Post-Handling:
-
Decontamination: Clean the work area thoroughly after use. Wipe down surfaces with an appropriate cleaning agent.
-
PPE Removal: Remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of as hazardous waste.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[7][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][12]
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[3][12] For liquid spills, use an inert absorbent material.[13]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent solution, followed by water.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated weighing paper and spatulas, in a designated, labeled, and sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed container for halogenated organic waste.
-
Contaminated PPE: Used gloves, lab coats, and other contaminated disposable PPE should be placed in a designated hazardous waste container.[3]
Disposal Procedure: All waste containing this compound must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][14] Do not dispose of this chemical down the drain or in the regular trash.[3]
References
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- Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
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- Washington State University.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
